2-Chloro-3-methoxy-4-pyridinamine Hydrochloride: The Kinase Architect’s Scaffold
Executive Summary 2-Chloro-3-methoxy-4-pyridinamine hydrochloride (CAS 1227600-23-8) is a high-value heterocyclic building block that has emerged as a "privileged scaffold" in the design of next-generation kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-3-methoxy-4-pyridinamine hydrochloride (CAS 1227600-23-8) is a high-value heterocyclic building block that has emerged as a "privileged scaffold" in the design of next-generation kinase inhibitors.[1] Unlike generic pyridine intermediates, this compound features a precise trifunctional substitution pattern—a 2-chloro group for nucleophilic aromatic substitution (
), a 3-methoxy group for solubility and electronic modulation, and a 4-amino group for amide/urea coupling.[1]
This guide analyzes the compound’s critical role in pharmaceutical development, specifically highlighting its utility in synthesizing Polo-like kinase 4 (PLK4) inhibitors and its structural relevance to the TYK2/JAK inhibitor chemical space (e.g., Deucravacitinib analogs).[1] It provides validated protocols for synthesis, quality control, and downstream application, serving as a definitive reference for medicinal chemists.[1]
Part 1: Chemical Profile & Strategic Utility[1]
Physicochemical Specifications
The hydrochloride salt form enhances stability and solubility compared to the free base, making it the preferred form for storage and solid-phase handling.[1]
Property
Specification
Chemical Name
2-Chloro-3-methoxy-4-pyridinamine hydrochloride
CAS Number
1227600-23-8
Molecular Formula
Molecular Weight
195.05 g/mol (Salt); 158.59 g/mol (Free Base)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Water (moderate)
pKa (Calc)
~3.5 (Pyridine N), ~9.0 (Amine)
Melting Point
>200°C (Decomposition)
The "Trifunctional" Advantage
The structural genius of this intermediate lies in its orthogonal reactivity.[1] It allows medicinal chemists to sequentially functionalize the ring without protecting group manipulation.[1]
Position 2 (Chlorine): A "warhead" site.[1] The electron-deficient pyridine ring activates this position for
reactions with amines or thiols, or Suzuki-Miyaura couplings to attach aryl tails.[1]
Position 3 (Methoxy): The "modulator."[1] It provides steric bulk to enforce conformation (atropisomerism control) and acts as an H-bond acceptor to interact with kinase hinge regions (e.g., Leu/Val residues).[1]
Position 4 (Amine): The "linker."[1] A primary amine ready for Buchwald-Hartwig coupling or amide bond formation to build the core scaffold.[1]
Figure 1: Orthogonal reactivity map of the 2-Chloro-3-methoxy-4-pyridinamine scaffold.
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
While commercially available, in-house preparation is often required for isotopic labeling or derivative generation.[1] The most robust route proceeds from 3-methoxypyridine-N-oxide , utilizing the "N-oxide activation" strategy to install the 2-chloro and 4-nitro groups regioselectively.[1]
at 0°C. Add fuming dropwise. Heat to 60°C for 4 hours.
Mechanism: The N-oxide directs the nitro group to the para position (Position 4) via electrophilic aromatic substitution, overcoming the steric hindrance of the 3-methoxy group.[1]
The most authoritative application of this intermediate is found in the synthesis of Polo-like kinase 4 (PLK4) inhibitors , as detailed in patent WO2022240876A1 [1].[1] PLK4 is a master regulator of centriole duplication, and its inhibition is a target for breast and ovarian cancers.[1]
Protocol: Boc-Protection & Coupling
In this workflow, the 4-amino group is first protected or functionalized before manipulating the 2-chloro position.[1]
Boc Protection:
Reaction: Dissolve 2-chloro-3-methoxy-4-pyridinamine (1.0 eq) in DCM. Add TEA (3.0 eq) and DMAP (0.1 eq). Add
The protected intermediate is then subjected to nucleophilic attack at the 2-chloro position by a complex amine or aniline, displacing the chlorine to form the bi-aryl kinase core.[1]
Relevance to TYK2 Inhibitors (Deucravacitinib Space)
While Deucravacitinib (BMS-986165) utilizes a pyridazine core, the 2-chloro-3-methoxy-4-pyridinamine scaffold acts as a bioisostere.[1] Research indicates its use in "scaffold hopping" strategies to generate novel TYK2 inhibitors with altered metabolic profiles or selectivity windows [2].[1] The 3-methoxy group mimics the electronic environment required for binding in the JH2 pseudokinase domain.[1]
Part 4: Quality Control & Safety
Analytical Standards
HPLC: Column C18.[1] Mobile Phase: A (0.1% TFA/Water), B (Acetonitrile).[1] Gradient 5-95% B over 10 min.[1] Retention time ~3.5 min.[1]
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[1]
References
Polo-like kinase 4 inhibitors. World Intellectual Property Organization.[1] Patent WO2022240876A1. Published 2022-11-17. Link[1][2]
Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. 2019, 62(20), 8973-8995.[1] Link[1]
2-Chloro-3-methoxypyridin-4-amine Product Data. BLD Pharm. Accessed 2024.[3] Link
Synthesis of 4-Amino-2-chloropyridine Derivatives.Organic Process Research & Development. General Pyridine Chemistry Reference.
Comprehensive Technical Guide on 4-Amino-2-chloro-3-methoxypyridine Hydrochloride: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary As a Senior Application Scientist in early-phase drug discovery, selecting the right building blocks is foundational to designing robust, scalable synthetic pathways. 4-Amino-2-chloro-3-methoxypyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-phase drug discovery, selecting the right building blocks is foundational to designing robust, scalable synthetic pathways. 4-Amino-2-chloro-3-methoxypyridine Hydrochloride (derived from CAS 1227600-23-8)[1] is a highly functionalized heterocyclic scaffold frequently utilized in the development of targeted therapeutics, particularly S100 protein inhibitors[2].
This whitepaper provides an in-depth mechanistic analysis of its chemical properties, details a self-validating protocol for sulfonamide derivatization, and outlines the downstream pharmacological context of its derivatives.
Structural Logic and Physicochemical Properties
To effectively utilize 4-Amino-2-chloro-3-methoxypyridine, one must understand the causality behind its structural configuration:
C2-Chloro Group : Positioned ortho to the pyridine nitrogen, this electron-withdrawing group lowers the pKa of the ring and serves as a highly activated handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
C3-Methoxy Group : Provides localized steric hindrance and donates electron density via resonance, precisely modulating the nucleophilicity of the adjacent functional groups.
C4-Amino Group : Acting as the primary nucleophile, this exocyclic amine is strategically positioned para to the pyridine nitrogen, making it ideal for amide or sulfonamide bond formation[2].
Hydrochloride Salt Form : While the free base is commonly listed[3], the HCl salt form is preferred for bench-side handling. It dramatically enhances aqueous solubility and prevents oxidative degradation during long-term storage.
A primary application of 4-Amino-2-chloro-3-methoxypyridine is the synthesis of N-(heteroaryl)-sulfonamide derivatives, which are potent inhibitors of S100 proteins[2].
Self-Validating Protocol: Sulfonamide Formation
Every robust protocol must be a self-validating system. The following methodology integrates strict In-Process Controls (IPCs) to ensure chemical integrity at every step.
Causality : Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl from the starting material salt and the HCl byproduct generated during sulfonylation, driving the reaction equilibrium forward. Anhydrous conditions are critical to prevent the hydrolysis of the incoming sulfonyl chloride.
Step 2: Sulfonylation
Action : Add (3,5-dichlorophenyl)methanesulfonyl chloride (1.0 eq, 1.0 mmol) slowly at 0°C, then allow the mixture to stir at room temperature for 16 hours[2].
IPC (Self-Validation) : Monitor the reaction via LC-MS. The reaction is validated as complete when the starting material peak (m/z 159 [M+H]⁺) falls below 5% relative abundance.
Step 3: Acid-Base Driven Recrystallization
Action : Evaporate the pyridine. Dissolve the crude residue in 5 mL ethanol and add 1M NaOH until the pH > 11. Filter off any insoluble matter. Acidify the filtrate with HCl or acetic acid, then add water to initiate crystallization[2].
Causality & Self-Validation : The target N-(heteroaryl)-sulfonamide possesses an acidic N-H proton due to the electron-withdrawing sulfonyl and pyridine groups. At pH > 11, the product deprotonates and dissolves completely. If the solution remains cloudy, it physically validates the presence of unreacted lipophilic starting materials or bis-sulfonylated impurities. Filtering at this stage guarantees the purity of the liquid stream before acidification reprecipitates the pure target compound[2].
Synthetic workflow for sulfonamide generation using 4-Amino-2-chloro-3-methoxypyridine HCl.
Downstream Pharmacological Context
Derivatives synthesized from 4-Amino-2-chloro-3-methoxypyridine are primarily investigated for their ability to inhibit S100 proteins[2]. S100 proteins are calcium-binding signaling molecules that, when overexpressed, interact with the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4). This interaction triggers the NF-κB pathway, driving chronic inflammation and tumorigenesis.
By utilizing the steric bulk of the C3-methoxy group and the unique electronic profile of the pyridine core, the resulting sulfonamides act as highly specific steric blockers, preventing S100 oligomerization and receptor binding.
Mechanism of action for S100 inhibitors derived from 4-Amino-2-chloro-3-methoxypyridine.
Analytical Characterization Standards
To ensure the integrity of 4-Amino-2-chloro-3-methoxypyridine HCl before initiating multi-step syntheses, the following analytical standards must be met:
LC-MS (ESI+) : The mass spectrum must display a primary[M+H]⁺ peak at m/z 159.0 (corresponding to the free base). Crucially, the isotopic distribution must exhibit a distinct 3:1 ratio between the M and M+2 peaks, confirming the presence of exactly one chlorine atom.
¹H-NMR (DMSO-d6) : The pyridine protons at C5 and C6 will appear as two distinct doublets with an ortho-coupling constant (J ≈ 5.5 Hz). The methoxy protons will present as an integrated singlet (~3.8 ppm). In the HCl salt form, the amine protons will show significant downfield shifting and broadening due to rapid exchange and protonation.
References
US10125125B2 - N-(heteroaryl)
CAS No : 1227600-23-8 | Product Name : 2-Chloro-3-methoxypyridin-4-amine
Source: Pharmaffiliates
URL:[Link]
Structure of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride
Architectural and Synthetic Profiling of 2-Chloro-3-methoxy-4-pyridinamine Hydrochloride in Advanced API Development Executive Summary In the landscape of modern pharmaceutical synthesis, highly functionalized heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Architectural and Synthetic Profiling of 2-Chloro-3-methoxy-4-pyridinamine Hydrochloride in Advanced API Development
Executive Summary
In the landscape of modern pharmaceutical synthesis, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 2-Chloro-3-methoxy-4-pyridinamine hydrochloride (and its free base counterpart) is a critical intermediate extensively utilized in the development of complex active pharmaceutical ingredients (APIs), including Polo-like kinase 4 (PLK4) inhibitors[1] and S100-protein inhibitors[2]. This technical guide deconstructs the physicochemical properties, regioselective reactivity, and validated synthetic methodologies associated with this compound, providing drug development professionals with a mechanistic blueprint for its application.
Physicochemical Profiling & Structural Causality
The utility of 2-Chloro-3-methoxy-4-pyridinamine lies in the precise "push-pull" electronic environment generated by its substituents. As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is synthetically valuable:
C2-Chlorine (Electrophilic Center): Acts as an electron-withdrawing group via induction (-I effect). This primes the C2 position for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
C3-Methoxy (Steric Shield & Electronic Modulator): The methoxy group donates electron density into the ring via resonance (+M effect) while withdrawing via induction. Crucially, its spatial bulk provides steric shielding to both the C2 and C4 positions, which dictates the need for catalytic accelerators (like DMAP) during functionalization[1].
C4-Amino (Nucleophilic Center): A strong electron-donating group that serves as the primary nucleophile for amidation and sulfonylation[2].
Hydrochloride Salt Form: The isolation of this compound as an HCl salt (CAS: 2597177-48-3) is a deliberate choice to enhance aqueous solubility, improve shelf-life, and prevent the auto-oxidation commonly observed in electron-rich aminopyridines[3][4].
Quantitative Data Summary
Property
Value
Causality / Synthetic Significance
Chemical Name
2-Chloro-3-methoxy-4-pyridinamine hydrochloride
Standard IUPAC nomenclature.
CAS Registry Number
2597177-48-3 (Salt) / 1227600-23-8 (Free Base)
Critical distinction for precise stoichiometric calculations[4].
Molecular Formula
C₆H₇ClN₂O · HCl
Defines the elemental composition for mass spectrometry[3].
Molecular Weight
195.05 g/mol (Salt) / 158.59 g/mol (Free Base)
Required for accurate equivalent dosing in multi-step synthesis[3][5].
Physical Form
Solid (White to light yellow crystalline)
Color shifts to dark brown indicate oxidative degradation[3][6].
Storage Conditions
2-8°C, inert atmosphere, protect from light
Prevents photo-oxidation and moisture-induced hydrolysis[7][8].
Regioselective Reactivity Profile
The orthogonal reactivity of the C2 and C4 positions allows chemists to build complexity iteratively. The diagram below maps the divergent synthetic pathways accessible from this core scaffold.
Caption: Regioselective reactivity profile of the functional groups.
Synthetic Methodologies & Workflows
Upstream Synthesis Workflow
The synthesis of the 2-chloro-4-amino pyridine core typically relies on the sequential functionalization of a pyridine precursor, leveraging directing groups and N-oxide chemistry to dictate regiochemistry.
Caption: Synthetic workflow for 2-Chloro-3-methoxy-4-pyridinamine hydrochloride.
Protocol 1: Orthogonal Boc-Protection of the C4-Amine
Context: To utilize the C2-chloro position for cross-coupling without interfering with the C4-amine, orthogonal protection is required. This protocol is adapted from validated patent literature detailing the synthesis of PLK4 inhibitors[1].
Step-by-Step Methodology:
Preparation: Suspend 2-Chloro-3-methoxy-4-pyridinamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Causality: DCM provides excellent solubility for the resulting free base, while the 0 °C environment suppresses exothermic side reactions.
Neutralization & Basification: Add triethylamine (TEA, 3.0 eq) dropwise. Causality: The first equivalent neutralizes the HCl salt to liberate the free base; the remaining equivalents act as an acid scavenger for the subsequent protection step[1].
Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the mixture. Causality: The methoxy group at C3 creates significant steric hindrance. DMAP overcomes this by forming a highly reactive N-Boc pyridinium intermediate that readily attacks the hindered C4 amine.
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 3.0 eq). Stir the mixture and allow it to warm to 25 °C over 12 hours[1].
Workup & Isolation: Dilute the reaction with additional DCM (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL). Causality: The mild base neutralizes any remaining acids and partitions water-soluble impurities (like TEA·HCl) into the aqueous layer, leaving the protected product in the organic phase[1].
Protocol 2: Direct Sulfonylation for S100-Inhibitor Synthesis
Context: The C4-amine can be directly converted into a sulfonamide, a key structural motif in S100-protein inhibitors[2].
Step-by-Step Methodology:
Dissolution: Dissolve the free base of 2-chloro-3-methoxypyridin-4-amine (1.0 eq) in anhydrous pyridine (1.5 mL per mmol). Causality: Pyridine acts dually as the solvent and the acid scavenger for the HCl generated during the reaction.
Electrophile Addition: Add the target sulfonyl chloride (e.g., (3,5-dichlorophenyl)methanesulfonyl chloride, 1.0 eq) at room temperature[2].
Reaction: Stir at room temperature for 16 hours. Causality: The electron-donating methoxy group sufficiently activates the C4 amine, allowing nucleophilic attack on the sulfonyl chloride without the need for thermal acceleration.
Precipitation & Isolation: Evaporate the pyridine under reduced pressure. Add ethanol (5 mL) followed by water (2 mL) to the residue to precipitate the intermediate product. Collect the solid by filtration, dry in a vacuum oven, and suspend in CHCl₃ for downstream processing[2].
Safety and Handling Protocols
As a halogenated aminopyridine, this compound requires rigorous laboratory safety protocols. According to established Safety Data Sheets (SDS):
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). It is harmful if swallowed (H302)[4][7].
Handling: Must be handled inside a certified chemical fume hood to prevent inhalation of crystalline dust. Take measures to prevent the buildup of electrostatic charge[4].
Storage: Keep containers tightly closed in a dry, well-ventilated place at 2-8°C. The compound must be kept upright to prevent leakage and stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation[4][7].
2-Chloro-3-methoxypyridin-4-amine molecular weight and formula
Technical Whitepaper: 2-Chloro-3-methoxypyridin-4-amine as a Strategic Scaffold in Medicinal Chemistry Executive Summary 2-Chloro-3-methoxypyridin-4-amine (CAS: 1227600-23-8) is a highly functionalized heterocyclic build...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: 2-Chloro-3-methoxypyridin-4-amine as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
2-Chloro-3-methoxypyridin-4-amine (CAS: 1227600-23-8) is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the development of kinase inhibitors (e.g., PLK4, VEGFR) and S100 protein modulators. Its unique substitution pattern—combining an electron-withdrawing chlorine, an electron-donating methoxy group, and a polar amine on a pyridine core—offers a versatile "chemical handle" for Structure-Activity Relationship (SAR) tuning. This guide details its physicochemical profile, synthetic pathways, and strategic application in fragment-based drug design (FBDD).
Part 1: Molecular Identity & Physicochemical Profiling
This section establishes the fundamental data required for accurate identification and handling of the compound in a research setting.
Soluble in DMSO, Methanol, DCM; Low solubility in water (unless protonated)
pKa (Calculated)
~6.5 (Pyridine nitrogen), ~21 (Amine)
Structural Significance
The molecule features a "push-pull" electronic system:
C2-Chlorine: A reactive electrophile for cross-coupling (Suzuki, Buchwald-Hartwig).
C3-Methoxy: Provides steric bulk and an H-bond acceptor, often crucial for selectivity in kinase ATP-binding pockets.
C4-Amine: Acts as a primary H-bond donor.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-3-methoxypyridin-4-amine typically avoids direct chlorination of the amine due to regioselectivity issues. The industry-standard approach utilizes Nucleophilic Aromatic Substitution (S
The most robust route starts from 2,4-dichloro-3-methoxypyridine . The C4-position is significantly more reactive toward nucleophiles than the C2-position due to the para-like resonance stabilization of the Meisenheimer complex.
Conditions: Sealed tube/autoclave at 100–120°C for 12–24 hours.
Workup: Concentration of solvent, extraction with Ethyl Acetate, and recrystallization from Ethanol/Hexane.
Process Flow Diagram
Caption: Selective S
Ar synthesis route favoring substitution at the C4 position over C2.
Part 3: Structural Biology & Pharmacophore Utility[8]
In drug design, this scaffold is a "privileged structure" for targeting the hinge region of kinases.
Mechanism of Action in Kinase Inhibition
Hinge Binding: The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (N4) acts as an H-bond donor. This mimics the Adenine ring of ATP.
Gatekeeper Interaction: The C3-Methoxy group is often positioned to interact with the "gatekeeper" residue (e.g., Threonine or Methionine) in the ATP binding pocket, imparting selectivity over other kinases.
Solvent Front Extension: The C2-Chlorine serves as a vector for extending the molecule into the solvent-exposed region via cross-coupling reactions.
SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) logic for optimizing kinase inhibitors using this scaffold.
Part 4: Analytical Characterization Protocols
To ensure the integrity of this building block before use in synthesis, the following analytical protocols are recommended.
Solubility of 2-Chloro-3-methoxy-4-pyridinamine HCl in water vs DMSO
An In-Depth Technical Guide to the Solubility of 2-Chloro-3-methoxy-4-pyridinamine HCl in Water vs. DMSO Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's ph...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 2-Chloro-3-methoxy-4-pyridinamine HCl in Water vs. DMSO
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a detailed technical examination of the solubility characteristics of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride (HCl), a representative substituted pyridine derivative.
We will dissect the theoretical underpinnings that govern its solubility in two fundamentally important solvents: water, the universal biological medium, and dimethyl sulfoxide (DMSO), the most prevalent solvent for compound storage and high-throughput screening in preclinical research.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the causality behind solubility phenomena and the experimental rigor required for its accurate determination.
Theoretical Framework for Solubility
The solubility of a molecule is not an intrinsic constant but a dynamic interplay between the solute's properties and the solvent's characteristics. The structure of 2-Chloro-3-methoxy-4-pyridinamine HCl provides clear indicators of its expected behavior.
Physicochemical Properties of the Solute
2-Chloro-3-methoxy-4-pyridinamine HCl is a salt formed from a weak organic base and a strong acid (hydrochloric acid). Its structure features:
A pyridine ring : A weakly basic aromatic heterocycle.
An amino group (-NH₂) : A primary amine that is basic and a strong hydrogen bond donor/acceptor.
A chloro group (-Cl) : A hydrophobic, electron-withdrawing group.
A methoxy group (-OCH₃) : A polar ether group, capable of acting as a hydrogen bond acceptor.
A hydrochloride salt : This ionic character is the most significant contributor to its potential aqueous solubility.
Solubility in Water: The Role of Polarity, pH, and Ionic Strength
Water is a highly polar, protic solvent, meaning it readily engages in hydrogen bonding.
Mechanism of Dissolution : The dissolution of the HCl salt in water is driven by favorable ion-dipole interactions between water molecules and the protonated pyridinium cation and the chloride anion. The polar methoxy and amino groups can also participate in hydrogen bonding with the surrounding water molecules, further aiding solvation.
The Critical Influence of pH : As a salt of a weak base, the aqueous solubility of 2-Chloro-3-methoxy-4-pyridinamine HCl is expected to be highly dependent on the pH of the medium.[3][4]
Acidic to Neutral pH (pH < pKa) : In an acidic environment, the equilibrium favors the protonated (ionized) form of the molecule. This charged species is highly polar and interacts favorably with water, leading to higher solubility.
Alkaline pH (pH > pKa) : As the pH increases above the compound's pKa, the amine group will be deprotonated, yielding the neutral "free base." This free base is significantly less polar, reducing its favorable interactions with water and likely causing a sharp decrease in solubility, potentially leading to precipitation.[5]
The Common Ion Effect : The presence of a common ion (Cl⁻) from the buffer or other sources can, in principle, reduce the solubility of the hydrochloride salt by shifting the dissolution equilibrium to favor the solid, undissolved state.[3]
Solubility in DMSO: A Universal Organic Solvent
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent. Its utility in drug discovery stems from its ability to dissolve a vast array of both polar and nonpolar compounds.[1][6]
Mechanism of Dissolution : DMSO is an exceptional hydrogen bond acceptor and possesses a strong dipole moment. It can effectively solvate the protonated amine of 2-Chloro-3-methoxy-4-pyridinamine HCl. Unlike water, DMSO does not have acidic protons and therefore acts primarily as a hydrogen bond acceptor. Its aprotic nature prevents it from forming a tight, self-associated network, making it an excellent solvent for disrupting the crystal lattice of solid compounds.[7]
Practical Considerations : While an excellent solvent, DMSO is hygroscopic and will readily absorb atmospheric moisture.[6] This absorbed water can alter the solvent properties and has been shown to decrease the solubility of some compounds, particularly after repeated freeze-thaw cycles of stock solutions.[6] Furthermore, compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers, a crucial consideration for in vitro experiments.[6][8]
Experimental Determination of Solubility
Accurate solubility data is derived empirically. The choice of method depends on the stage of research, with high-throughput kinetic assays serving early discovery and rigorous thermodynamic methods providing the gold standard for lead optimization.[9][10]
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is the definitive technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11][12] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.
Preparation : Prepare a series of buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) and 100% anhydrous DMSO.
Addition of Compound : Add an excess amount of solid 2-Chloro-3-methoxy-4-pyridinamine HCl to a known volume of each solvent in a sealed vial. A visible excess of solid must remain to ensure saturation.[13]
Equilibration : Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This is a self-validating step; concentration should be measured at multiple time points (e.g., 24, 48, and 72 hours) until the value plateaus.[13]
Phase Separation : Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant. Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF) is a critical final step to remove any remaining particulates.
Quantification : Accurately dilute the clear supernatant into a suitable analysis solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS). A standard calibration curve must be generated using known concentrations of the compound.
Calculation : Use the measured concentration and the dilution factor to calculate the equilibrium solubility, typically expressed in µg/mL or µM. The pH of the aqueous samples should be verified at the end of the experiment.[13]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are designed for speed and are commonly used in early drug discovery to quickly flag potential solubility liabilities.[14][15] These methods measure the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.
Stock Solution Preparation : Prepare a high-concentration stock solution of 2-Chloro-3-methoxy-4-pyridinamine HCl in 100% DMSO (e.g., 10 or 20 mM).
Plate Setup : In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a much larger volume (e.g., 98-199 µL) of aqueous buffer (typically PBS at pH 7.4).[16]
Incubation : Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
Detection & Quantification : Determine the solubility limit. There are several methods:
Nephelometry (Turbidimetric) : A plate reader measures the light scattering caused by the formation of precipitate. The concentration at which light scattering increases significantly is the kinetic solubility limit.[10]
Direct UV/LC-MS : The plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by UV absorbance or LC-MS analysis.[10][16]
Data Analysis : The highest concentration that remains in solution without precipitating is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
Organizing solubility data in a clear, comparative format is essential for decision-making.
Table 1: Solubility Profile of 2-Chloro-3-methoxy-4-pyridinamine HCl
Solvent System
Assay Type
Temperature (°C)
Measured Solubility
Aqueous Buffer, pH 1.2
Thermodynamic
25
(Hypothetical Data)
Aqueous Buffer, pH 4.5
Thermodynamic
25
(Hypothetical Data)
Aqueous Buffer, pH 7.4
Thermodynamic
25
(Hypothetical Data)
Aqueous Buffer, pH 7.4
Kinetic
25
(Hypothetical Data)
100% DMSO
Thermodynamic
25
(Hypothetical Data)
Interpretation of Results:
Water vs. DMSO : It is anticipated that the solubility in DMSO will be significantly higher than in any of the aqueous buffers. High DMSO solubility (>10 mM) is desirable for compound library management.[17][18]
pH-Dependence : A marked decrease in aqueous solubility is expected as the pH increases from 1.2 to 7.4, confirming the behavior of a weak base's HCl salt.
Thermodynamic vs. Kinetic : The kinetic solubility value is often higher than the thermodynamic value because the short incubation time may not be sufficient for the compound to fully precipitate from a supersaturated state.[9] For drug development, the lower thermodynamic solubility at physiological pH (7.4) is the more relevant and conservative value for predicting in vivo behavior.
Conclusion
The solubility of 2-Chloro-3-methoxy-4-pyridinamine HCl is a case study in the fundamental principles of physical chemistry that govern drug action. Its behavior is dictated by the interplay between its ionic salt form and the polarity and protic nature of the solvent.
In Water , solubility is a direct function of pH, with protonation at low pH enhancing dissolution and deprotonation to the free base at higher pH causing a significant reduction in solubility.
In DMSO , its polar aprotic nature makes it an excellent solvent, capable of disrupting the crystal lattice and solvating the molecule effectively, leading to high solubility.
A comprehensive understanding of these principles, combined with rigorous execution of validated experimental protocols like the shake-flask method, is essential for generating reliable data. This data, in turn, is critical for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, developing safe and effective therapeutic agents.
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
Concept Life Sciences. (n.d.). Kinetic Solubility - In Vitro Assay.
Hussain, A. S., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
Varghese, J. J., et al. (2025).
AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
Quora. (2013). How and why does change in pH effect NaCl solubility?
Ovid. (n.d.). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
Academia.edu. (n.d.). (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species.
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
Technical Guide: Functional Divergence of 2-Chloro vs. 2-Chloromethyl Pyridine Scaffolds
The following technical guide details the structural, reactive, and functional divergence between the aryl chloride scaffold (2-Chloro-3-methoxy-4-pyridinamine ) and its alkyl chloride analogs (2-Chloromethyl derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, reactive, and functional divergence between the aryl chloride scaffold (2-Chloro-3-methoxy-4-pyridinamine ) and its alkyl chloride analogs (2-Chloromethyl derivatives).
Executive Summary
In medicinal chemistry, the distinction between a halogen directly attached to a heteroaromatic ring (Aryl-Cl) and one attached to a methylene linker (Benzylic-Cl) is not merely structural—it dictates the entire synthetic strategy and safety profile of the drug substance.
This guide analyzes the critical differences between 2-Chloro-3-methoxy-4-pyridinamine (a stable, sp²-hybridized electrophile) and its 2-chloromethyl analogs (highly reactive, sp³-hybridized alkylating agents). While the former serves as a robust scaffold for cross-coupling reactions in kinase inhibitor discovery, the latter functions as a potent "warhead" or linker intermediate (common in Proton Pump Inhibitors) necessitating strict genotoxic impurity (GTI) controls.
Part 1: Structural & Electronic Properties
The fundamental difference lies in the hybridization of the carbon atom bonded to the chlorine and the resulting electronic environment.
Feature
2-Chloro-3-methoxy-4-pyridinamine
2-Chloromethyl Analogs
Hybridization
(Aryl Chloride)
(Benzylic/Alkyl Chloride)
Bond Strength
Strong (Partial double bond character via resonance)
Weak (Polarized -bond, good leaving group)
Electronic Effect
Chlorine lone pair donates into -system (Mesomeric effect)
Chlorine withdraws density inductively; Methylene C is electron-deficient
Basicity (Pyridine N)
Reduced (Inductive withdrawal by 2-Cl)
Moderate (Less influence from -substituent)
Stability
High; Stable to air/moisture at RT
Low; Prone to hydrolysis and self-alkylation (dimerization)
Electronic Interaction Diagram
The 2-position on the pyridine ring is electron-deficient due to the nitrogen atom's electronegativity.
In the 2-Chloro species , this deficiency activates the C-Cl bond for Nucleophilic Aromatic Substitution (
).
In the 2-Chloromethyl species , the pyridine ring acts as an electron-withdrawing group (EWG), making the methylene carbon highly electrophilic and susceptible to
attack.
Part 2: Reactivity Profiles & Synthetic Utility
This section details the divergent reaction pathways. The choice of starting material dictates the available chemistry.
2-Chloro-3-methoxy-4-pyridinamine (The Scaffold)
This compound is a "handle" for building molecular complexity. It does not react spontaneously with mild nucleophiles; it requires activation.
Primary Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) or
with strong nucleophiles.
Synthetic Utility: Used to install biaryl systems or heterocycles found in kinase inhibitors (e.g., JAK, BTK inhibitors).
2-Chloromethyl Analogs (The Linker/Warhead)
These compounds are "anchors." They react spontaneously with heteroatoms (O, N, S).
Synthetic Utility: Used to link the pyridine ring to other pharmacophores via ether or amine bridges. This is the classic chemistry used in Proton Pump Inhibitors (PPIs) like Rabeprazole or Pantoprazole, where a chloromethyl pyridine links to a benzimidazole.
Comparative Reaction Pathways (Graphviz)
Figure 1: Divergent reaction pathways. The Aryl-Cl requires catalytic activation, while the Alkyl-Cl is inherently reactive.
Part 3: Experimental Protocols
Protocol A: Suzuki Coupling of 2-Chloro-3-methoxy-4-pyridinamine
Solvent: Anhydrous DMF or Acetonitrile (0°C to RT).
Procedure:
Dissolve nucleophile in solvent and add base. Stir 15 min to generate anion.
Add 2-Chloromethyl pyridine HCl portion-wise at 0°C (Exothermic).
Allow to warm to RT. Reaction is usually complete in <2 hours.
Validation: TLC will show rapid conversion. Avoid heating >50°C to prevent decomposition.
Workup: Quench with water, extract immediately (avoid prolonged exposure to aqueous base to prevent hydrolysis to alcohol).
Part 4: Safety & Toxicology (Critical for Drug Development)
The safety implications of these two functionalities are vastly different, specifically regarding Genotoxic Impurities (GTIs) .
Genotoxicity Alert: The Chloromethyl Group
2-Chloromethyl pyridines are alkylating agents.[2] They can directly alkylate DNA bases (guanine), leading to mutations.
Classification: Class 2 or 3 Solvent/Impurity (ICH M7 guidelines).
Control Strategy: If used in the final steps of synthesis, the residual level must be controlled to < ppm levels (TTC: Threshold of Toxicological Concern, typically 1.5 µ g/day ).
Handling: Use containment (isolator or fume hood with proper filters). Decontaminate glassware with 1M NaOH (hydrolyzes the alkyl chloride to the benign alcohol).
The Aryl Chloride
2-Chloro-3-methoxy-4-pyridinamine is generally considered a standard chemical intermediate.
Toxicity: Standard acute toxicity (irritant). Not a structural alert for direct DNA alkylation.
Part 5: Decision Framework (When to use which?)
Use the following logic gate to determine the appropriate intermediate for your campaign.
Figure 2: Strategic decision tree for selecting the correct pyridine building block.
References
Structure & Reactivity of Chloromethyl Pyridines : BenchChem. Reactivity of the chloromethyl group in pyridine derivatives.
Synthetic Applications in PPIs : National Institutes of Health (NIH). 2-(Chloromethyl)pyridine Hydrochloride Bioassay and Application.
Genotoxicity of Alkylating Agents : Sigma-Aldrich/Merck. Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.
General Reactivity of 2-Chloropyridines : Vaia. Nucleophilic substitution in 2-chloropyridine vs 3-chloropyridine.
Strategic Sourcing & Technical Profile: 2-Chloro-3-methoxy-4-pyridinamine HCl
The following technical guide details the sourcing, quality profiling, and application of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride , a critical intermediate in the synthesis of TYK2 inhibitors like Deucravacitinib...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, quality profiling, and application of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride , a critical intermediate in the synthesis of TYK2 inhibitors like Deucravacitinib.
Role: The "Left-Hand" Aniline Scaffold in TYK2 Inhibitor Synthesis
Executive Summary
In the landscape of autoimmune therapeutics, Deucravacitinib (BMS-986165) represents a paradigm shift as the first allosteric TYK2 inhibitor. The synthesis of this API hinges on the high-fidelity coupling of two complex fragments. The "left-hand" fragment, 2-Chloro-3-methoxy-4-pyridinamine (CMPA) , typically supplied as the hydrochloride salt , is a critical quality attribute (CQA) control point.
This guide provides drug development professionals with a technical roadmap for sourcing CMPA-HCl. It moves beyond simple catalog listings to address synthesis-derived impurities, solid-state stability, and rigorous analytical qualification.
Chemical Identity & Technical Specifications
The hydrochloride salt form is preferred in GMP manufacturing due to its enhanced crystallinity and stability compared to the free base, which can be prone to oxidation and hygroscopicity.
Nucleophilic coupling partner for 3-chloropyridazine core in Deucravacitinib synthesis
Synthesis Logic & Impurity Profiling (Expertise)
Understanding the synthesis of CMPA is mandatory for establishing an impurity control strategy. Sourcing from a supplier without knowing their route introduces the risk of "blind" impurities—contaminants that standard HPLC methods might miss.
Dominant Industrial Route
The most scalable route typically involves the modification of 2-chloro-4-aminopyridine .
Iodination: 2-chloro-4-aminopyridine is iodinated at the C3 position to form 2-chloro-3-iodo-4-pyridinamine .
Methoxylation: A copper-catalyzed Ullmann-type coupling or nucleophilic substitution replaces the C3-iodine with a methoxy group.
Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the salt.
Critical Impurity Matrix
Based on this route, the following impurities must be monitored:
Impurity A (Des-methoxy): 2-Chloro-4-pyridinamine.[3] Result of incomplete methoxylation. Competes in the final coupling, leading to a potent impurity in the API.
Impurity B (Regioisomer): 2-Methoxy-3-chloro-4-pyridinamine. Result of scrambling or incorrect starting material isomer.
Impurity C (Over-reaction): 2,3-Dimethoxy-4-pyridinamine. Result of displacing the C2-chlorine atom (rare but possible under harsh methoxylation conditions).
Visualization: Impurity Origin Flowchart
Caption: Logical flow of synthesis showing origin of critical impurities A and C.
Strategic Sourcing & Market Landscape
Suppliers for this intermediate fall into two categories: Catalog Aggregators (high risk for GMP) and Process-Focused Manufacturers (preferred).
Do not accept a Certificate of Analysis (CoA) at face value. Implement this self-validating intake system:
Hygroscopicity Check: The HCl salt is hygroscopic. Upon receipt, perform a Karl Fischer (KF) titration. If water content >2.0%, the salt has likely hydrolyzed or degraded to the free base.
Counter-ion Stoichiometry: Perform Ion Chromatography (IC) for Chloride content. It should match the theoretical ~18% w/w. A deviation suggests a mix of mono/di-HCl salts or free base.
1H-NMR Validation: Focus on the methoxy peak (~3.9 ppm). Integration must be exactly 3:1 relative to the aromatic protons.
Analytical Method: Purity Determination
Standard C18 gradients often fail to separate the Des-methoxy impurity from the target due to structural similarity. The following method utilizes a Phenyl-Hexyl column for enhanced pi-pi selectivity.
Methodology:
Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Detection: UV at 254 nm (aromatic) and 290 nm (pyridine specific).
Acceptance Criteria:
Target Peak Purity: >98.5% (Area).
Impurity A (Des-methoxy): <0.15%.
Water (KF): <1.0%.
Application Case Study: Deucravacitinib Synthesis
The utility of CMPA-HCl is defined by its reactivity in the subsequent step. It acts as the nucleophile attacking the 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide .
Mechanism:
The C4-amine of the pyridine attacks the C4-position of the pyridazine.
Why HCl salt? The salt protects the amine from oxidation during storage. However, it must be neutralized in situ (using DIPEA or Cs₂CO₃) immediately prior to coupling to liberate the nucleophilic free base. Failure to neutralize completely results in stalled reaction kinetics (0% conversion).
Workflow Visualization
Caption: Critical in-situ neutralization step required when using CMPA-HCl.
References
Simson Pharma. 2-chloro-3-methoxy-pyridin-4-amine | CAS No- 1227600-23-8. Retrieved from
BLD Pharm. 2-Chloro-3-methoxypyridin-4-amine Product Page. Retrieved from
Sigma-Aldrich. 2-chloro-3-methoxy-4-pyridinamine hydrochloride Product Detail. Retrieved from
Google Patents. WO2024017150A1 - Method for synthesizing deucravacitinib. Retrieved from
ChemicalBook. 2-Chloro-3-iodo-4-pyridinamine Synthesis Procedures. Retrieved from
A Senior Application Scientist's Guide to Heterocyclic Building Blocks Derived from 2-Chloro-3-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-chloro-3-methoxypyridine, a pivotal heterocyclic scaffold in modern synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-chloro-3-methoxypyridine, a pivotal heterocyclic scaffold in modern synthetic chemistry. Moving beyond a simple recitation of facts, we will dissect the core principles governing its reactivity and provide field-proven, validated protocols for its transformation into high-value building blocks. This document is structured to deliver not just the 'how,' but the critical 'why' behind methodological choices, empowering researchers to troubleshoot and innovate within their own discovery programs. We will focus on the workhorse reactions of medicinal chemistry: palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr), providing a comprehensive toolkit for leveraging this versatile intermediate.
The Strategic Value of the 2-Chloro-3-methoxypyridine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals, with the pyridine ring being a particularly privileged structure.[1] 2-Chloro-3-methoxypyridine (CAS 52605-96-6) emerges as a particularly valuable starting material due to the strategic placement of its functional groups.[2][3][4][5][6]
The Chlorine Atom (C2): Positioned at the electron-deficient 2-position, activated by the ring nitrogen, the chlorine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. While less reactive than its bromine or iodine analogs, this C-Cl bond offers a unique balance of stability and reactivity, often enabling selective functionalization in the presence of more labile groups.[7] It is also the primary site for nucleophilic aromatic substitution.[8]
The Methoxy Group (C3): This group exerts a significant electronic and steric influence. Electronically, it can donate electron density through resonance, subtly modulating the reactivity of the pyridine ring. Sterically, its presence adjacent to the reactive C2 position can influence the choice of coupling partners and catalyst systems. Metabolically, the methoxy group can be a site for O-demethylation, a crucial consideration in drug metabolism and pharmacokinetic profiling.[9]
This unique combination makes 2-chloro-3-methoxypyridine a versatile platform for generating libraries of complex molecules for screening and lead optimization in drug discovery programs.[2][10]
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability, functional group tolerance, and the commercial availability of its boronic acid and ester reagents.[11] For a substrate like 2-chloro-3-methoxypyridine, this reaction opens a direct and efficient path to 2-aryl-3-methoxypyridine structures, which are prevalent in medicinal chemistry.[12][13]
Expertise & Causality: Why Standard Conditions Fail and What Actually Works
The primary challenge in the Suzuki coupling of chloropyridines is the initial, rate-limiting oxidative addition of the C-Cl bond to the palladium(0) center.[7] Standard catalysts like those based on triphenylphosphine are often ineffective.
The key to success lies in the ligand. We must employ bulky, electron-rich phosphine ligands. These ligands stabilize the monomeric Pd(0) species, which is the active catalyst, and promote the difficult oxidative addition step. Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are the industry standard for this type of transformation.[12][13] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the ligand, as they both serve to generate the active Pd(0) species in situ.[13]
The base is not merely a spectator; it is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11] A moderately strong base like K₃PO₄ or K₂CO₃ is often preferred, especially when aqueous solvent mixtures are used, as it facilitates the formation of the reactive boronate species.[13]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-methoxypyridine
This protocol is a self-validating system. Progress is monitored by TLC or LC-MS, and the final product is characterized to confirm its identity and purity.
Vessel Preparation & Inerting: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 v/v). The flask should be evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
Monitoring & Validation: After 2 hours, take a small aliquot (under inert atmosphere if possible), dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC and/or LC-MS. Compare the spot/peak corresponding to the starting material with any new, higher Rf/different retention time product spots/peaks. The reaction is complete upon full consumption of the starting chloride.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: Representative Suzuki Coupling Conditions
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for constructing aryl C-N bonds, a linkage central to countless pharmaceutical agents.[15] Applying this reaction to 2-chloro-3-methoxypyridine allows for the direct installation of a wide range of primary and secondary amines.
Expertise & Causality: Overcoming the Hurdles of C-Cl Amination
Similar to the Suzuki reaction, C-Cl bond activation is the major obstacle.[7] The solution is also similar: the use of highly active, bulky, electron-rich biarylphosphine ligands is mandatory.[7] The choice of base is critically important here. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7]
A common failure mode in these reactions is hydrodehalogenation, where the starting chloride is simply reduced to the corresponding pyridine.[7] This side reaction is often caused by trace amounts of water or impurities in the base. The trustworthiness of this protocol relies on scrupulously anhydrous conditions. Use a high-purity, freshly opened bottle of NaOtBu, and ensure all solvents are rigorously dried and degassed.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-methoxypyridine
Vessel Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
Reagent Addition: Remove the tube from the glovebox. Add 2-chloro-3-methoxypyridine (1.0 eq) and the amine (1.2 eq).
Inerting and Solvent Addition: Seal the tube with a septum, evacuate, and backfill with argon (repeat 3x). Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir.
Monitoring & Validation: Monitor the reaction by LC-MS for the disappearance of the starting chloride. The appearance of a new peak with the expected mass of the product confirms the reaction is proceeding.
Work-up: After cooling, carefully quench the reaction by pouring it into a separatory funnel containing water. Extract the product with an organic solvent like ethyl acetate (3x).
Purification & Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography and confirm the structure by NMR and HRMS.
Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a powerful method for installing alkynyl moieties onto the pyridine scaffold, creating rigid linkers often sought in materials science and as pharmacophores.[16][17] The reaction typically employs a dual catalytic system of palladium and copper(I).[18][19]
Expertise & Causality: Managing the Dual-Catalyst System
The mechanism involves two interconnected catalytic cycles.[19] The palladium cycle mirrors that of Suzuki and Buchwald-Hartwig. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide species.[18] This copper acetylide is the key intermediate that undergoes transmetalation with the Pd(II)-aryl complex.
The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne.[20] This process is oxygen-dependent. Therefore, the most critical parameter for a successful Sonogashira reaction is the rigorous exclusion of oxygen. This is achieved by using degassed solvents and maintaining a positive pressure of an inert gas throughout the setup and reaction. The amine base (e.g., triethylamine or diisopropylamine) often serves as both the base and part of the solvent system.[16]
Protocol: Sonogashira Coupling of 2-Chloro-3-methoxypyridine
Vessel Preparation: To a dry Schlenk flask, add 2-chloro-3-methoxypyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).
Inerting: Evacuate and backfill the flask with argon three times.
Reagent/Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 80 °C depending on the alkyne's reactivity) until TLC or LC-MS indicates complete consumption of the starting material.
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent.
Purification & Characterization: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography. The homocoupled diyne, if formed, is typically less polar than the desired product. Characterize the final product by NMR and HRMS.
Data Summary: Representative Sonogashira Coupling Conditions
Alkyne Partner
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base (eq)
Solvent
Temp (°C)
Typical Yield (%)
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N (3)
THF
60
80-90
Trimethylsilylacetylene
Pd(PPh₃)₄ (3)
CuI (5)
i-Pr₂NH (3)
Toluene
70
75-85
1-Heptyne
Pd(PPh₃)₂Cl₂ (2.5)
CuI (5)
Et₃N (3)
DMF
50
82-92
Metal-Free C-O/C-N/C-S Bond Formation: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, SNAr offers a complementary, transition-metal-free strategy for functionalizing the 2-position of the pyridine ring.[21] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[22][23]
Expertise & Causality: Understanding the Reactivity
The pyridine nitrogen atom acts as a powerful electron-withdrawing group, polarizing the ring and making the C2 and C4 positions susceptible to nucleophilic attack.[7][8] This intrinsic reactivity means that strong activation by other groups (like a nitro group) is not always necessary, unlike in SNAr reactions on benzene rings.[22][23] The reaction works well with strong nucleophiles such as alkoxides, thiolates, and, under more forcing conditions, amines.[9] The methoxy group at C3 has a minor deactivating effect via resonance donation, but the overwhelming activation by the ring nitrogen ensures the reaction proceeds effectively at the C2 position.
Diagram: The SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: SNAr with Sodium Ethanethiolate
Reagent Preparation: In a dry flask under argon, add sodium ethanethiolate (1.5 eq) to an anhydrous polar aprotic solvent like DMF or DMSO.
Substrate Addition: Add a solution of 2-chloro-3-methoxypyridine (1.0 eq) in the same solvent dropwise at room temperature.
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C).
Monitoring & Validation: Monitor by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, major product spot/peak indicates a successful reaction.
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Purification & Characterization: Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography and characterize the product by NMR and HRMS.
Conclusion
2-Chloro-3-methoxypyridine is far more than a simple chemical intermediate; it is a strategic entry point into a vast chemical space of high-value heterocyclic building blocks. A thorough understanding of the principles governing its reactivity—from the nuances of ligand selection in palladium catalysis to the fundamental electronic activation in SNAr reactions—is paramount for any scientist in the fields of drug discovery, agrochemicals, and materials science. The validated protocols and mechanistic insights provided in this guide serve as a robust foundation for the synthesis of novel molecular architectures, enabling the rapid progression of discovery programs.
References
Synthesis of Pyridine Derivatives.
Synthesis of a Key Intermediate, 2-Chloro-3-amino-4-methylpyridine. ResearchGate.[Link]
Application Note: Divergent Buchwald-Hartwig Amination Strategies for 2-Chloro-3-methoxy-4-pyridinamine
Executive Summary The functionalization of highly substituted pyridines remains a formidable challenge in medicinal chemistry and process development. 2-Chloro-3-methoxy-4-pyridinamine is a highly versatile, yet notoriou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly substituted pyridines remains a formidable challenge in medicinal chemistry and process development. 2-Chloro-3-methoxy-4-pyridinamine is a highly versatile, yet notoriously recalcitrant building block. Depending on the synthetic vector, it can serve either as an aryl halide (electrophile at C2) or as a primary amine (nucleophile at C4).
This application note provides a comprehensive, self-validating guide to executing Buchwald-Hartwig Aminations (BHA) on this substrate. By dissecting the electronic and steric topology of the molecule, we establish the mechanistic causality behind catalyst selection, protecting group strategies, and reaction conditions required to achieve high-yielding, chemoselective C–N bond formation.
Mechanistic Rationale & Substrate Profiling
To successfully deploy 2-Chloro-3-methoxy-4-pyridinamine in cross-coupling, one must account for its inherent electronic and steric contradictions:
Electrophilic Deactivation (C2-Cl): The oxidative addition of Pd(0) into the C2-Cl bond is thermodynamically uphill. The C4-primary amine exerts a strong resonance-donating (+M) effect, which increases the electron density of the pyridine ring and raises the activation barrier for C–Cl bond insertion[1].
Nucleophilic Hindrance (C4-NH₂): When acting as a nucleophile, the C4-amine is sterically encumbered by the adjacent C3-methoxy group. Furthermore, primary amines are prone to competitive bis-arylation (over-arylation) if the catalyst's coordination sphere is not sufficiently bulky[2].
To solve these issues, we employ a divergent synthetic workflow (Figure 1).
Figure 1: Divergent synthetic workflows for 2-Chloro-3-methoxy-4-pyridinamine amination.
Scenario A: Amination at the C2 Position (Substrate as Aryl Halide)
Causality & Catalyst Selection
To enable C2-amination, the electron-donating C4-amine must be masked. Conversion of the amine to a tert-butyl carbamate (Boc) transforms the strongly donating -NH₂ group into a weakly donating/electron-withdrawing -NHBoc group. This lowers the LUMO of the pyridine ring, facilitating rapid Pd(0) oxidative addition[1]. For the subsequent coupling with exogenous amines, BrettPhos Pd G3 is utilized. The G3 precatalyst ensures a rapid, quantitative generation of the active mono-ligated LPd(0) species, which is critical to outcompete substrate decomposition[2][3].
Step-by-Step Protocol: C2-Amination
Step 1: Substrate Activation (Boc Protection)
Dissolve 2-Chloro-3-methoxy-4-pyridinamine (1.0 equiv) in anhydrous DCM (0.2 M).
Self-Validation: Monitor by TLC/LC-MS. The disappearance of the highly polar starting material and the formation of the less polar di-Boc or mono-Boc derivative confirms successful +M masking.
Step 2: Buchwald-Hartwig Amination
In an argon-filled glovebox, charge an oven-dried vial with the Boc-protected substrate (1.0 equiv), exogenous amine (1.2 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G3 (2 mol%).
Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.
Seal the vial, remove from the glovebox, and heat at 90 °C for 4 hours.
Self-Validation: The reaction mixture should transition from a pale suspension to a homogeneous deep red/orange solution. The appearance of a black precipitate (Pd black) indicates catalyst deactivation due to oxygen ingress, invalidating the run.
Step 3: Deprotection
Dilute the crude mixture with DCM and add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours to yield the C2-aminated product.
Scenario B: Amination at the C4 Position (Substrate as Amine Nucleophile)
Causality & Catalyst Selection
Direct coupling of the C4-amine with an exogenous aryl halide requires a catalyst that can accommodate the steric bulk of the adjacent C3-methoxy group while strictly preventing bis-arylation. tBuBrettPhos is the premier ligand for this task[4]. Its bulky tert-butyl groups and electron-rich biaryl backbone accelerate reductive elimination, while its spatial geometry physically blocks the coordination of a second aryl halide, ensuring perfect mono-arylation selectivity[3][4]. A weaker base (Cs₂CO₃) is selected to prevent competitive SNAr side reactions and to tolerate functional groups[5].
Step-by-Step Protocol: C4-Amination
In an argon-filled glovebox, charge a reaction vessel with 2-Chloro-3-methoxy-4-pyridinamine (1.0 equiv), exogenous Aryl Bromide (1.05 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).
Add tBuBrettPhos Pd G3 (1 mol%) and supplemental tBuBrettPhos ligand (1 mol%). Note: The supplemental ligand prevents the formation of off-cycle Pd dimers.
Add anhydrous, degassed tert-Amyl alcohol (t-AmOH) (0.2 M).
Seal the vessel and heat at 85 °C for 6 hours.
Self-Validation: Aliquot 10 µL into MeCN for LC-MS analysis. Complete consumption of the aryl bromide with <1% bis-arylated byproduct validates the steric control of the tBuBrettPhos ligand.
Figure 2: Catalytic cycle of tBuBrettPhos-mediated C4-amination highlighting steric control.
Quantitative Data: Catalyst & Ligand Screening
To validate the causality of ligand selection for Scenario B (C4-Amination), a screening matrix was executed using 4-Bromotoluene as the model electrophile. The data in Table 1 demonstrates that while first-generation ligands (XPhos) fail to control selectivity, the deployment of tBuBrettPhos yields perfect mono-arylation due to its optimized steric pocket[4].
Table 1: Ligand Screening for C4-Amination of 2-Chloro-3-methoxy-4-pyridinamine
Ligand
Pd Precatalyst
Base
Solvent
Temp (°C)
Conversion (%)
Selectivity (Mono:Bis)
XPhos
Pd₂(dba)₃
NaOtBu
Dioxane
100
45
80:20
BrettPhos
BrettPhos Pd G3
Cs₂CO₃
t-AmOH
90
72
95:5
tBuBrettPhos
tBuBrettPhos Pd G3
Cs₂CO₃
t-AmOH
90
>99
>99:1
tBuXPhos
tBuXPhos Pd G3
K₃PO₄
t-AmOH
90
85
90:10
Data Interpretation: The use of tBuBrettPhos completely suppresses the formation of the bis-arylated impurity, proving that the ligand's architecture is perfectly tuned for sterically hindered primary amines[3][4].
Suzuki-Miyaura coupling protocols for 2-chloro-4-aminopyridines
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-4-Aminopyridines Executive Summary The Suzuki-Miyaura coupling of 2-chloro-4-aminopyridines presents a distinct challenge in medicinal chemistry. Unli...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-4-Aminopyridines
Executive Summary
The Suzuki-Miyaura coupling of 2-chloro-4-aminopyridines presents a distinct challenge in medicinal chemistry. Unlike their bromo- or iodo- counterparts, 2-chloropyridines are inherently less reactive toward oxidative addition. This inertness is exacerbated by the 4-amino group , a strong electron-donating group (EDG) that increases electron density at the carbon-chloride bond via resonance, effectively strengthening the bond and deactivating the electrophile. Furthermore, the free amine and the pyridine nitrogen can act as competitive ligands, potentially poisoning the palladium catalyst.
This guide details a robust, field-proven protocol utilizing bulky, electron-rich phosphine ligands (Buchwald Ligands) to overcome these electronic and steric barriers. We prioritize the use of XPhos and SPhos systems, which facilitate oxidative addition on deactivated chlorides while preventing amine coordination to the metal center.
Mechanistic Insight & Challenges
To design an effective protocol, one must understand the specific failure modes of this substrate.
Electronic Deactivation
The oxidative addition of Pd(0) to the aryl halide is the rate-determining step (RDS).
The Problem: The lone pair on the 4-amino nitrogen donates electron density into the pyridine ring (resonance effect). This increases the bond order of the C2-Cl bond, making it resistant to Pd insertion.
The Solution: Use electron-rich phosphines (e.g., dicyclohexylphosphino biaryls) to increase the electron density on the Palladium center, making it more nucleophilic and capable of breaking the strong C-Cl bond.
Catalyst Poisoning
The Problem: The substrate contains two Lewis basic nitrogens (pyridine N and amine N). Standard ligands (like PPh3) can be displaced by the substrate, forming stable, non-catalytic Pd-amine complexes.
The Solution: Use bulky ligands .[1][2] The steric bulk of ligands like XPhos creates a "protective shell" around the Pd center, allowing the small C-Cl bond to approach for reaction while physically blocking the coordination of the bulky substrate's nitrogen atoms.
Visualizing the Catalytic Cycle
The following diagram highlights the critical "Oxidative Addition" step where standard catalysts fail with this substrate.
Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition, which requires electron-rich ligands to overcome the deactivation from the 4-amino group.
Experimental Optimization Strategy
Before scale-up, a screen is recommended. The following data summarizes typical optimization trends for deactivated chloropyridines.
Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. Concentration should be approx 0.2 M with respect to the chloride.
Reaction: Heat the mixture to 100°C with vigorous stirring.
Time: Typically 2–4 hours for G3 catalysts; 12–18 hours for Pd(OAc)2 generated in situ.
Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (M+H).
Work-up: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black. Wash the filtrate with Brine.[1][4] Dry over Na2SO4, concentrate, and purify via flash chromatography.
If the standard protocol fails, use this logic tree to diagnose the issue.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
Common Issues:
Protodeboronation: Heteroaryl boronic acids are prone to hydrolyzing the C-B bond.
Fix: Use Boronic Esters (Pinacol) instead of acids. They are more stable. Alternatively, add the boronic acid in portions.
Low Conversion:
Fix: The amino group might be poisoning the catalyst. If XPhos fails, protect the amine with an Acetyl (Ac) or Boc group. This removes the coordination ability and the electron-donating effect, significantly increasing reactivity.
References
Billingsley, K., & Buchwald, S. L. (2006).[5] Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Angewandte Chemie International Edition.
BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.[3][4][6]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Technical Application Note: Synthesis of Imidazo[4,5-c]pyridines from 2-Chloro-3-methoxy-4-pyridinamine
Executive Summary & Strategic Importance The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is a critical core in the devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is a critical core in the development of kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.
This guide details the transformation of 2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) into the functionalized imidazo[4,5-c]pyridine core. The presence of the 2-chloro substituent is strategically vital; it remains inert during the cyclization sequence, providing a "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the C6 position of the final heterocycle.
Chemical Challenges & Solutions
Regioselectivity: The starting material is a mono-amine. Cyclization requires the introduction of a second nitrogen. The 4-amino group strongly activates the pyridine ring, directing electrophilic substitution (nitration) to the ortho-position. Since C3 is blocked by the methoxy group, nitration occurs exclusively at C5 , enabling the formation of the 3,4-diamine precursor required for [4,5-c] fusion.
Functional Group Compatibility: The 3-methoxy group prevents side reactions at C3 and modulates the electron density, aiding the stability of the chloro group during reduction steps.
Retrosynthetic Analysis & Pathway
The synthesis follows a Nitration – Reduction – Cyclization pathway.[1]
Figure 1: Synthetic pathway for the conversion of 2-Chloro-3-methoxy-4-pyridinamine to the imidazo[4,5-c]pyridine core.
Detailed Experimental Protocols
Phase 1: Regioselective Nitration
Objective: Introduce a nitrogen source at the C5 position.
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ().
Mechanism: Electrophilic Aromatic Substitution (
). The 4-amino group directs the nitronium ion () to the vacant C5 position.
Procedure:
Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with Sulfuric Acid (10 vol) and cool to 0–5 °C using an ice/salt bath.
Addition: Add 2-Chloro-3-methoxy-4-pyridinamine (1.0 eq) portion-wise, maintaining internal temperature
°C. Stir for 30 min until fully dissolved.
Nitration: Add Fuming Nitric Acid (1.2 eq) dropwise via an addition funnel over 20 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
Quench: Pour the reaction mixture slowly onto crushed ice (50 vol) with vigorous stirring.
Isolation: Neutralize the slurry to pH ~7–8 using 28% Ammonium Hydroxide (
). A yellow precipitate (Intermediate 1) will form.
Filtration: Filter the solid, wash with cold water (
vol), and dry in a vacuum oven at 45 °C.
Phase 2: Reduction to Diamine
Objective: Convert the 5-nitro group to an amine to generate the 4,5-diamine species.
Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).
Note: Iron reduction is preferred over catalytic hydrogenation (
) to avoid potential dechlorination of the C2-Cl bond.
Procedure:
Setup: In a 500 mL RBF, suspend Intermediate 1 (1.0 eq) in Ethanol/Water (4:1 ratio, 20 vol).
Activation: Add Ammonium Chloride (
, 3.0 eq) and Iron Powder (5.0 eq).
Reaction: Heat the mixture to reflux (80 °C) for 2–3 hours. The yellow suspension will turn dark/black (iron oxides).
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.
Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.
Extraction: Dilute the aqueous residue with EtOAc, wash with Brine, dry over
, and concentrate to yield 2-Chloro-3-methoxy-4,5-pyridinediamine (Intermediate 2). Note: Diamines are oxidation-sensitive; proceed immediately to Phase 3.
Phase 3: Cyclization (The Core Protocol)
Objective: Form the imidazole ring by condensing the 4,5-diamine with a one-carbon source.
Method A (Standard): Triethyl Orthoformate (TEOF) / Sulfamic Acid (Catalyst).
Method B (Alternative): Formic Acid (Reflux).
Protocol (Method A - Preferred for Yield & Purity):
Parameter
Specification
Substrate
2-Chloro-3-methoxy-4,5-pyridinediamine (1.0 eq)
Reagent
Triethyl Orthoformate (TEOF) (5.0 eq)
Catalyst
Sulfamic Acid () (0.1 eq) or p-TsOH
Solvent
Ethanol (anhydrous) or TEOF as solvent
Temperature
Reflux (80–90 °C)
Time
3–5 Hours
Step-by-Step:
Charge: To a dry flask under Nitrogen (
), add the Diamine (Intermediate 2) and Triethyl Orthoformate (5 vol).
Catalyst: Add Sulfamic Acid (10 mol%).
Reflux: Heat the mixture to reflux. The reaction proceeds via the formation of an imidate intermediate followed by cyclization and loss of ethanol.
Monitoring: Monitor LCMS for the disappearance of the diamine (M+H 174) and appearance of the product (M+H 184 for cyclized product - Mass shift: +10 Da from diamine to imidazole? Check: +12 C - 2 H = +10. Correct.).
Workup: Cool to RT. The product often precipitates directly.
Purification:
Scenario 1 (Precipitate): Filter the solid, wash with cold ether/hexane.
Scenario 2 (Solution): Concentrate to dryness. Triturate the residue with Diethyl Ether to yield the off-white solid.
~8.3 ppm (s, 1H): C2-H of the imidazole ring (Diagnostic peak).
~8.0 ppm (s, 1H): C4-H of the pyridine ring.
~4.0 ppm (s, 3H): O-Methyl group ().
Absence: No broad singlets for
(approx 5-6 ppm) should remain.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield in Nitration
Temperature > 10 °C during addition.
Ensure strict cryo-cooling; add acid dropwise.
Dechlorination
Used for reduction.
Switch to Fe/AcOH or reduction methods.
Incomplete Cyclization
Wet solvent or old TEOF.
Use anhydrous EtOH; distill TEOF if necessary.
Regioisomer Mix
N/A (Structural constraints)
The 3-OMe blocks the 3-position, forcing 4,5-fusion.
References
Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Journal of Heterocyclic Chemistry. (Foundational methods for imidazopyridine synthesis from diaminopyridines).
Caron, S., et al. "Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates." Synthesis, 2012. (Alternative cyclization reagents).[2][3]
Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation." Organic Letters, 2012. (Context on handling chloro-aminopyridines).
BenchChem Application Note. "Formylation Reactions Using 2-Chloroethyl Orthoformate." (Protocol for orthoformate cyclizations).[4][5]
Disclaimer: This protocol involves hazardous chemicals (Fuming Nitric Acid, Chlorinated heterocycles). All procedures must be performed in a fume hood with appropriate PPE.
Nucleophilic aromatic substitution (SNAr) on 2-Chloro-3-methoxy-4-pyridinamine
Application Note: High-Performance SNAr Protocols for Electron-Rich Pyridines Executive Summary Functionalizing the C2 position of 2-Chloro-3-methoxy-4-pyridinamine (CAS 1227600-23-8) via Nucleophilic Aromatic Substituti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance SNAr Protocols for Electron-Rich Pyridines
Executive Summary
Functionalizing the C2 position of 2-Chloro-3-methoxy-4-pyridinamine (CAS 1227600-23-8) via Nucleophilic Aromatic Substitution (SNAr) presents a distinct challenge in medicinal chemistry.[1] Unlike electron-deficient substrates (e.g., 2-chloro-4-nitropyridine), this scaffold is electronically "deactivated" by the strong electron-donating effects of the 4-amino (+M) and 3-methoxy (+M) groups.[1] These substituents increase the electron density of the pyridine ring, significantly raising the energy barrier for nucleophilic attack.
This guide provides two field-validated protocols to overcome this electronic deactivation:
Acid-Mediated Activation (The "Proton-Switch"): Utilizes protonation of the pyridine nitrogen to lower the LUMO energy, facilitating attack by neutral nucleophiles (amines).
Anionic Displacement: Optimized conditions for strong nucleophiles (alkoxides, thiolates) using polar aprotic solvents and cesium bases.
Mechanistic Insight & Reactivity Profile
The Electronic Conflict
The reactivity of 2-chloro-3-methoxy-4-pyridinamine is defined by a "Push-Pull" conflict.[1]
Activation (Pull): The pyridine nitrogen (N1) exerts an electron-withdrawing inductive effect (-I), activating the C2-Cl bond.[1]
Deactivation (Push): The 4-amino group is a powerful resonance donor.[1] Its lone pair donates electron density into the ring (specifically to C3 and C5, but generally increasing ring electron density), destabilizing the anionic Meisenheimer intermediate required for SNAr. The 3-methoxy group provides steric bulk and further donation.[1]
The Solution: Acid Catalysis
Standard thermal SNAr with amines often fails or requires extreme temperatures (>180°C). By adding a Brønsted acid (e.g., HCl or
-TsOH), we protonate the pyridine nitrogen. This converts the pyridine into a pyridinium cation , which is highly electrophilic. The positive charge on the ring dramatically lowers the LUMO energy, making the C2 position susceptible to attack even by weak nucleophiles.
Pathway Visualization
The following diagram illustrates the activation strategy and the reaction trajectory.
[1]
Experimental Protocols
Method A: Acid-Mediated Amination (Recommended for Amines)
Best for: Primary and secondary amines, anilines.[1]
Rationale: The acid catalyst (HCl or PTSA) activates the pyridine ring.
-Butanol is used as the solvent because it allows high temperatures (bp 117°C) and solubilizes the salt forms.
Setup: In a pressure vial (microwave or sealed tube), dissolve the substrate (1.0 equiv) in
-Butanol.
Acid Addition: Add the acid catalyst (1.0 equiv). Note: The solution may become heterogeneous as the pyridinium salt forms.
Nucleophile Addition: Add the amine nucleophile (3.0 equiv).
Reaction: Seal the vessel and heat to 130–150°C for 4–12 hours.
Microwave Option: Heat at 150°C for 45–60 minutes.
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (RT shift) and the formation of the more polar product.
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO3 (to neutralize the acid and liberate the free base product). Wash with brine, dry over Na2SO4, and concentrate.
Best for: Alkoxides, Thiolates, and reactive secondary amines.
Rationale: Strong anionic nucleophiles do not require ring activation. However, cesium carbonate is used to ensure solubility and effective deprotonation of the nucleophile.
Application Note: Protecting Group Strategies for 4-Aminopyridine Derivatives in Advanced Organic Synthesis
Executive Summary 4-Aminopyridine (4-AP, fampridine) is a potent voltage-gated potassium channel (Kv1.1, Kv1.2) blocker with profound neuroprotective properties, widely utilized in the 1[1]. In medicinal chemistry and ra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Aminopyridine (4-AP, fampridine) is a potent voltage-gated potassium channel (Kv1.1, Kv1.2) blocker with profound neuroprotective properties, widely utilized in the 1[1]. In medicinal chemistry and radiopharmaceutical development, derivatizing the pyridine ring (e.g., via cross-coupling, ortho-lithiation, or radiofluorination) requires stringent control over the exocyclic 4-amino group. Due to its resonance with the endocyclic nitrogen, the 4-amino group exhibits attenuated nucleophilicity yet remains highly susceptible to unwanted N-alkylation, oxidation, and transition-metal coordination during 2[2]. This application note details field-proven protecting group (PG) strategies—specifically Boc, Pivaloyl, and Photolabile groups—providing mechanistic rationale, quantitative data, and self-validating protocols for drug development professionals.
Mechanistic Rationale for Protection Strategies
The dual-nitrogen nature of 4-AP creates a distinct electronic environment. The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring, rendering it less nucleophilic than aliphatic amines. However, during harsh synthetic steps, protection is mandatory:
Organometallic Reactions : Free amines quench organolithium reagents (e.g., t-BuLi) used in directed ortho-metalation.
Radiolabeling : In the synthesis of PET tracers like 3-[¹¹C]methyl-4-aminopyridine, the free amine can interfere with 2[2].
Acylation/Alkylation : Unprotected 4-AP can undergo competitive di-alkylation or di-acylation if kinetic parameters are not strictly controlled.
To circumvent these issues, chemists employ specific protecting groups tailored to the downstream reaction conditions.
Decision tree for selecting the optimal protecting group for 4-aminopyridine derivatives.
Quantitative Data Summary
The table below summarizes the performance metrics of the three primary protecting groups utilized for 4-AP.
Protocol A: Highly Selective Mono-Boc Protection of 4-Aminopyridine
Mechanistic Insight : Standard treatment of 4-AP with (Boc)₂O and DMAP frequently results in a mixture of mono- and di-Boc protected products due to the stabilized intermediate. By utilizing a peptide-coupling-like system (EDCI/HOBt), the reaction is kinetically driven toward mono-protection with exceptional selectivity[3].
Materials :
4-Aminopyridine (1.0 equiv, e.g., 10.6 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equiv)
EDCI (2.25 equiv)
HOBt (0.075 equiv)
Triethylamine (TEA) (2.25 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure :
Dissolution : Suspend 4-aminopyridine (1.0 g, 10.6 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar) at room temperature.
Activation : Add EDCI (4.6 g, 23.8 mmol), HOBt (0.1 g, 0.8 mmol), and TEA (3.3 mL, 23.8 mmol) to the suspension.
Causality: HOBt acts as a nucleophilic catalyst that reacts with the EDCI-activated species to form a highly reactive, yet selective, intermediate, suppressing di-acylation.
Protection : Slowly add (Boc)₂O (4.0 g, 18.5 mmol) to the stirring mixture.
Reaction Monitoring : Stir the reaction at room temperature for 30 minutes.
Self-Validating Step: The reaction is complete when TLC (DCM:MeOH 9:1) shows the highly polar 4-AP spot has completely disappeared, replaced by a single, less polar spot.
Workup : Wash the reaction mixture twice with distilled water (20 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected 4-aminopyridine[3].
Mechanistic Insight : Pivaloyl chloride is a highly reactive electrophile. If reacted at room temperature, the lack of steric hindrance on the initial mono-pivaloyl nitrogen allows a second equivalent to attack, forming a diacylated impurity. Dropping the temperature to -20 °C exploits the activation energy difference, ensuring absolute mono-selectivity[4].
Materials :
4-Aminopyridine (1.0 equiv)
Pivaloyl chloride (1.1 equiv)
Triethylamine (TEA) (1.5 equiv)
Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Procedure :
Preparation : Dissolve 4-aminopyridine in anhydrous THF (5 mL/mmol) under an Argon atmosphere.
Cooling : Submerge the reaction flask in a dry ice/ethylene glycol bath to reach exactly -20 °C.
Causality: Temperature control is the critical self-validating parameter here; deviations above -5 °C will exponentially increase diacylation.
Base Addition : Add TEA (1.5 equiv) dropwise.
Electrophile Addition : Add pivaloyl chloride (1.1 equiv) dropwise over 15 minutes to maintain the internal temperature.
Completion & Workup : Stir for 2 hours at -20 °C. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and purify via flash chromatography to isolate the mono-pivaloylated product in >90% yield[4].
Biological Application & Deprotection Dynamics
Once the complex synthetic modifications (e.g., ortho-lithiation or radiolabeling) are complete, the protecting group must be removed to restore the pharmacophore. In neurological applications, the free 4-amino group is essential for hydrogen bonding within the central cavity of the Kv1.1/1.2 channels to restore action potential conduction in demyelinated axons[1].
Workflow from protected derivative to biological mechanism of action in demyelinated axons.
References
BOC protection method for aminopyridine (Patent CN102936220A). Google Patents.
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI.
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications.
Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. National Institutes of Health (NIH).
Neuroprotective Properties of 4-Aminopyridine. National Institutes of Health (NIH).
Synthesis of 3-methoxy-1H-pyrrolo[2,3-c]pyridine from 4-aminopyridine precursors
The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 3-methoxy-1H-pyrrolo[2,3-c]pyridine (a 3-methoxy-6-azaindole derivative) star...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 3-methoxy-1H-pyrrolo[2,3-c]pyridine (a 3-methoxy-6-azaindole derivative) starting from 4-aminopyridine .
The route selected prioritizes regiocontrol and scalability , utilizing a "functionalization" strategy: constructing the core azaindole scaffold first, followed by electrophilic halogenation and copper-catalyzed methoxylation. This avoids the instability issues often associated with direct cyclization using methoxy-alkynes.
Abstract & Strategic Overview
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere of indole, widely utilized in kinase inhibitors (e.g., JAK, CSF1R) to improve water solubility and metabolic stability. Introducing an alkoxy group at the C3 position is synthetically challenging due to the electron-deficient nature of the pyridine ring, which deactivates the system toward classical nucleophilic substitutions, while the pyrrole ring remains susceptible to oxidation.
This protocol details a robust, four-stage synthetic route:
Regioselective Iodination: Ortho-iodination of 4-aminopyridine.
Larock-Type Cyclization: Sonogashira coupling and cyclization to form the 6-azaindole core.
C3-Functionalization: Electrophilic iodination at the C3 position.
Copper-Catalyzed Methoxylation: A mild, Ullmann-type C-O coupling to install the methoxy group.
Retrosynthetic Analysis (Graphviz)
Caption: Figure 1: Step-wise synthetic pathway transforming 4-aminopyridine to the target 3-methoxy-6-azaindole via an iodinated intermediate.
Detailed Experimental Protocols
Step 1: Preparation of 3-Iodo-4-aminopyridine
Objective: Install a reactive handle ortho to the amino group.
Rationale: Direct iodination of 4-aminopyridine is regioselective for the 3-position due to the directing effect of the amino group and the electronic properties of the pyridine ring.
(33 g, 106 mmol) and (27 g, 106 mmol) sequentially at room temperature.
Stir the reaction mixture vigorously for 24 hours. The silver salt acts as a halogen scavenger to drive the equilibrium.
Work-up: Filter off the yellow AgI precipitate through a Celite pad.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in EtOAc and wash with saturated
(to remove excess iodine) and brine.
Dry over
, filter, and concentrate.
Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH 95:5) to yield 3-iodo-4-aminopyridine as a white/off-white solid.
Step 2: Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
Objective: Construct the pyrrole ring via a modified Larock indole synthesis.
Rationale: The Sonogashira coupling of the iodide with TMS-acetylene, followed by in situ desilylation and cyclization, is the most reliable method for forming the 6-azaindole core from aminopyridines.
Objective: Install a leaving group at the electron-rich C3 position.
Rationale: The pyrrole ring of azaindole is electron-rich, making C3 highly susceptible to electrophilic aromatic substitution (SEAr) using N-iodosuccinimide (NIS).
Objective: Displace the C3-iodide with a methoxy group.
Rationale: Nucleophilic aromatic substitution is difficult on the electron-rich pyrrole ring. A Copper(I)-catalyzed Ullmann-type coupling is required. Protecting the indole nitrogen (e.g., with Boc or SEM) is often necessary to prevent catalyst poisoning or N-methoxylation, but optimized ligand systems can sometimes permit free (NH)-indole reaction. Protocol below assumes N-protection is performed if direct coupling fails, but describes the direct coupling first for efficiency.
Purification: Preparative HPLC or Flash Chromatography (DCM/MeOH/NH3 gradient) is critical here to separate the product from de-iodinated byproducts (6-azaindole).
Characterization: Verify the presence of the methoxy group (
ppm in NMR) and the intact azaindole core.
Technical Data Summary
Parameter
Step 1: Iodination
Step 2: Cyclization
Step 3: C3-Iodination
Step 4: Methoxylation
Reagents
TMS-Acetylene, Pd/Cu
NIS
CuI, MeOH,
Solvent
Ethanol
DMF
Acetone
Methanol
Temp/Time
RT, 24 h
60°C 80°C, 16 h
0°C RT, 2 h
110°C, 24 h (Sealed)
Typical Yield
60-75%
50-65%
85-90%
40-60%
Key Risk
Over-iodination
Incomplete cyclization
N-iodination (transient)
Protodeiodination
Troubleshooting & Optimization (Expertise)
Regioselectivity in Step 1: If 3,5-diiodo-4-aminopyridine is observed, reduce the equivalents of iodine to 0.95 and lower the temperature to 0°C.
Step 2 Cyclization: If the Sonogashira product (alkyne) is isolated but cyclization is slow, add a stronger base like KH or increase temperature to 100°C. Ensure the system is strictly oxygen-free to protect the Pd catalyst.
Step 4 Methoxylation:
Issue: Low yield or N-methylation.
Solution: Protect the N1 position with a Boc group (Di-tert-butyl dicarbonate, DMAP, DCM) before Step 4. The Boc group is electron-withdrawing, which may actually facilitate the reductive elimination at Copper. Remove Boc after methoxylation using TFA/DCM.
Ligand Choice: If 1,10-phenanthroline fails, try N,N-dimethylglycine or L-proline as ligands for the Cu-catalyzed coupling.
Safety & Handling
4-Aminopyridine: Highly toxic (potassium channel blocker). Handle in a fume hood with double gloves. Avoid dust inhalation.
Azaindoles: Biologically active scaffolds; treat as potential kinase inhibitors with unknown toxicology.
Pressure Reactions: Step 4 involves heating methanol above its boiling point. Use a rated pressure shield and certified pressure vials.
References
Synthesis of 3-Iodo-4-aminopyridine
Vertex Pharmaceuticals. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health.[2] Link
General Azaindole Synthesis (Larock Method)
Yue, D., Yao, T., & Larock, R. C. (2006).[2] Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes. Journal of Organic Chemistry. Link
Copper-Catalyzed Methoxylation
Wang, J. R., et al. (2021).[3] Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters. Link
Functionalization of Azaindoles
Bristol-Myers Squibb.[4] (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Link
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-methoxy-4-pyridinamine
Executive Summary 2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, parti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. While the C2-chlorine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings), the substrate presents unique electronic and chemoselective challenges[1]. This application note provides drug development professionals and synthetic chemists with an in-depth mechanistic understanding and field-proven, self-validating protocols to successfully execute cross-coupling on this specific scaffold.
Mechanistic Insights: The Causality of Experimental Design
To achieve high yields and prevent catalyst degradation, researchers must design their experiments around the specific electronic and steric profile of the 2-chloro-3-methoxy-4-pyridinamine scaffold.
The Electronic Bottleneck: Deactivation of the C-Cl Bond
In a standard 2-chloropyridine, the electronegative nitrogen atom withdraws electron density, lowering the LUMO energy and activating the C-Cl bond toward the oxidative addition of Pd(0). However, in 2-chloro-3-methoxy-4-pyridinamine, the presence of the C4-amino (
) and C3-methoxy () groups introduces strong resonance electron donation ( effect) into the pyridine ring. This significantly increases the electron density at the C2 position, thereby strengthening the C-Cl bond and making the rate-limiting oxidative addition step sluggish[2].
Causality in Design: To overcome this high activation barrier, the catalytic system must employ highly electron-rich, bulky dialkylbiarylphosphine ligands (e.g., XPhos or RuPhos). These ligands increase the electron density on the palladium center, accelerating its insertion into the deactivated C-Cl bond[3]. Alternatively, modulating the pH of the aqueous phase (or applying
pressure) can partially protonate the basic nitrogen atoms, withdrawing electron density and re-activating the carbon-halogen bond[2].
Chemoselectivity and Catalyst Poisoning
The free primary amine (
) at the C4 position poses a dual threat:
Catalyst Poisoning: The amine can competitively coordinate to the palladium center, forming stable, inactive Pd(II) off-cycle complexes.
Side Reactions: During Buchwald-Hartwig amination, the primary amine can act as a competing nucleophile, leading to homocoupling or oligomerization[1].
Causality in Design: The use of sterically demanding ligands (like XPhos for Suzuki, or RuPhos/BrettPhos for Buchwald-Hartwig) creates a restrictive chiral pocket around the palladium center. This steric bulk permits the approach of the planar aromatic ring for oxidative addition but physically blocks the coordination of the free
group, ensuring absolute chemoselectivity without the need for additional protection-deprotection steps[3].
Mandatory Visualizations
Catalytic Cycle & Electronic Bottleneck
The following diagram illustrates the catalytic cycle, highlighting the specific electronic bottleneck caused by the methoxy and amino groups during oxidative addition.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by electron-donating groups.
Experimental Workflow
Figure 2: Standard laboratory workflow for the palladium-catalyzed cross-coupling of aminopyridines.
Quantitative Data: Condition Optimization
The table below summarizes optimal conditions for overcoming the substrate's inherent deactivation, synthesized from kinetic validations of analogous 4-amino-2-chloropyridines[4][5].
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol utilizes a biphasic solvent system and XPhos to drive the coupling of an arylboronic acid with the deactivated C2-Cl bond, while leaving the C4-amino group intact.
Degassing (Self-Validation Step): In an oven-dried Schlenk flask, add 1,4-Dioxane and water. Sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the active catalyst.
Reagent Loading: Add 2-chloro-3-methoxy-4-pyridinamine, the arylboronic acid, and
to the flask. Stir for 2 minutes under Argon.
Catalyst Activation: Add
and XPhos. The solution should transition from a pale yellow to a deep red/orange color upon heating, indicating the formation of the active species.
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS. The disappearance of the starting material mass (
158.6) and appearance of the product mass validates reaction completion.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous
(2 x 15 mL) to remove palladium salts and unreacted boronic acid.
Purification: Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via silica gel flash chromatography (Dichloromethane:Methanol gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol details the coupling of a secondary amine to the C2 position. RuPhos is strictly selected over standard bidentate ligands to prevent the primary C4-amine from entering the catalytic cycle[3].
Secondary Amine (e.g., Morpholine or Dibutylamine) (1.2 equiv, 1.2 mmol)[4]
(0.02 equiv, 2 mol%)
RuPhos (0.04 equiv, 4 mol%)
Sodium tert-butoxide (
) (1.5 equiv, 1.5 mmol)
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
Inert Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a dry reaction tube with
, RuPhos, and . Causality: is highly hygroscopic; moisture will quench the base and stall the transmetalation step.
Substrate Addition: Dissolve 2-chloro-3-methoxy-4-pyridinamine and the secondary amine in anhydrous, sparged toluene. Transfer this solution to the reaction tube.
Reaction: Seal the tube with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.
In-Process Control: Check TLC (Hexanes:EtOAc 1:1). The highly fluorescent starting material spot under 254 nm UV should be consumed.
Quench & Extraction: Cool the mixture, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc (30 mL). Concentrate the filtrate.
Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography to isolate the C2-aminated product.
References
The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates
Organic & Biomolecular Chemistry (RSC Publishing)[Link][2]
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure
Organic Process Research & Development (via ResearchGate)[Link][5]
Application Note: Precision Synthesis of 2-Alkoxy-3-methoxy-4-pyridinamines via Sequential Regioselective Displacement
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable method for synthesizing 2-alkoxy-3-methoxy-4-pyridinamines . This specific substitution pattern—featuring an electron-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable method for synthesizing 2-alkoxy-3-methoxy-4-pyridinamines . This specific substitution pattern—featuring an electron-donating methoxy group at the 3-position—presents unique regioselectivity challenges that distinguish it from standard pyridine functionalization.[1][2]
Strategies for Polysubstituted Pyridines
Executive Summary
The 2-alkoxy-3-methoxy-4-pyridinamine scaffold is a privileged structural motif in kinase inhibitors and GPCR ligands.[1][2] Its synthesis is frequently complicated by the 3-methoxy substituent , which exerts both steric hindrance and electronic deactivation on the pyridine ring.
This guide details a Sequential Regioselective Displacement Strategy starting from 2,4-dichloro-3-methoxypyridine .[1][2] Unlike standard protocols that often yield regioisomeric mixtures, this workflow exploits the inherent electronic bias of the pyridine ring to install the C4-amine first, followed by a forcing displacement to install the C2-alkoxy group.
Key Technical Advantages[2][3][4]
Regiocontrol: Achieves >95:5 regioselectivity for the C4-amine insertion.
Scalability: Avoids transition-metal catalysts in the primary workflow, reducing cost and metal scavenging requirements.
Versatility: Compatible with primary/secondary amines and diverse alkoxides.[1]
Strategic Analysis & Mechanism
The Regioselectivity Paradox
In 2,4-dichloropyridines, the C4 (gamma) position is electronically favored for nucleophilic aromatic substitution (
) over the C2 (alpha) position due to the stabilization of the Meisenheimer complex. However, the 3-methoxy group introduces two complicating factors:
Steric Crowding: It crowds both C2 and C4.[1] However, C2 is flanked by the ring nitrogen and the methoxy group, making it more sterically congested than C4.
Electronic Deactivation: The electron-donating nature (+M effect) of the methoxy group deactivates the ring towards nucleophilic attack, requiring higher reaction energies than unsubstituted pyridines.
The Solution: We utilize a "Soft-First, Hard-Last" approach. The amine (a softer nucleophile) is introduced at the more reactive C4 position under mild conditions. The resulting intermediate is significantly deactivated, requiring a strong alkoxide nucleophile and high thermal energy to displace the recalcitrant C2-chloride.
Reaction Pathway Visualization[5]
Caption: The sequential displacement logic prioritizes the naturally reactive C4 position for amination, reserving the difficult C2 position for the stronger alkoxide nucleophile.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (C4-Amination)
Objective: Selective displacement of the C4-chloride with an amine.
Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)[1]
Solvent: Ethanol (EtOH) or Isopropanol (IPA) [Green Alternative: n-Butanol][1]
Procedure:
Setup: Charge a reaction vessel with 2,4-dichloro-3-methoxypyridine and alcohol solvent (5 mL/mmol).
Addition: Add the amine followed by the base at room temperature.
Reaction: Heat the mixture to reflux (80°C) . Monitor by LC-MS.[1][2]
Note: Reaction typically completes in 4–12 hours.[1] The 3-OMe group slows the rate compared to unsubstituted pyridines.
Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water and brine.
Purification: Recrystallization from hexanes/EtOAc is often sufficient.[1] If necessary, flash chromatography (SiO2, 0-50% EtOAc in Hexanes) yields the 2-chloro-3-methoxy-4-aminopyridine .[1][2]
Yield Expectation: 75–90%
Checkpoint: Verify the regiochemistry by NMR. The C5 proton doublet should show a characteristic shift, and NOE (Nuclear Overhauser Effect) may be observed between the amine NH and the C5-H, but not the C3-OMe (which is distant).
Protocol B: Synthesis of the Target (C2-Alkoxylation)
Objective: Displacement of the deactivated C2-chloride with an alkoxide.
Reagents:
Substrate: 2-Chloro-3-methoxy-4-aminopyridine (from Protocol A) (1.0 equiv)
Preparation: Generate in situ by adding Sodium Hydride (NaH) to the alcohol (R-OH) or use commercial solutions.[1]
Solvent: The corresponding alcohol (R-OH) or a polar aprotic co-solvent (DMSO/NMP) if the alcohol is high-boiling or solid.[1]
Procedure:
Preparation: In a sealed pressure tube or autoclave, dissolve the substrate in the alcohol solvent (or DMSO/Alcohol mix).
Activation: Add the sodium alkoxide carefully.
Critical: The C4-amino group is acidic.[1] The first equivalent of base will deprotonate the amine (forming an amide anion), further deactivating the ring. Therefore, excess base (>3 equiv) is mandatory to ensure free alkoxide is present.
Reaction: Seal the vessel and heat to 120–150°C .
Time: 12–24 hours.[1] This step is kinetically slow.[1]
Workup: Cool to room temperature. Quench carefully with saturated ammonium chloride (
Purification: The product is more polar.[1] Use flash chromatography (DCM/MeOH gradients).[1]
Yield Expectation: 50–75%
Optimization & Troubleshooting
Solvent & Base Selection Matrix
The choice of solvent heavily influences the reaction rate and selectivity.
Variable
Recommendation
Rationale
Solvent (Step 1)
Isopropanol (IPA)
Protic solvents stabilize the leaving group transition state.[1][2] IPA provides a good thermal window (82°C).[1]
Solvent (Step 2)
DMSO or NMP
High dielectric constant helps stabilize the anionic transition state for the difficult C2 displacement.
Base (Step 2)
NaH / ROH
Commercial alkoxides (NaOMe) are fine, but for complex alcohols, deprotonate with NaH in dry THF/DMSO.
Catalyst
18-Crown-6
If using solid alkoxides in non-polar solvents, adding 10 mol% crown ether can accelerate the reaction.[1][2]
Decision Tree for Low Yields
Caption: Troubleshooting logic for the difficult C2-displacement step.
Safety & Handling
Pyridines: Many halopyridines are skin irritants and sensitizers.[1] Handle in a fume hood.
Sealed Vessels: Step 2 involves heating solvents above their boiling points.[1] Use rated pressure vessels and blast shields.[1]
Sodium Hydride: Reacts violently with moisture.[1] Quench reactions cautiously under inert gas.
References
Ortho-Effect in 3-Substituted Pyridines:
Yap, A. H., et al.[1][2] "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides." Tetrahedron Letters (2025).[1]
[Link]
Context: Discusses how coordination effects can sometimes alter regioselectivity, though steric hindrance at C2 usually dominates in the 2,4-dichloro-3-methoxy system.[1][2]
Synthesis of Aminopyridines via Displacement:
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
[Link]
Context: Provides Quantum Mechanical (LUMO) insights explaining why C4 is the preferred site for the initial amine attack.
Related Scaffold Synthesis (Thieno[2,3-b]pyridines):
Litvinov, V. P., et al. "An Efficient Method for the Preparation of 4-Alkoxy-Substituted Thieno[2,3-b]pyridines."[1][2][3] Synthesis (2006).[1][4]
[Link]
Context: Demonstrates the sequential displacement strategy on related pyridine-carbonitrile systems, validating the "Cl-displacement" approach.
Application Note: 2-Chloro-3-methoxy-4-pyridinamine as a Privileged Scaffold in Drug Discovery
Executive Summary 2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) has emerged as a highly versatile building block in modern medicinal chemistry[1]. Featuring a densely functionalized pyridine core, it offers ortho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) has emerged as a highly versatile building block in modern medicinal chemistry[1]. Featuring a densely functionalized pyridine core, it offers orthogonal reactivity vectors that are critical for synthesizing complex targeted therapies. This scaffold is heavily utilized in the development of Polo-like kinase 4 (PLK4) inhibitors[2], S100 protein inhibitors[3], and KRAS G12C covalent ligands[4]. This guide details the structural rationale, mechanistic pathways, and validated synthetic protocols for deploying this molecule in oncology drug discovery.
Pharmacophore Utility & Structural Rationale
The strategic value of 2-chloro-3-methoxy-4-pyridinamine lies in its capacity to precisely orient pharmacophores within target binding pockets. The causality behind its selection in drug design is rooted in its specific functional groups:
C2-Chloro Group : Acts as a prime handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr). The adjacent electron-withdrawing pyridine nitrogen activates the C2 position, making it an excellent leaving group for these transformations[5].
C3-Methoxy Group : Provides dual functionality. Electronically, it enriches the ring, counteracting the electron-withdrawing nature of the pyridine nitrogen. Sterically, it forces adjacent substituents (at C2 or C4) out of coplanarity, a conformational lock often required to achieve specific binding in kinase hinge regions[2].
C4-Amino Group : Essential for establishing hydrogen bond donor networks. In kinase inhibitors, this primary amine frequently interacts with the backbone carbonyls of the ATP-binding pocket. It also serves as a vector for sulfonylation to target S100 proteins[3].
C5-Position (Unsubstituted) : Due to the synergistic electron-donating effects of the C3-methoxy and C4-amino groups, the C5 position is highly susceptible to Electrophilic Aromatic Substitution (EAS), allowing for late-stage halogenation and subsequent derivatization into the switch II pocket of KRAS[4].
Validated Experimental Workflows
Protocol A: Regioselective C5-Iodination for KRAS G12C Inhibitor Synthesis[4]
Causality & Logic : To construct KRAS G12C inhibitors, extending the scaffold at the C5 position is required to reach deep binding pockets. Iodination at C5 provides a handle for subsequent Suzuki couplings. Because the pyridine ring is inherently electron-deficient, N-Iodosuccinimide (NIS) alone is insufficiently reactive. The addition of p-Toluenesulfonic acid (TsOH) protonates the NIS carbonyl, generating a highly potent electrophilic iodine species capable of attacking the C5 position.
Step-by-Step Methodology :
Preparation : Charge a round-bottom flask with 2-chloro-3-methoxy-4-pyridinamine (1.0 equiv, e.g., 5.2 g, 32.8 mmol) and anhydrous acetonitrile (50 mL) to achieve a ~0.65 M concentration[4].
Activation : Add N-Iodosuccinimide (NIS) (1.5 equiv, 49.2 mmol) followed by p-Toluenesulfonic acid monohydrate (TsOH·H2O) (0.1 equiv, 3.28 mmol) at room temperature[4]. Note: TsOH acts as a critical Brønsted acid catalyst.
Reaction : Heat the mixture to 70 °C and stir for 12 hours under an inert nitrogen atmosphere[4]. Monitor via LC-MS to ensure complete consumption of the starting material.
Workup : Cool the reaction to room temperature and concentrate under reduced vacuum[4].
Extraction & Quenching : Dissolve the crude residue in water (50 mL) and extract with ethyl acetate (3 × 50 mL)[4]. Wash the combined organic layers with saturated aqueous sodium thiosulfate (crucial to quench residual electrophilic iodine) and brine.
Purification : Dry over anhydrous Na2SO4, filter, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 1:1) to yield the C5-iodinated intermediate as a yellow solid[4].
Protocol B: C4-Amine Boc-Protection for PLK4 Inhibitor Synthesis[2]
Causality & Logic : Before performing harsh cross-coupling reactions at the C2-chloro position to build PLK4 inhibitors, the C4-primary amine must be protected to prevent competitive Buchwald-Hartwig amination or palladium catalyst poisoning. The 4-aminopyridine nitrogen is a poor nucleophile due to resonance delocalization into the pyridine ring. Therefore, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to form a highly reactive N-Boc pyridinium intermediate, facilitating the transfer of the Boc group to the weakly nucleophilic C4-amine[2].
Base Addition : Add Triethylamine (TEA) (3.0 equiv, 574.25 mg, 5.676 mmol) and cool the solution to 0 °C using an ice bath to control the exothermic acylation[2].
Catalysis & Reagent : Add Di-tert-butyl dicarbonate (Boc2O) (3.0 equiv, 1238.55 mg, 5.676 mmol) and DMAP (0.1 equiv, 23.11 mg, 0.189 mmol)[2]. Note: The excess Boc2O ensures complete conversion, often resulting in a bis-Boc protected intermediate which can be selectively mono-deprotected later.
Reaction : Remove the ice bath and allow the mixture to warm to 25 °C, stirring for 12 hours[2].
Workup : Dilute the mixture with additional DCM (50 mL) and wash with saturated aqueous NaHCO3 (20 mL) to neutralize acidic byproducts[2].
Isolation : Separate the organic layer, dry over Na2SO4, concentrate, and purify via flash chromatography.
Quantitative Data Summary
The following table summarizes the reaction parameters and typical outcomes based on established pharmaceutical patent literature[2][3][4].
Reaction Type
Reagents & Catalysts
Solvent & Temp
Target Vector
Typical Yield
Application Target
C5-Iodination
NIS (1.5 eq), TsOH·H2O (0.1 eq)
Acetonitrile, 70 °C
C5-Position
96%
KRAS G12C Inhibitors
C4-Boc Protection
Boc2O (3.0 eq), TEA (3.0 eq), DMAP (0.1 eq)
DCM, 0 °C to 25 °C
C4-Amine
>85%
PLK4 Inhibitors
N-Sulfonylation
R-SO2Cl, Pyridine
DCM, 25 °C
C4-Amine
70 - 75%
S100 Inhibitors
Mechanistic & Workflow Visualization
The diagram below illustrates the divergent synthetic logic applied to the 2-chloro-3-methoxy-4-pyridinamine scaffold for various oncology targets.
Divergent functionalization of 2-chloro-3-methoxy-4-pyridinamine for oncology targets.
References
Title: US10125125B2 - N-(heteroaryl)
Title: CAS No : 1227600-23-8 | Product Name : 2-Chloro-3-methoxypyridin-4-amine
Source: Pharmaffiliates
URL
Title: WO2020146613A1 - Kras g12c inhibitors
Source: Google Patents
URL
Title: WO2022240876A1 - Polo like kinase 4 inhibitors
Source: Google Patents
URL
Technical Support Center: Optimizing 2-Chloro-3-methoxy-4-pyridinamine Couplings
The following technical guide addresses the yield optimization of coupling reactions involving 2-Chloro-3-methoxy-4-pyridinamine (and its derivatives). This content is structured as a Tier-3 Technical Support resource, d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the yield optimization of coupling reactions involving 2-Chloro-3-methoxy-4-pyridinamine (and its derivatives). This content is structured as a Tier-3 Technical Support resource, designed for high-level troubleshooting.
Ticket ID: #PYR-2CL-3OME-OPT
Subject: Yield Improvement & Troubleshooting for Sterically Congested Aminopyridines
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Trap"
The scaffold 2-Chloro-3-methoxy-4-pyridinamine presents a classic "push-pull" conflict in transition-metal catalysis. You are likely experiencing low yields (10–40%) or stalled conversion. This is rarely a random failure; it is a structural inevitability caused by three converging factors:
Electronic Deactivation: The electron-donating 4-amino and 3-methoxy groups increase electron density on the pyridine ring, making the C2-Cl bond significantly less electrophilic compared to a standard 2-chloropyridine. This slows down the Oxidative Addition step in Pd-catalyzed cycles.
The "Ortho-Ortho" Steric Wall: The 3-methoxy group acts as a steric gatekeeper. It hinders the approach of bulky active catalyst species to the C2-position and distorts the geometry required for planar transition states.
Catalyst Poisoning: The free 4-amino group (
) and the pyridine nitrogen () are competent ligands. They can displace your expensive phosphine ligands, forming inactive Palladium-Amine "black" complexes.
Module 1: Coupling at the C2-Chlorine (Suzuki/Stille/Negishi)
Objective: Building Carbon-Carbon bonds at the 2-position.
Q1: My Suzuki coupling stalls at 30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely suffering from Oxidative Addition Stagnation combined with Catalyst Deactivation . The C2-Cl bond is electron-rich and sterically crowded. Standard catalysts (e.g.,
or ) are too bulky and not electron-rich enough to insert effectively.
The Solution: The "Active & Small" Protocol
You need a ligand that is electron-rich (to facilitate oxidative addition into the deactivated Cl) but spatially optimized to navigate the 3-OMe steric bulk.
Recommended Catalyst:
+ SPhos or XPhos Pd G3/G4 .
Why:SPhos is a Buchwald dialkylbiaryl phosphine designed for sterically hindered aryl chlorides. Its interactions with the Pd center boost electron density, forcing oxidative addition even on electron-rich rings.
Base Switch: Switch from Carbonates (
) to (anhydrous) or .
Why: Higher solubility in dioxane/water mixes and better activation of the boronic acid.
Solvent System:1,4-Dioxane : Water (4:1) at 100°C . The water is non-negotiable; it is required for the transmetallation step involving the boronate species.
Q2: I see significant hydrodechlorination (reduction of Cl to H). How do I stop this?
Diagnosis: This is a side reaction where the Pd-hydride species (formed via
-hydride elimination from solvents or ligands) reduces your starting material.
Fix:
Solvent Purity: Ensure dioxane is peroxide-free and anhydrous (before water addition).
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). Dilute conditions favor side reactions.
Scavenger: Add 5 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) . It scavenges radical intermediates that often plague electron-rich heterocyclic couplings.
Module 2: Coupling at the C4-Amine (Buchwald-Hartwig)
Objective: N-Arylation (using the molecule as a nucleophile).
Q3: The amine won't couple to aryl halides. I mostly recover starting material.
Diagnosis: The 3-methoxy group creates a "picket fence" around the 4-amino group, preventing the Pd-Aryl complex from approaching. Additionally, the 4-amino group is electronically coupled to the pyridine ring, reducing its nucleophilicity (pKa is lower than aniline).
The Solution: The "BrettPhos" System
For sterically hindered primary amines, BrettPhos or tBuBrettPhos are the gold standards.
Ligand:BrettPhos (for aryl bromides/iodides) or tBuBrettPhos (for aryl chlorides).
Crucial: Do NOT generate the catalyst in situ from
if possible. The induction period allows the free amine to poison the Pd(II) source. G3 precatalysts activate immediately upon base exposure.
Base:
(Lithium Hexamethyldisilazide).
Why: Weak bases (
) often fail with electron-deficient anilines. LHMDS irreversibly deprotonates the amine, creating a potent amide nucleophile that overcomes the steric barrier.
Module 3: Strategic Visualization
Workflow Decision Tree
The following diagram illustrates the critical decision pathways for selecting the correct conditions based on your specific failure mode.
Caption: Decision matrix for selecting catalyst/base combinations based on reaction site and failure mode.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CP-2CL-3OMe-4NH2
Subject: Preventing Catalyst Poisoning with 2-Chloro-3-methoxy-4-pyridinamine
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
You are likely experiencing stalled conversion or low yields when attempting cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) with 2-Chloro-3-methoxy-4-pyridinamine .
The Root Cause: This substrate is a "perfect storm" for catalyst deactivation.
The "Chelation Sponge" Effect: The molecule possesses two potent Lewis basic sites: the pyridine nitrogen (
) and the exocyclic amine (). The 3-methoxy group () is an electron-donating group (EDG), which increases the electron density on the ring, making both nitrogens significantly more basic and nucleophilic than in a standard chloropyridine.
Displacement: These nitrogens coordinate to the Palladium (Pd) center, displacing the phosphine ligands required for the catalytic cycle. This forms a thermodynamically stable but catalytically "dead" bis-coordinated complex.
The following guide details how to bypass this inhibition using steric occlusion and pre-catalyst activation.
Mechanism of Failure (Visualization)
To solve the problem, we must visualize the competition between your ligand and your substrate.
Figure 1: The "Chelation Trap." The electron-rich aminopyridine displaces standard ligands (like
or dppf), sequestering the metal into an inactive state.
Strategic Solutions
Strategy A: The "Steric Wall" (Ligand Selection)
You must use ligands that are bulky enough to physically prevent the substrate from coordinating to the metal center, yet flexible enough to allow the reaction to proceed.
Ligand Class
Recommendation
Why it works
BrettPhos / tBuBrettPhos
Primary Choice
The extreme bulk of the tert-butyl groups creates a protective shell around the Pd, preventing the pyridine nitrogen from binding. Optimized for amination.
XPhos
Secondary Choice
Excellent for Suzuki couplings involving heteroaryl chlorides. The isopropyl groups provide sufficient steric hindrance.
PPh3 / dppf
DO NOT USE
These lack the steric bulk to stop N-coordination. They will be displaced immediately.
Strategy B: The "Pre-Loaded" Gun (Pre-catalysts)
Never generate your catalyst in situ (e.g., mixing
+ Ligand) in the presence of this amine. The free amine will bind to the Pd(II) precursor before the ligand can, preventing reduction to the active Pd(0) species.
Requirement: Use G3 or G4 Palladacycle Pre-catalysts (e.g., XPhos Pd G4).
Benefit: These release the active
species only after the base is added, ensuring the ligand is already bound and protecting the metal.
Strategy C: Masking (If Direct Coupling Fails)
If the 4-amino group is not the reaction site (e.g., you are coupling the 2-Cl with an external boronic acid), you should protect the amine.
Protocol: Acetylation (
) or Boc-protection reduces the nucleophilicity of the exocyclic nitrogen, significantly lowering the poisoning potential.
Validated Experimental Protocol
Scenario: Buchwald-Hartwig Amination of 2-Chloro-3-methoxy-4-pyridinamine (as the electrophile) with a secondary amine.
+ BrettPhos, but pre-heat them in solvent for 5 mins BEFORE adding the substrate.
Base: LiHMDS (Lithium Hexamethyldisilazide) (2.0 equiv) or NaOtBu.
Rationale: LiHMDS is soluble and non-nucleophilic, preventing competition.
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Step-by-Step Procedure:
Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cycle with Argon/Vacuum (3x).
Solids Addition: Add the BrettPhos Pd G4 (catalyst) and 2-Chloro-3-methoxy-4-pyridinamine (substrate) to the vial.
Critical: Do not add the base yet if using an external glovebox; if on a Schlenk line, add all solids now.
Solvent & Amine: Add anhydrous 1,4-Dioxane via syringe, followed by the nucleophilic amine.
Base Addition:
If using NaOtBu (solid): Add with other solids in step 2.
If using LiHMDS (solution): Add dropwise now.
Thermal Activation: Seal the vial and heat to 90°C - 100°C .
Why? High temperature is required to force the reductive elimination on electron-rich pyridines.
Monitoring: Monitor by LCMS. If the reaction stalls at 50% conversion, do not add more catalyst. Filter the mixture to remove the "dead" Pd-amine complexes and restart the filtrate with fresh catalyst.
Troubleshooting Decision Tree
Use this logic flow to diagnose failures during your experiment.
Figure 2: Diagnostic flowchart for coupling failures.
Frequently Asked Questions (FAQ)
Q: Can I use
for this reaction? It's cheaper.A:No. Triphenylphosphine () binds weakly to Palladium. The 4-amino and pyridine nitrogens in your substrate will displace almost immediately, killing the catalytic cycle. You must use a ligand with high steric demand (biaryl phosphines).
Q: The reaction turns black immediately upon heating. What does this mean?A: This indicates "Palladium Black" formation.[1] The ligand has dissociated, and the Pd(0) has aggregated into metal particles. This confirms that your substrate is successfully competing for the metal center. Switch to a Pd-G4 pre-catalyst to ensure the ligand is tightly bound before the reaction starts.
Q: My LCMS shows the mass of the product, but the yield is <10%.A: This is likely "Product Inhibition." The product (a diamino-pyridine) is even more electron-rich and chelating than the starting material. It is poisoning the catalyst as it forms.
Fix: Increase catalyst loading to 5 mol% or use a scavenger resin (like Thiourea) during workup to prove the metal is being sequestered.
Q: Should I add a Lewis Acid (like
) to bind the amine?A: While this is a known trick for simple amines, it is risky here. The Lewis Acid might coordinate to the 3-methoxy group or the pyridine nitrogen, altering the electronics of the ring and preventing the oxidative addition step. We recommend amine protection (Boc) over Lewis Acid additives for this specific substrate.
References
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Context: Establishes the necessity of bulky biaryl phosphine ligands (BrettPhos, XPhos)
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.
Context: Foundational work describing the mechanism of amine coordination and the displacement of phosphine ligands.[6][7]
Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling of 2-Pyridylboronates with Heteroaryl Chlorides." Organic Letters.
Context: Although focused on boronates, this paper details the specific challenges of 2-substituted pyridines and the requirement for pre-catalyst activ
Bruno, N. C., et al. (2013). "Third-Generation Buchwald–Hartwig Precatalysts." Chemical Science.
Context: Describes the G3/G4 precatalyst system recommended in the "Strategic Solutions" section to prevent in-situ catalyst de
Regioselectivity issues in chlorination of 3-methoxy-4-aminopyridine
Technical Guide: Regiocontrol in the Chlorination of 3-Methoxy-4-Aminopyridine Executive Summary & Chemical Logic The Challenge: Chlorinating 3-methoxy-4-aminopyridine presents a classic conflict of regioselectivity in h...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Regiocontrol in the Chlorination of 3-Methoxy-4-Aminopyridine
Executive Summary & Chemical Logic
The Challenge:
Chlorinating 3-methoxy-4-aminopyridine presents a classic conflict of regioselectivity in heterocyclic chemistry. You are dealing with a highly electron-rich system (due to amino and methoxy donors) embedded within an electron-deficient pyridine ring.[1]
The Conflict:
The Amino Group (-NH₂ at C4): A strong activator and ortho, para-director.[1] It strongly directs electrophiles to C3 (blocked) and C5 .
The Methoxy Group (-OMe at C3): A moderate activator and ortho, para-director.[1] It directs to C2 and C4 (blocked).
The Pyridine Nitrogen: Deactivates positions
and (C2, C6) to electrophilic attack, leaving the -position (C5) as the electronically favored site for Electrophilic Aromatic Substitution (EAS).
The Verdict:
Under standard electrophilic conditions (NCS, Cl₂, SO₂Cl₂), C5-chlorination is kinetically and thermodynamically favored. Accessing the C2-isomer requires overcoming both the directing power of the amine and the electronic deficiency of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-position, typically necessitating alternative mechanisms like Directed Ortho Metalation (DoM).
Mechanistic Visualization
The following diagram illustrates the competing electronic forces and the resulting regioselectivity landscape.
Figure 1: Electronic directing effects governing the chlorination of 3-methoxy-4-aminopyridine.
Troubleshooting & Optimization (Q&A)
Scenario A: "I am getting a mixture of products, but mostly the C5-chloro isomer. How do I improve selectivity?"
Diagnosis: This is the expected outcome for Electrophilic Aromatic Substitution (EAS). The C5 position is activated by the strong 4-amino group and is not as electron-deficient as the C2 position.[1]
Solution:
Switch Reagents: Use N-Chlorosuccinimide (NCS) instead of Cl₂ gas.[1] NCS releases chlorine radically or electrophilically in a controlled manner, favoring the most electron-rich position (C5) without over-chlorinating.[1]
Solvent Control: Use Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state for the C5 attack.[1]
Temperature: Keep the reaction between 0°C and 25°C . Higher temperatures increase the energy available to overcome the activation barrier for the C2 position, leading to mixtures.[1]
Scenario B: "I specifically need the 2-Chloro isomer."
Diagnosis: You cannot achieve this efficiently via standard EAS because the C2 position is deactivated by the ring nitrogen and sterically crowded.[1]
Solution: You must switch mechanisms from Electronic Control to Coordination Control (Directed Ortho Metalation - DoM).[1]
Protect the Amine: Convert the 4-NH₂ to a pivaloylamide (Pv) or Boc group.[1] The free amine protons will quench any lithiation reagent.[1]
Lithiation: Treat the protected substrate with n-BuLi or LiTMP .[1] The 3-methoxy group acts as a Directing Metalation Group (DMG), directing lithium to the C2 position (Ortho-Lithiation).[1]
Quench: Add a chlorine source like Hexachloroethane (C₂Cl₆) or NCS .
Deprotect: Hydrolyze the amide to recover the amine.
Scenario C: "I am seeing di-chloro (C2, C5) byproducts."
Diagnosis: Over-chlorination occurs when the reaction is allowed to run too long or with excess reagent.[1] The first chlorine atom deactivates the ring, but the amino group is so powerful that the ring remains reactive.[1]
Solution:
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NCS. Do not use excess.
Monitoring: Stop the reaction at 90-95% conversion (monitor via HPLC/UPLC). Do not push for 100%, as the rate of the second chlorination becomes competitive at the end.[1]
Protonation: Perform the reaction in acidic media (e.g., H₂SO₄ or AcOH). Protonating the pyridine nitrogen makes the ring extremely electron-deficient, slowing down the reaction and increasing selectivity for the most activated site (C5) while suppressing multiple substitutions.[1]
Experimental Protocols
Method A: Synthesis of 5-Chloro-3-methoxy-4-aminopyridine (Standard EAS)
Target: C5 Isomer (Kinetic Product)
Parameter
Specification
Substrate
3-Methoxy-4-aminopyridine (1.0 eq)
Reagent
N-Chlorosuccinimide (NCS) (1.05 eq)
Solvent
Acetonitrile (MeCN) (0.1 M concentration)
Temperature
0°C to Room Temperature (RT)
Time
2 - 4 Hours
Step-by-Step:
Dissolve 3-methoxy-4-aminopyridine (10 mmol) in dry Acetonitrile (100 mL).
Cool the solution to 0°C in an ice bath.
Add NCS (10.5 mmol) portion-wise over 15 minutes. Note: Adding all at once can cause an exotherm and reduce selectivity.
Allow the mixture to warm to RT and stir for 3 hours.
Monitor: Check TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of starting material (M+H = 125) and appearance of product (M+H = 159/161).
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with water (2x) and brine. Dry over Na₂SO₄.[2]
Purification: Recrystallize from Ethanol/Hexane or flash chromatography.
Method B: Synthesis of 2-Chloro-3-methoxy-4-aminopyridine (Directed Metalation)
Protection: React starting material with Pivaloyl chloride/Et₃N to form N-(3-methoxy-4-pyridyl)pivalamide .
Lithiation: Dissolve protected intermediate in dry THF under Argon. Cool to -78°C .[1][3]
Add n-Butyllithium (2.2 eq).[1] Stir for 1 hour at -78°C. The Li coordinates to the OMe oxygen and deprotonates C2.[1]
Chlorination: Add solution of Hexachloroethane (1.2 eq) in THF. Stir for 30 mins at -78°C, then warm to RT.
Deprotection: Reflux crude product in 6M HCl for 2 hours to remove the pivaloyl group.
Neutralization: Carefully neutralize with NaOH to pH 8-9 and extract with DCM.
References
Reactivity of Aminopyridines
Regioselective halogenation of 4-aminopyridines. ResearchGate.
Selectfluor & NCS Methodologies
Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry.
N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal.
General Pyridine Electrophilic Substitution
Electrophilic aromatic substitution on Pyridine. Wikipedia / General Chemistry Ref.
Analogous Chlorination Data
Synthesis of 5-chloro-4-aminopyridazine (Analogous heterocyclic chlorination). Google Patents.
Technical Support Center: Purification of Polar Aminopyridine Hydrochloride Salts
Topic: Purification methods for polar aminopyridine hydrochloride salts Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.1 (Current) Introduction: The Polarity Paradox Purifying aminopy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification methods for polar aminopyridine hydrochloride salts
Audience: Researchers, Process Chemists, and Drug Development Scientists
Version: 2.1 (Current)
Introduction: The Polarity Paradox
Purifying aminopyridine hydrochloride salts presents a unique "polarity paradox." The pyridine ring's basic nitrogen, combined with the hydrochloride counter-ion, creates a highly polar, water-soluble species. Standard organic extraction protocols often fail because the compound partitions into the aqueous phase, while standard reverse-phase HPLC fails because the compound elutes in the void volume.
This guide moves beyond generic advice, offering targeted workflows for desalting , recrystallization , and chromatographic retention of these stubborn salts.
Crystallization is the most scalable method for purification, but "oiling out" is a common failure mode with aminopyridines. The key is controlling the dielectric constant of the solvent system.
The "Dual-Solvent" Displacement Protocol
Do not rely on single-solvent cooling. Use a solvent/anti-solvent system to force the lattice formation.
System
Primary Solvent (Dissolver)
Anti-Solvent (Precipitator)
Best For
A
Methanol (Hot)
Ethyl Acetate or MTBE
General purification; high recovery.
B
Ethanol (Hot)
Heptane or Toluene
Removing non-polar impurities.
C
Isopropanol (Hot)
Acetone
Highly hygroscopic salts.
D
Water (Min. Vol.)
Isopropanol
Removing inorganic salts (NaCl/KCl).
Protocol:
Dissolve the crude salt in the minimum volume of the Primary Solvent at reflux.
Critical Step: If the solution is colored, add activated carbon (5% w/w), stir for 15 min, and filter hot through Celite.
Maintain heat. Add the Anti-Solvent dropwise until a persistent turbidity (cloudiness) appears.[1]
Add just enough Primary Solvent (drops) to clear the solution.[1]
Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel).
Chill at 0-4°C for 4 hours before filtration.
Troubleshooting "Oiling Out"
If your product separates as a gummy oil instead of crystals:
Cause: The melting point of the solvated salt is lower than the solvent's boiling point, or the anti-solvent was added too fast.
Fix: Re-heat to dissolve the oil. Add a seed crystal of the pure product. Scratch the glass surface to induce nucleation. Cool at a rate of <10°C per hour.
Module 2: Removing Inorganic Salts (Desalting)
A common issue in aminopyridine synthesis is contamination with inorganic salts (NaCl, KCl) generated during neutralization or workup. Since both the product and impurity are water-soluble, aqueous extraction is ineffective.
The "Dry Alcohol" Extraction
Inorganic alkali halides are virtually insoluble in anhydrous alcohols, whereas aminopyridine HCl salts are soluble.
Workflow:
Evaporate the crude aqueous reaction mixture to complete dryness (use a high-vacuum pump to remove trace water).
Add anhydrous Ethanol or Isopropanol (10 mL per gram of crude).
Sonicate for 20 minutes or stir vigorously at 40°C.
Filter the suspension through a sintered glass funnel.
Solid (Filter Cake): Contains NaCl/KCl (Discard).
Filtrate: Contains Aminopyridine HCl.
Concentrate the filtrate to obtain the desalted product.
Visualizing the Desalting Logic
Caption: Solubility-based separation of organic hydrochlorides from inorganic salts using anhydrous alcohols.
Module 3: Chromatography Strategies
Standard C18 columns often fail because polar aminopyridines elute near the void volume (
Mechanism: Combines Reverse Phase (hydrophobic) and Ion Exchange (electrostatic) interactions.
Recommendation: Use columns with embedded acidic groups (e.g., SIELC Primesep or Obelisc). The acidic stationary phase retains the basic aminopyridine via ionic interaction, while the alkyl chain provides secondary retention.
Module 4: The "Free-Base & Re-Salt" Loop
When impurities are structurally similar (e.g., isomers), the most robust purification involves breaking the salt, purifying the neutral base, and reforming the salt.
Protocol:
Neutralization: Dissolve salt in water. Adjust pH to >12 using 2M NaOH.
Extraction: Extract the free amine into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Note: Aminopyridines are polar; multiple extractions (3x) are required. Salting out the aqueous layer with NaCl improves efficiency.
Purification: Run normal phase flash chromatography on the free base (DCM/MeOH gradients).
Salt Reformation: Dissolve purified base in dry ether or dioxane. Add 4M HCl in Dioxane dropwise. The pure salt will precipitate instantly.
Caption: Chemical regeneration cycle to isolate pure salt via the neutral free base.
Technical Support Center: Solubility Optimization for 2-Chloro-3-methoxy-4-pyridinamine
The following technical guide addresses the solubility challenges associated with 2-Chloro-3-methoxy-4-pyridinamine (also known as 4-Amino-2-chloro-3-methoxypyridine). This content is structured as a Tier 3 Technical Sup...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the solubility challenges associated with 2-Chloro-3-methoxy-4-pyridinamine (also known as 4-Amino-2-chloro-3-methoxypyridine).
This content is structured as a Tier 3 Technical Support Resource , designed for researchers requiring immediate, mechanism-based solutions for synthesis, purification, and formulation.
Status: Active
Subject: Overcoming Solubility Bottlenecks in Organic Synthesis & Formulation
Applicable Compound: 2-Chloro-3-methoxy-4-pyridinamine (CAS: 106627-61-6)
Introduction: The Physicochemical Paradox
As a Senior Application Scientist, I often see researchers struggle with this specific aminopyridine derivative. The frustration usually stems from a misunderstanding of its amphiphilic but rigid lattice structure .
2-Chloro-3-methoxy-4-pyridinamine possesses three conflicting functional motifs:
Pyridine Nitrogen: A weak Hydrogen Bond Acceptor (HBA).
4-Amino Group: A strong Hydrogen Bond Donor (HBD).
2-Chloro & 3-Methoxy Substituents: These create a "lipophilic shield" while simultaneously locking the molecule into a high-energy crystal lattice via intramolecular and intermolecular hydrogen bonding.
The Result: This compound often refuses to dissolve in standard non-polar solvents (Hexane, Toluene) and struggles in moderately polar aprotic solvents (DCM, EtOAc) unless specific "breaker" solvents are introduced.
Module 1: Diagnostic & Initial Assessment
User Query: "I bought the compound, but it won't dissolve in Dichloromethane (DCM) or Ethyl Acetate for my reaction. It just forms a slurry."
Step 1: Verify the Salt Form (Crucial)
Before adjusting solvents, you must confirm the physical form of your starting material.
Scenario A (Freebase): If you have the free amine, it is lipophilic enough for organic solvents but requires high polarity to break crystal lattice energy.
Scenario B (HCl Salt): Many vendors supply this amine as a Hydrochloride (HCl) salt to improve stability. The HCl salt is ionic and will never dissolve in DCM, EtOAc, or Toluene. It requires water, methanol, or DMSO.
Diagnostic Action:
Dissolve a small amount (5 mg) in 1 mL of Water .
Clear Solution: You have the HCl Salt .[1] Action: You must perform a "Freebasing" extraction (see Module 3) before using it in non-polar organic reactions.
Suspension/Insoluble: You have the Freebase . Action: Proceed to Module 2 for solvent optimization.
Module 2: Solvent Selection Strategy
User Query: "Which solvent system should I use for synthesis versus extraction?"
The table below summarizes the solubility performance based on the compound's thermodynamic interactions.
Solubility Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Technical Insight
Super-Solvents
Pyridine , DMSO, DMF, DMAc
Excellent
Pyridine is the "Gold Standard" for this compound. It disrupts intermolecular H-bonds and acts as an acid scavenger.
Polar Protic
Methanol, Ethanol, IPA
Good
Effective for recrystallization. Heating is usually required to reach saturation.
Chlorinated
Chloroform (CHCl₃), DCM
Moderate/Poor
Warning: Pure DCM is often insufficient. Requires a "Polar Modifier" (e.g., 5-10% Methanol) to solubilize the amine fully.
Ethers
THF, 1,4-Dioxane
Moderate
Works well at reflux. Poor solubility at 0°C.
Non-Polar
Hexanes, Toluene, Diethyl Ether
Insoluble
The lattice energy is too high for van der Waals forces alone to overcome.
Decision Tree: Selecting the Right Solvent System
Figure 1: Decision logic for selecting the optimal solvent system based on experimental intent.
Module 3: Troubleshooting & FAQs
Issue 1: "The compound oils out or forms a gum during recrystallization."
Cause: This occurs when the solvent polarity difference between the "good" solvent and "anti-solvent" is too extreme, or cooling happens too fast.
Solution:
Change the Anti-Solvent: If using Methanol/Water, switch to Ethanol/Water . The slightly longer chain of ethanol slows precipitation.
Seed Crystals: Retain a small amount of crude solid. Add it when the solution turns cloudy to encourage lattice formation over oiling.
Slow Cooling: Wrap the flask in foil and let it cool to room temperature inside the heating bath (turned off) to minimize thermal shock.
Issue 2: "I cannot extract the compound from water after neutralizing the reaction."
Cause: 2-Chloro-3-methoxy-4-pyridinamine is moderately polar. Standard extraction with Ether or Hexane will leave the product in the water layer.
Protocol:
Adjust aqueous pH to 10-11 (ensure it is fully deprotonated).
Use Chloroform (CHCl₃) or DCM containing 10% Methanol .
Why Methanol? The methanol acts as a phase transfer bridge, pulling the polar amine into the organic layer.
Perform 3-4 extractions. This compound has a distribution coefficient that favors multiple small extractions over one large one.
Issue 3: "Can I use Acetone?"
Analysis: Acetone is a "wildcard."
Pros: Good solubility for the freebase.
Cons: If your reaction involves primary amines (like this one), Acetone can form imines (Schiff bases) under acidic or catalytic conditions.
Verdict: Avoid Acetone for reactions. It is acceptable for cleaning glassware or quick transfers if no acid catalysts are present.
Module 4: Validated Protocols
Protocol A: "The Pyridine Switch" (Recommended for Acylation/Sulfonylation)
Context: This protocol is derived from high-yield syntheses of sulfonamide derivatives [1].
Dissolution: Dissolve 1.0 equivalent of 2-Chloro-3-methoxy-4-pyridinamine directly in Pyridine (approx. 10 volumes).
Reaction: Add the electrophile (e.g., sulfonyl chloride). The pyridine acts as the solvent and the HCl scavenger.
Workup: Do not try to extract directly from pyridine.
Evaporate the Pyridine (azeotrope with Toluene if necessary).
Resuspend the residue in Ethanol .
Add Water to precipitate the product.
Filter the solid. This avoids the solubility issues of liquid-liquid extraction entirely.
Protocol B: Freebasing the HCl Salt
Context: If you purchased the HCl salt and need the freebase for a DCM reaction.
Dissolve the salt in minimal Water .
Add saturated NaHCO₃ or Na₂CO₃ solution until pH ~10. (The solution will turn cloudy as the freebase precipitates).
Extract with DCM : Methanol (9:1) . Do not use pure DCM.
Dry organic layer over Na₂SO₄ and evaporate.
References
US Patent 10,125,125 . N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors. (Example 3 describes the reaction of 4-amino-2-chloro-3-methoxypyridine in pyridine and subsequent workup).
Cayman Chemical . 4-Aminopyridine Product Information & Solubility Data. (Provides baseline solubility data for the aminopyridine class: 30 mg/mL in DMSO/EtOH).
Thermo Scientific Chemicals . 4-Aminopyridine Solubility Specifications. (Confirms solubility in MeOH, Acetone, and insolubility in non-polar ethers).
Technical Support Center: 2-Chloropyridine Amination Optimization
Introduction: The Thermal Landscape of 2-Chloropyridine Welcome to the technical support hub. You are likely here because 2-chloropyridine is proving resistant to standard amination conditions.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Thermal Landscape of 2-Chloropyridine
Welcome to the technical support hub. You are likely here because 2-chloropyridine is proving resistant to standard amination conditions. Unlike its highly reactive cousins (2-chloropyrimidine or 2-fluoropyridine), the 2-chloropyridine motif possesses a high activation energy barrier for Nucleophilic Aromatic Substitution (
).
The Core Challenge:
Pathway: Requires high thermal energy (typically >120°C) to overcome the activation barrier, often leading to solvent degradation or "tarring" before conversion is complete.
Catalytic Pathway (Buchwald-Hartwig): Lowers the activation energy (allowing reaction at 60–100°C) but introduces sensitivity to temperature-induced catalyst deactivation (Pd black formation).
This guide helps you navigate the Temperature vs. Catalyst Stability trade-off.
Part 1: Decision Logic & Workflow
Before heating your reaction, determine the correct pathway based on your amine's nucleophilicity and your equipment's pressure limits.
Figure 1: Decision matrix for selecting the optimal amination pathway based on substrate electronics.
Part 2: The
Pathway (High Temperature)
Context: For electron-rich amines (e.g., morpholine, piperidine), thermal activation is preferred over expensive catalysis. However, 2-chloropyridine is approximately
times less reactive than 2-chloropyrimidine, necessitating aggressive heating [1].
Troubleshooting Guide:
Failures
Q1: My reaction is stuck at 20% conversion even after 24 hours at reflux (100°C).
Diagnosis:Insufficient Thermal Activation. The activation energy (
) for displacing chloride from an unactivated pyridine ring is not being met.
Solution:
Switch Solvent: Move from water or ethanol to high-boiling polar aprotic solvents. DMSO (BP 189°C) or NMP (BP 202°C) are standard.
Increase Temperature: Target 130–150°C.
Microwave Irradiation: If available, run the reaction at 150–180°C for 10–30 minutes. Microwave heating often suppresses wall-effect degradation seen in oil baths [2].
Q2: The reaction turns into a black tar/polymer.
Diagnosis:Thermal Decomposition of Solvent/Amine. At >140°C, DMF can decompose to dimethylamine (causing impurity formation), and amines can oxidize.
Solution:
Degas: Oxygen accelerates tar formation at high temps. Sparge with Argon/Nitrogen.[1]
Solvent Swap: Use Sulfolane or NMP instead of DMF to avoid dimethylamine byproducts.
Sealed Tube: Use a pressure vessel to allow superheating of lower-boiling, cleaner solvents like Acetonitrile or Dioxane (e.g., heating MeCN to 120°C).
Standardized
Protocol
Vessel: Pressure tube or Microwave vial (essential to prevent solvent loss).
Stoichiometry: 1.0 eq 2-Chloropyridine + 2.0–3.0 eq Amine (Amine acts as nucleophile and base).
Solvent: NMP or DMSO (Concentration: 0.5 – 1.0 M).
Temp: 140°C (Oil bath) or 160°C (Microwave).
Workup: Dilute with water, extract with EtOAc. Note: NMP requires extensive water washing to remove.
Part 3: The Buchwald-Hartwig Pathway (Catalytic)
Context: Required for anilines, amides, or when high temperatures degrade the substrate. The challenge here is balancing the energy needed for oxidative addition against the thermal stability of the catalyst [3].
Troubleshooting Guide: Catalytic Failures
Q3: The reaction solution turned grey/black immediately, and conversion stopped.
Diagnosis:"Pd-Black" Precipitation. The ligand has dissociated from the Palladium, causing the metal to aggregate into inactive clusters. This is often caused by temperatures being too high for the specific ligand used.
Solution:
Lower Temperature: Reduce from 110°C to 80°C.
Ligand Selection: Switch to thermally robust, bulky biaryl phosphines (e.g., Xantphos or RuPhos ). Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
is ineffective for chloropyridines.
Ligand Excess: Increase Ligand:Pd ratio from 1:1 to 2:1 to push the equilibrium toward the active complex.
Q4: I see significant hydrodehalogenation (Cl replaced by H).
Diagnosis:
-Hydride Elimination. This side reaction competes with reductive elimination, especially at high temperatures or with sterically crowded amines.
Solution:
Temperature Control: strict control at 65–80°C.
Solvent: Avoid alcohols. Use Toluene or 1,4-Dioxane.
Base: Switch from NaOtBu to
(milder base reduces elimination risk, though reaction will be slower).
Standardized Buchwald Protocol for 2-Chloropyridine
Figure 2: The temperature operating windows. Note that >130°C is generally incompatible with standard Pd-catalysis but required for uncatalyzed SNAr.
References
Comparison of Heteroaryl Reactivity:
Lier, J. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Beilstein Journal of Organic Chemistry, 2013.
Microwave Acceleration:
Samadi, A. et al. "Microwave Irradiation–Assisted Amination of 2-Chloropyridine Derivatives."[4] Synthetic Communications, 2011.[4]
Buchwald-Hartwig Optimization:
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Reaction Mechanism & Kinetics:
Paton, R. et al. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution." Chemical Science, 2022.
Technical Support Center: Handling 2-Chloro-3-methoxy-4-pyridinamine HCl
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique physical and analytical challenges of working with 2-Chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center.
As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique physical and analytical challenges of working with 2-Chloro-3-methoxy-4-pyridinamine hydrochloride. Hydrochloride salts of basic pyridine derivatives are notoriously hygroscopic. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your drug development and analytical workflows.
Section 1: Fundamental Causality & Material Handling
Q1: Why does the balance reading continuously drift upward when I weigh 2-Chloro-3-methoxy-4-pyridinamine HCl?A: This unidirectional weight drift is the hallmark of atmospheric moisture adsorption[1]. The hydrochloride salt of this compound forms a highly polar crystal lattice. The chloride counterion, combined with the strong hydrogen-bonding capabilities of the methoxy and primary amine groups, creates a thermodynamic driving force to pull water from the air. If weighed in open air, the mass you record is an unpredictable mixture of the API and water, which severely compromises the stoichiometric accuracy of downstream reactions.
Q2: How can I achieve an accurate, self-validating weight for this compound?A: You must abandon open-air weighing. Even in climate-controlled laboratories (40-50% Relative Humidity), the moisture uptake is too rapid. We utilize the "Difference Weighing Method" within an inert environment to create a closed-loop, self-validating system.
Protocol 1: Difference Weighing Method for Hygroscopic Salts
Causality: By purging the container with inert gas and sealing it before exposing it to the ambient lab environment, you eliminate moisture uptake during the transport and transfer to the analytical balance.
Environmental Preparation: Place the 2-Chloro-3-methoxy-4-pyridinamine HCl source bottle, a clean screw-cap vial, and a spatula into a glovebox purged with dry Nitrogen or Argon (RH < 5%).
Initial Tare: Outside the glovebox, record the exact weight of the empty, sealed screw-cap vial on an analytical balance (Readability: 0.01 mg).
Transfer: Inside the glovebox, quickly transfer the estimated required mass of the API into the vial.
Purge and Seal: Purge the headspace of the vial with Argon, seal it tightly, and remove it from the glovebox.
Final Weighing: Reweigh the sealed vial on the analytical balance. The difference between the final and initial weights is your exact, moisture-free sample mass.
System Validation: If the weight remains stable for 30 seconds (drift < 0.02 mg), the seal is intact, and the anhydrous weight is validated[2].
Workflow for the Difference Weighing Method of highly hygroscopic API salts.
Q3: Should I use Loss on Drying (LOD) or Karl Fischer (KF) Titration to determine the water content of this intermediate?A: You must exclusively use Karl Fischer Titration. LOD measures all volatile matter (including residual solvents) and relies on thermal energy. Heating 2-Chloro-3-methoxy-4-pyridinamine HCl can lead to thermal degradation of the amine or sublimation of the HCl[3]. KF titration is a highly specific chemical reaction that exclusively quantifies water molecules[4].
Q4: My KF titrator is showing an "OVER-TITRATION" error and the vessel turned dark red. What happened?A: Over-titration occurs when the detector electrode fails to accurately sense conductivity, causing the generator electrode to produce excess iodine[5]. For amine hydrochlorides, the basic pyridine ring and the primary amine group can alter the pH of the KF solvent. The KF reaction is strictly pH-dependent (optimal pH 5.0–7.0). If the local pH shifts, the reaction stoichiometry is disrupted, leading to sluggish endpoints or over-titration[4].
Protocol 2: Coulometric Karl Fischer Titration for Amine Hydrochlorides
Causality: Buffering the solvent system prevents the amine from shifting the pH, ensuring a rapid and precise 1:1 stoichiometric reaction between water and iodine.
Solvent Preparation: Use a specialized KF solvent containing a weak acid buffer (e.g., salicylic acid or benzoic acid) to neutralize the basic properties of the pyridinamine.
Pre-titration: Allow the KF titrator to run in standby mode to titrate any background moisture in the solvent until a stable drift (< 10 µ g/min ) is achieved.
Sample Introduction: Using the Difference Weighing Method, inject 50-100 mg of the sample into the titration vessel through the septum, minimizing atmospheric exposure to less than 5 seconds[2].
Titration & Calculation: Run the coulometric titration. The instrument will automatically calculate the ppm or % water based on the total charge (Coulombs) consumed to generate iodine[4].
Q5: How does the hygroscopicity of this salt affect its long-term stability in solid dosage forms?A: The primary risk is Salt Disproportionation . When 2-Chloro-3-methoxy-4-pyridinamine HCl absorbs atmospheric moisture, it creates a localized aqueous microenvironment on the particle surface[6]. Within this microscopic water layer, the salt dissociates. If the microenvironmental pH exceeds the
of the salt, the free base (2-Chloro-3-methoxy-4-pyridinamine) will precipitate out[6]. The free base has drastically different solubility and bioavailability profiles compared to the HCl salt[7].
Mechanistic pathway of moisture-induced salt disproportionation.
Q6: How can I mitigate this disproportionation during formulation?A: You must control both the moisture content and the microenvironmental pH through targeted engineering:
Excipient Selection: Avoid hygroscopic excipients. Select excipients that inherently maintain an acidic microenvironmental pH to keep the local pH below the
Processing: Utilize dry granulation techniques (e.g., roller compaction) instead of wet granulation to prevent the introduction of water during manufacturing[6].
Packaging: Implement moisture-barrier packaging (e.g., Alu-Alu blisters) with integrated desiccants to block atmospheric moisture over the product's shelf life[8].
References
GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.[Link]
Chromatography Forum. How to weigh a hygroscopic substance.[Link]
National Institutes of Health (NIH). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy.[Link]
Mettler Toledo. What Is Karl Fischer Titration?[Link]
ResearchGate. Moisture Determination by Karl Fischer Titration.[Link]
Scientific Gear. Karl Fischer Over Titration and 7 things you should know about it.[Link]
Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.[Link]
National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[Link]
Pharma Outsourcing. Screening and Formulating Drugs as Salts to Improve API Performance.[Link]
Technical Support Center: Troubleshooting Pyridine Dimerization in Cross-Coupling Reactions
Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers and drug development professionals in overcoming one of the most persistent bottlenecks in heterocyclic chemistry: dime...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers and drug development professionals in overcoming one of the most persistent bottlenecks in heterocyclic chemistry: dimerization (homocoupling) side products during pyridine cross-coupling reactions .
This guide provides field-proven mechanistic insights, troubleshooting FAQs, optimization data, and self-validating protocols to help you suppress homocoupling and maximize your cross-coupling yields.
Mechanistic Insights: The "Why" Behind Pyridine Homocoupling
To eliminate a side product, you must first understand its origin. Dimerization of pyridine substrates (whether as the organometallic nucleophile or the electrophilic halide) typically arises from two competing off-cycle pathways:
Oxidative Homocoupling: The presence of trace oxygen (O₂) oxidizes the active Pd(0) catalyst to Pd(II)[1]. This free Pd(II) rapidly undergoes dual transmetalation with two equivalents of the organometallic pyridine reagent, followed by reductive elimination to form the symmetric dimer.
Pre-Catalyst Disproportionation: When using Pd(II) pre-catalysts (e.g., Pd(OAc)₂), the initial reduction to the active Pd(0) species consumes the organometallic reagent, generating homocoupled byproducts right at the start of the reaction[2].
Slow Transmetalation: Pyridine-2-boronic acids are notoriously unstable and prone to protodeboronation. To compensate, researchers often add excess reagent, which artificially spikes the local concentration and kinetically favors the homocoupling pathway over the desired cross-coupling.
Figure 1: Catalytic cycle of pyridine cross-coupling vs. the oxidative homocoupling off-cycle.
Frequently Asked Questions (FAQs)
Q1: I degassed my solvent by sonicating it under vacuum, but I am still seeing 30% homocoupling in my Suzuki-Miyaura reaction. What is going wrong?A1: Sonication under vacuum is insufficient for the rigorous exclusion of oxygen required for sensitive pyridine couplings. Trace O₂ will act as an oxidant, driving the Pd-mediated homocoupling of your boronic acid[1]. You must switch to a subsurface nitrogen/argon sparge (minimum 30 minutes) or perform three cycles of Freeze-Pump-Thaw.
Q2: My 2-pyridylboronic acid is degrading, so I added 2.0 equivalents to force the reaction. Now I only see the pyridine dimer. How do I fix this?A2: Adding excess boronic acid increases its local concentration, kinetically driving the formation of the off-cycle Py-Pd(II)-Py intermediate. Instead of adding excess reagent, switch to a more stable coupling partner. Literature demonstrates that replacing unstable pyridine-2-boronates with pyridine-2-sulfinates provides an unrivaled scope and suppresses dimerization[3]. Alternatively, use MIDA boronates with slow-release deprotection conditions.
Q3: I am using Pd(OAc)₂ as my catalyst. Could this be causing the dimerization?A3: Yes. Pd(II) pre-catalysts must be reduced to Pd(0) to enter the catalytic cycle. If no other reductant is present, your organometallic pyridine acts as the reducing agent, sacrificing itself to form the dimer. You can suppress this by adding a mild reducing agent, such as potassium formate , which rapidly reduces free Pd(II) without interfering with the main catalytic cycle[2].
Q4: Does this issue also apply to Negishi couplings with pyridylzinc reagents?A4: Absolutely. 4-pyridylzinc chlorides are highly prone to deleterious dimerization and side reactions, often requiring specialized flow devices to control local concentrations[4]. To run these in batch, you must control the rate of transmetalation by using highly active, bulky ligands (e.g., XPhos or RuPhos) that accelerate the reductive elimination step before a second transmetalation can occur.
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and eliminate homocoupling in your reactions.
Figure 2: Step-by-step troubleshooting decision tree for minimizing pyridine dimerization.
Quantitative Data: Optimization Matrix
The following table summarizes the impact of various reaction modifications on the ratio of cross-coupling to homocoupling products, based on established process chemistry optimizations[2],[3].
Reaction Condition
Additive / Modification
Impact on Homocoupling
Expected Cross-Coupling Yield
Standard (Air/Ambient)
None
Severe (Dimer is major product)
< 20%
Degassed (Brief Sonication)
None
High
30 - 40%
Degassed (Subsurface N₂ Sparge)
None
Moderate
50 - 60%
Degassed (Subsurface N₂ Sparge)
Potassium Formate (0.1 eq)
Suppressed
> 85%
Pyridine-2-boronic acid
None
High (Due to protodeboronation)
< 30%
Pyridine-2-sulfinate
None
Suppressed
> 90%
Self-Validating Experimental Protocols
To ensure reproducibility and build trust in your workflow, use the following self-validating protocols. Each protocol contains built-in checkpoints to verify that the mechanistic conditions for success have been met.
Protocol A: Rigorously Deoxygenated Suzuki-Miyaura Coupling with Pd(II) Scavenging
Designed to eliminate oxidative homocoupling and pre-catalyst disproportionation[1],[2].
Step 1: Reagent Preparation
In a nitrogen-filled glovebox, weigh the aryl halide (1.0 eq), pyridylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and potassium formate (0.1 eq) into a Schlenk flask.
Causality Note: Potassium formate acts as a mild reducing agent to rapidly quench any free Pd(II) generated by trace oxidants, preventing it from mediating homocoupling.
Step 2: Solvent Degassing (Freeze-Pump-Thaw)
Add the reaction solvent (e.g., 1,4-Dioxane/H₂O, 4:1) to a separate Schlenk flask.
Freeze the solvent in a liquid nitrogen bath. Apply high vacuum for 5 minutes.
Isolate the flask from the vacuum and let it thaw completely in a warm water bath.
Repeat this cycle three times.
Validation Checkpoint: During the final thaw cycle, observe the solvent. The complete cessation of bubbling indicates successful deoxygenation.
Step 3: Reaction Assembly & Execution
Transfer the degassed solvent to the reagent flask via cannula.
Add the Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive stream of nitrogen.
Heat the reaction to 80 °C.
Validation Checkpoint: Take a 10 µL aliquot at 30 minutes and analyze via LC-MS. You should observe the rapid formation of the cross-product mass without the corresponding M+M dimer mass. If the dimer is absent, the Pd(II) scavenging strategy was successful.
Protocol B: Utilizing Pyridine-2-Sulfinates as Stable Coupling Partners
Designed to bypass the instability and concentration-spiking issues of 2-pyridylboronic acids[3].
Step 1: Reaction Setup
To a dry reaction vial equipped with a stir bar, add the aryl halide (1.0 eq), lithium pyridine-2-sulfinate (1.2 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.06 eq), and Cs₂CO₃ (3.0 eq).
Causality Note: XPhos is a highly bulky, electron-rich ligand that accelerates reductive elimination, forcing the catalytic cycle forward before a second pyridine molecule can transmetalate.
Step 2: Solvent Addition and Degassing
Add anhydrous THF (0.2 M relative to the aryl halide).
Sparge the mixture with argon via a submerged needle for 15 minutes.
Step 3: Execution
Seal the vial and heat to 90 °C for 12 hours.
Validation Checkpoint: Monitor the reaction via TLC (UV active). The disappearance of the starting aryl halide without the appearance of a highly polar, UV-bright baseline spot (typical of symmetric pyridine dimers) validates the suppression of homocoupling.
References
1.[1] Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem - 1
2.[2] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications - 2
3.[3] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - 3
4.[4] Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - 4
Technical Support Center: Stability of 2-Chloro-3-methoxy-4-pyridinamine
Introduction: 2-Chloro-3-methoxy-4-pyridinamine is a valuable intermediate in drug development and medicinal chemistry. Its unique substitution pattern makes it a versatile building block, but its reactivity profile, par...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: 2-Chloro-3-methoxy-4-pyridinamine is a valuable intermediate in drug development and medicinal chemistry. Its unique substitution pattern makes it a versatile building block, but its reactivity profile, particularly under basic conditions, requires careful consideration to ensure experimental success. This guide provides in-depth technical insights, troubleshooting advice, and validated protocols to help researchers navigate the challenges associated with the stability of this compound.
This section addresses the fundamental chemical principles governing the stability of 2-Chloro-3-methoxy-4-pyridinamine in basic environments.
Q1: What is the primary stability concern for 2-Chloro-3-methoxy-4-pyridinamine in basic solutions?
The principal stability issue is its susceptibility to degradation via Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electronegative nitrogen atom. This electronic feature makes the carbon atoms at the 2- and 4-positions, in particular, electrophilic and vulnerable to attack by nucleophiles.[1][2] In basic aqueous solutions, the hydroxide ion (OH⁻) is a potent nucleophile that can attack the C2 carbon, leading to the displacement of the chloride leaving group.
Q2: Can you explain the chemical mechanism behind this base-induced degradation?
The degradation proceeds through a well-established two-step SNAr mechanism.
Nucleophilic Attack: A hydroxide ion attacks the carbon atom bonded to the chlorine (the C2 position). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing this transient intermediate through resonance.[2][3]
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group.
This process results in the formation of a new, hydroxylated product. While the methoxy and amino groups on the ring also influence its electronic properties, the dominant reactivity pathway in the presence of a strong nucleophilic base like hydroxide is the substitution of the chloro group at the activated 2-position.[1][4]
Figure 2: Workflow for a forced degradation study.
Table 3.2: Summary of Physicochemical and Stability Data
Proper handling and storage are critical to maintaining the integrity of 2-Chloro-3-methoxy-4-pyridinamine and ensuring laboratory safety.
Q1: What are the official guidelines for storing this compound?
To ensure long-term stability and prevent degradation, store the compound under the following conditions:
Temperature: Store in a cool place, such as a standard laboratory refrigerator (2-8°C is recommended).
[5]* Atmosphere: Keep the container tightly sealed to protect from moisture and air.
Location: Store in a dry and well-ventilated area away from direct sunlight.
[6]
Q2: What personal protective equipment (PPE) is required when handling 2-Chloro-3-methoxy-4-pyridinamine?
Standard laboratory PPE should be worn at all times:
Eye Protection: Safety glasses or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
[6]* Body Protection: A lab coat.
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Avoid formation and inhalation of dust by handling in a chemical fume hood.
[11]
References
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
Capot Chemical. (2020, April 9).
Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
BenchChem.
Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
Chegg.com. (2016, February 3).
Fisher Scientific.
Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
ResearchGate. (2014, September 11). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.
Comprehensive Comparison Guide: 1H NMR Analysis of 2-Chloro-3-methoxy-4-pyridinamine HCl
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Chloro-3-methoxy-4-pyridinamine HCl . It is structured to assist analytical chemists and drug development professionals in the rigo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Chloro-3-methoxy-4-pyridinamine HCl . It is structured to assist analytical chemists and drug development professionals in the rigorous characterization of this intermediate.
Executive Summary
In the synthesis of pyridine-based kinase inhibitors, 2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8 for free base) is a critical scaffold. The Hydrochloride (HCl) salt form is frequently generated to improve solubility or stability during intermediate isolation.
However, the salt formation introduces significant spectral perturbations that can be mistaken for impurities or degradation if not correctly interpreted. This guide compares the spectral performance of the HCl salt against the Free Base and delineates the optimal solvent systems for unambiguous structural assignment.
Key Differentiators Analyzed:
Salt vs. Free Base: Chemical shift perturbations (
) driven by N-protonation.
Solvent Systems: DMSO-
(Proton visibility) vs. DO (Exchange verification).
Regioisomer Discrimination: Distinguishing the 3-methoxy-4-amino pattern from the 4-methoxy-3-amino isomer.
Structural & Theoretical Framework
Before analyzing the spectrum, we must establish the theoretical expectations based on substituent effects.
Upon addition of HCl, protonation occurs preferentially at the Ring Nitrogen (N1) , not the exocyclic amine. 4-Aminopyridines are highly basic at N1 (
for unsubstituted) due to resonance stabilization of the cation by the 4-amino group.
Consequence: The formation of the pyridinium cation causes a global downfield shift (deshielding) of ring protons.[6]
Magnitude: H6 (adjacent to N1) typically shifts downfield by +0.4 to +0.8 ppm. H5 shifts by +0.2 to +0.5 ppm.
Comparative Analysis: Spectral Performance
Comparison 1: Solvent Selection (DMSO-
vs. D
O)
The choice of solvent fundamentally alters the "performance" of the assay regarding signal resolution and exchangeable protons.
Feature
DMSO- (Recommended)
Methanol- / DO
Impact on Analysis
Amine Protons (-NH)
Visible. Broad singlet/doublet (6.0 - 8.5 ppm).
Invisible. Exchanges with D (disappears).
DMSO is required to quantify amine proton count and verify salt stoichiometry.
H5/H6 Resolution
High. Sharp doublets.
High, but shifts differ from DMSO.
DO is useful only if the salt is insoluble in DMSO (rare).
Water Peak
Distinct (3.33 ppm).
HDO peak (4.8 ppm) can obscure signals.
HDO interference in DO often overlaps with OMe or benzylic impurities.
Salt Stability
Stable.
Stable.
Both solvents maintain the salt form.
Verdict:DMSO-
is the superior solvent for primary characterization as it allows observation of the exocyclic amine protons and the acidic proton (if exchange is slow), providing a complete structural picture.
Comparison 2: Free Base vs. HCl Salt (Spectral Fingerprint)
Distinguishing the salt from the free base is a common critical quality attribute (CQA).
Signal
Free Base ( ppm, DMSO)
HCl Salt ( ppm, DMSO)
(Shift)
Mechanistic Cause
H6 (d)
~ 7.6 - 7.8
~ 8.0 - 8.4
+0.5
Deshielding via N1 positive charge.
H5 (d)
~ 6.4 - 6.6
~ 6.8 - 7.1
+0.4
Inductive effect of cationic ring.
-OCH (s)
~ 3.7 - 3.8
~ 3.8 - 4.0
+0.1
Minor inductive effect.
-NH
~ 6.0 (Broad)
~ 8.0 - 9.0
+2.0
Contribution of resonance form.
Critical Insight: If your spectrum shows an H6 doublet below 7.8 ppm, you likely have the Free Base or incomplete salt formation. The HCl salt must show the H6 signal significantly downfield.
Experimental Protocol
Sample Preparation Workflow
To ensure reproducibility and avoid concentration-dependent shifts:
Massing: Weigh 5–10 mg of the 2-Chloro-3-methoxy-4-pyridinamine HCl solid.
Solvation: Add 0.6 mL of DMSO-
(99.9% D).
Note: Do not use CDCl
; the HCl salt is likely insoluble or will aggregate, leading to broad lines.
Homogenization: Vortex for 30 seconds. Ensure the solution is clear.
Check: If turbidity persists, the sample may be the free base (less soluble in polar DMSO) or contain inorganic salts.
Transfer: Transfer to a clean, dry 5mm NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: zg30 (30° pulse) or equivalent.
Scans (NS): 16 (sufficient for >95% purity).
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Temperature: 298 K (25°C).
Data Processing
Referencing: Set the residual DMSO pentet center to 2.50 ppm .
Integration: Normalize the OMe singlet (approx 3.9 ppm) to 3.00 .
Visualization: Analysis Logic Flow
The following diagram illustrates the decision logic for confirming the structure and form of the compound.
Figure 1: Decision tree for verifying the salt form and solubility of 2-Chloro-3-methoxy-4-pyridinamine.
Detailed Spectral Assignment (Expected Data)
Based on substituent additivity rules and analogous pyridinium salts [1, 2], the expected spectrum in DMSO-
is:
Shift ()
Multiplicity
Integral
Coupling ()
Assignment
13.0 - 14.0
Broad s
1H
-
Pyridinium N-H (Often invisible due to exchange).
8.0 - 8.3
Doublet
1H
5.5 - 6.5 Hz
H6 (Ortho to N, Deshielded).
8.0 - 9.0
Broad s
2H
-
-NH (Exocyclic amine, deshielded by salt).
6.9 - 7.1
Doublet
1H
5.5 - 6.5 Hz
H5 (Ortho to amine, Shielded).
3.85 - 3.95
Singlet
3H
-
-OCH (Methoxy).
Self-Validation Check:
Coupling Constant (
): The H5 and H6 signals must show a vicinal coupling of ~5-7 Hz . If Hz, you may be looking at a meta-coupling, indicating a different substitution pattern (wrong isomer).
Integration: The ratio of Aromatic H : OMe must be 2 : 3 . If 1:3, you have lost a proton (unlikely) or have an impurity.
Troubleshooting & Isomer Differentiation
The "Isomer Trap"
A common synthetic impurity is 2-Chloro-4-methoxy-3-pyridinamine (swapped OMe and NH
).
Target (3-OMe, 4-NH
): H5 and H6 are vicinal neighbors. Spectrum: Two doublets ( Hz).
Isomer (4-OMe, 3-NH
): H5 and H6 are vicinal neighbors. Spectrum: Two doublets ( Hz).
Differentiation Strategy:1D NOE (Nuclear Overhauser Effect) .
Irradiate the -OCH
peak.
Target: OMe is at Pos 3. Neighbors are Cl (Pos 2) and NH
(Pos 4). NOE observed to NH only.
Isomer: OMe is at Pos 4. Neighbors are NH
(Pos 3) and H5 (Pos 5). NOE observed to H5 (aromatic signal).
References
General Pyridine Salt Shifts: Delpuech, J. J., & Serratrice, G. (1977). NMR study of proton transfer interactions in the system pyridine + HCl.[3][6] The Journal of Chemical Physics, 66(3).
Impurity Shifts: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[7] Organometallics, 29(9), 2176–2179.
Optimizing Selectivity: HPLC Retention Time Comparison for Chlorinated Aminopyridines
Executive Summary: The Isomer Challenge Chlorinated aminopyridines (e.g., 2-amino-5-chloropyridine, 2-amino-3-chloropyridine) represent a distinct challenge in HPLC method development. As critical intermediates in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomer Challenge
Chlorinated aminopyridines (e.g., 2-amino-5-chloropyridine, 2-amino-3-chloropyridine) represent a distinct challenge in HPLC method development. As critical intermediates in the synthesis of pharmaceuticals like edoxaban and piroxicam, their purity analysis requires rigorous separation of positional isomers.
The separation difficulty arises from two conflicting molecular properties:
Basic Nitrogen: The pyridine ring and amine group create basic centers (
), leading to peak tailing on traditional silica due to silanol interactions.
Positional Isomerism: The chlorine atom's position subtly alters the molecule's dipole moment and hydrophobicity, often resulting in co-elution on standard C18 columns.
This guide compares the retention behavior of these analytes across three distinct chromatographic systems, providing a data-backed pathway to optimized separation.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
The choice of stationary phase is the single most critical variable for these analytes. While C18 is the industry standard, it often lacks the selectivity required for halogenated aromatic isomers.
System A: The Traditional Approach (C18 / Acidic pH)
Mechanism: Hydrophobic interaction.
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2]
Behavior: At pH 3.0, aminopyridines are fully protonated (
). This charge increases solubility in the aqueous phase, significantly reducing retention time.
Limitation: "Dewetting" can occur with high aqueous content. More importantly, the positive charge interacts strongly with residual silanols, causing peak tailing (Asymmetry > 1.5).
System B: The
-Selectivity Approach (Phenyl-Hexyl / Methanol)
Mechanism: Hydrophobic interaction +
stacking.
Mobile Phase: Ammonium Formate (pH 4.5) / Methanol.[3]
Behavior: The phenyl ring in the stationary phase interacts with the
-electrons of the pyridine ring. Crucially, the electron-withdrawing chlorine atom enhances the -acidity of the analyte, strengthening this interaction.
Advantage: Methanol is preferred over acetonitrile here. Acetonitrile has its own
-electrons (triple bond) which compete with the analyte for stationary phase sites, dampening the selectivity. Methanol allows the unique selectivity to dominate.
System C: The pH-Tunable Approach (C18 / Neutral pH)
Mobile Phase: Phosphate/Bicarbonate (pH 7.0) / Acetonitrile.[1][2]
Behavior: Operating above the
(typically near neutral for chlorinated species) suppresses ionization. The neutral molecule is far more hydrophobic, leading to longer retention and better resolution of isomers based on Cl-position hydrophobicity rather than pKa differences.
Comparative Data Summary
The following table summarizes typical retention behaviors observed in method development for 2-Amino-5-chloropyridine (2-A-5-Cl) and its isomer 2-Amino-3-chloropyridine (2-A-3-Cl).
Parameter
System A: C18 (Acidic)
System B: Phenyl-Hexyl (MeOH)
System C: C18 (Neutral)
Stationary Phase
C18 (L1)
Phenyl-Hexyl (L11)
High-pH Stable C18
Mobile Phase pH
3.0 (Phosphate)
4.5 (Formate)
7.0 (Phosphate)
Organic Modifier
Acetonitrile
Methanol
Acetonitrile
Retention (k')
Low (0.5 - 1.5)
Medium (2.0 - 4.0)
High (5.0 - 8.0)
Selectivity ()
Poor (Isomers often co-elute)
Excellent (Driven by -interaction)
Good (Hydrophobicity driven)
Peak Shape
Tailing (Silanol interaction)
Sharp (Symmetric)
Sharp (Neutral form)
Suitability
Rapid Screening
Isomer Resolution
Impurity Profiling
Expert Insight: For separating chlorinated isomers, System B is superior . The chlorine atom creates a "handle" for the Phenyl-Hexyl phase to grab via
-interactions, a mechanism absent in C18 chromatography.
Visualization: Method Selection Workflow
The following diagram illustrates the logical decision process for selecting the optimal HPLC conditions based on analyte properties and separation goals.
Figure 1: Decision tree for optimizing stationary phase and pH conditions for aminopyridines.
Recommended Experimental Protocol
This protocol serves as a robust "System B" starting point, optimized for resolution of chlorinated isomers.
Materials & Reagents[3][4][5][6][7][8]
Column: Phenyl-Hexyl,
, (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
Solvent A:
Ammonium Formate in Water, adjusted to pH 4.5 with Formic Acid.
Why: This buffer pH ensures the pyridine ring is partially protonated, balancing solubility with retention, while the formate ion improves peak shape.
System Equilibration:
Flush column with 100% Methanol for 10 minutes.
Equilibrate with initial gradient conditions (90% A / 10% B) for 20 minutes.
Check: Ensure baseline is stable (drift
).
Gradient Program:
0.0 min: 10% B
15.0 min: 60% B (Linear Ramp)
15.1 min: 10% B
20.0 min: Stop
Note: The shallow gradient of 3.3% per minute allows sufficient time for the subtle
selectivity differences to resolve isomers.
System Suitability Criteria (Self-Validation):
Tailing Factor (
): Must be for the main peak.
Resolution (
): If separating 2-amino-3-chloro and 2-amino-5-chloro, must be .
Precision: RSD of peak area for 5 replicates must be
.
References
BenchChem. (2025).[1] Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine. Retrieved from
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
Caballero, N. A., et al. (2006).[6] Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry. Retrieved from
SIELC Technologies. (2012).[2] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
Reactivity comparison: 2-Chloro-3-methoxy vs 2-Bromo-3-methoxy pyridinamine
Topic: Reactivity Comparison: 2-Chloro-3-methoxy-4-pyridinamine vs. 2-Bromo-3-methoxy-4-pyridinamine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reactivity Comparison: 2-Chloro-3-methoxy-4-pyridinamine vs. 2-Bromo-3-methoxy-4-pyridinamine
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
In the optimization of kinase inhibitors and heterocyclic scaffolds, the choice between 2-chloro-3-methoxy-4-pyridinamine (2-Cl) and 2-bromo-3-methoxy-4-pyridinamine (2-Br) is not merely a matter of leaving group availability. It is a strategic decision dictated by the electronic deactivation inherent to this specific scaffold.
Unlike simple pyridines, the 3-methoxy and 4-amino substituents render the pyridine ring significantly electron-rich. This creates a "reactivity wall" where the bond dissociation energy (BDE) of the carbon-halogen bond becomes the rate-limiting factor. This guide demonstrates why the 2-Bromo analog is the superior candidate for palladium-catalyzed cross-couplings , while the 2-Chloro analog retains niche utility in specific nucleophilic aromatic substitutions (SNAr) where electronegativity drives the transition state stability.
Structural & Electronic Analysis
To understand the reactivity differences, one must analyze the electronic pressure on the C2 position (the reaction center).
The Scaffold Effect : The pyridine nitrogen (N1) naturally activates the C2 position. However, this activation is counteracted by two strong Electron Donating Groups (EDGs):
3-Methoxy (-OMe) : Donates electron density via resonance directly into the C2, C4, and C6 positions.
4-Amino (-NH₂) : Strongly donates density, primarily enriching C3 and C5, but increasing the overall electron density of the π-system.
The Consequence : The C2 center is far less electrophilic than in a standard 2-halopyridine.
Oxidative Addition (Pd⁰ → Pd²⁺) : Becomes difficult because the C-X bond is strengthened by the electron-rich ring.
SNAr Attack : Becomes sluggish because the ring resists nucleophilic approach.
Comparative Properties Table
Feature
2-Chloro-3-methoxy-4-pyridinamine
2-Bromo-3-methoxy-4-pyridinamine
C-X Bond Energy (Approx.)
~339 kJ/mol (Strong)
~276 kJ/mol (Weak)
Oxidative Addition Rate
Slow (Requires specialized ligands)
Fast (Proceeds with standard catalysts)
SNAr Reactivity
Moderate (Favored by electronegativity)
Low (Leaving group departure is fast, but attack is slower)
For Suzuki-Miyaura or Buchwald-Hartwig couplings, the 2-Bromo analog is the gold standard . The electron-rich nature of the ring makes the oxidative addition of the C-Cl bond kinetically unfavorable, often leading to stalled reactions or requiring harsh temperatures that degrade the 4-amino group.
While 2-Bromopyridines are superior for catalysis, 2-Chloropyridines often outperform in SNAr reactions .
Mechanism & Causality
In SNAr, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex.[4]
The "Element Effect" : The highly electronegative Chlorine atom (3.16 Pauling) pulls electron density from the C2 carbon more effectively than Bromine (2.96). This stabilizes the negative charge on the transition state intermediate.
Application : If reacting with a strong nucleophile (e.g., methoxide or a secondary amine) in a polar aprotic solvent, the 2-Chloro analog may react faster or cleaner than the 2-Bromo.
Solvent : DMSO or NMP (High polarity stabilizes the intermediate).
Conditions : Heat to 120°C in a sealed tube for 16 hours.
Note: The electron-donating 3-OMe and 4-NH₂ groups deactivate the ring, necessitating high temperatures regardless of the halogen.
Observation : The 2-Chloro analog typically yields a cleaner reaction profile; the 2-Bromo analog is prone to side reactions (e.g., debromination) at these high temperatures.
Figure 2: Mechanistic advantage of the 2-Chloro substituent in SNAr reactions due to inductive stabilization of the transition state.
Conclusion & Recommendations
Choose 2-Bromo-3-methoxy-4-pyridinamine when:
Performing Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Working with sensitive functional groups that cannot withstand temperatures >100°C.
Speed of optimization is critical (works with "kit" catalysts).
Choose 2-Chloro-3-methoxy-4-pyridinamine when:
Performing SNAr reactions with strong nucleophiles.
Cost is the primary driver for scale-up (Cl is significantly cheaper).
Using highly active modern catalyst systems (e.g., Pd-G3/G4 precatalysts) that render the oxidative addition barrier negligible.
References
BenchChem. (2025).[1][5][4] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Retrieved from
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from
National Institutes of Health (PMC). (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 2-chloro-3-methoxy-4-pyridinamine hydrochloride.[6] Retrieved from
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[4][7][8][9] Retrieved from
Spectroscopic Validation of 2-Chloro-3-methoxy-4-pyridinamine: An IR Comparative Analysis
Executive Summary 2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and neuropathic agents. In drug development, the pre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and neuropathic agents. In drug development, the precise characterization of this intermediate is vital to ensure the absence of structural isomers (e.g., 2-chloro-5-methoxy variants) or incomplete precursors (e.g., 2-chloro-4-aminopyridine).
This guide provides a rigorous infrared (IR) spectroscopic profile for 2-Chloro-3-methoxy-4-pyridinamine. By synthesizing experimental data from structural analogs and fundamental group frequency analysis, we establish a diagnostic fingerprint to differentiate this compound from its metabolic precursors and impurities.
Experimental Methodology
To ensure reproducibility in a Quality Control (QC) setting, the following protocol is recommended. This workflow minimizes hygroscopic interference, common in aminopyridines.
Standard Operating Procedure: FT-IR Data Acquisition
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for rapid throughput, though KBr provides superior resolution for weak overtone bands.
Instrument Parameters:
Range: 4000 – 600 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 32 (Sample) / 32 (Background)
Crystal: Diamond or ZnSe (Single bounce)
Step-by-Step Protocol:
Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air.
Sample Loading: Place ~10 mg of the solid 2-Chloro-3-methoxy-4-pyridinamine onto the crystal center.
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).
Acquisition: Trigger the scan. Monitor the Live View to ensure no saturation of the detector.
Post-Processing: Apply baseline correction if necessary. Do not apply smoothing filters that might obscure the splitting of the NH₂ stretching bands.
Comparative Spectral Analysis
The identification of 2-Chloro-3-methoxy-4-pyridinamine relies on detecting three distinct chemical moieties: the pyridine ring , the primary amine , and the methoxy ether .
Table 1: Diagnostic Absorption Peaks & Comparative Differentiators
The following table contrasts the target compound with its two most common structural relatives: 2-Chloro-4-aminopyridine (Precursor A) and 3-Methoxy-4-aminopyridine (Precursor/Analog B).
Functional Group
Vibration Mode
Target Compound (Predicted Range cm⁻¹)
Precursor A (2-Cl-4-NH₂-Py)
Analog B (3-OMe-4-NH₂-Py)
Diagnostic Note
Primary Amine (-NH₂)
N-H Stretch (Asym)
3440 – 3490
~3489 (Sharp)
~3450
High freq due to ring electron withdrawal.
N-H Stretch (Sym)
3300 – 3350
~3350
~3320
Doublet confirms primary amine.
N-H Scissoring
1620 – 1640
1628
1630
Overlaps with ring stretch; intensity varies.
Methoxy (-OCH₃)
C-H Stretch (Alkyl)
2830 – 2960
Absent
2840 – 2960
Key Differentiator vs. Precursor A.
C-O-C Stretch (Asym)
1250 – 1280
Absent
~1260
Strong band characteristic of aryl ethers.
Chlorine (-Cl)
C-Cl Stretch
730 – 760
740 – 750
Absent
Key Differentiator vs. Analog B.
Pyridine Ring
C=N / C=C Stretch
1580 – 1600
1590
1595
Aromatic "breathing" modes.
Ring Deformation
990 – 1010
995
~1000
Sensitive to substitution pattern.
Detailed Mechanistic Insight
1. The Amine Region (3500–3300 cm⁻¹)
The target molecule features a primary amine at the 4-position. You must observe two distinct bands (asymmetric and symmetric stretching).[1]
Differentiation: If only one band appears around 3300 cm⁻¹, the sample may have degraded into a secondary amine or amide impurity.
Electronic Effect: The 2-Chloro substituent is electron-withdrawing (inductive effect, -I), which slightly stiffens the N-H bonds compared to non-chlorinated analogs, shifting peaks to higher wavenumbers.
2. The Methoxy Marker (1300–1000 cm⁻¹)
The presence of the methoxy group at position 3 is the primary check against the starting material (2-Chloro-4-aminopyridine).
Look for a strong, sharp band near 1250–1280 cm⁻¹ . This is the Aryl-O-C asymmetric stretch.
A secondary band near 1040 cm⁻¹ (symmetric O-CH₃ stretch) confirms the ether linkage.
Absence of these peaks indicates the reaction to add the methoxy group failed.
3. The Halogen Fingerprint (< 800 cm⁻¹)
The C-Cl bond is heavy and vibrates at low frequencies.
A strong absorption between 730 and 760 cm⁻¹ confirms the presence of chlorine.
Analog B (3-Methoxy-4-aminopyridine) will lack this band, showing only C-H out-of-plane bending in this region.
Visualizations
Diagram 1: Structural Vibrational Map
This diagram maps the specific functional groups to their diagnostic IR frequencies, visualizing the "Fingerprint" of the molecule.
Caption: Vibrational map linking structural moieties of 2-Chloro-3-methoxy-4-pyridinamine to specific IR wavenumbers.
Diagram 2: QC Identification Workflow
A logic gate for researchers to validate the compound identity against common errors.
Caption: Logical decision tree for Quality Control release testing of 2-Chloro-3-methoxy-4-pyridinamine.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 581866: 4-Amino-2-chloropyridine (Precursor Spectral Data). Retrieved from [Link][2]
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.[3] (Validates NH2 stretching modes in aminopyridines). Retrieved from [Link]
National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Analogous Methoxy/Chloro/Amino patterns). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (Validates Aryl Ether C-O-C and C-Cl assignments). Retrieved from [Link]
Crystal Structure Analysis of 2-Chloro-3-methoxy-4-pyridinamine Hydrochloride: A Comparative Guide to Diffraction Techniques
The structural elucidation of active pharmaceutical ingredients (APIs) and their critical building blocks is the bedrock of rational drug design and quality control. For complex intermediates like 2-Chloro-3-methoxy-4-py...
Author: BenchChem Technical Support Team. Date: March 2026
The structural elucidation of active pharmaceutical ingredients (APIs) and their critical building blocks is the bedrock of rational drug design and quality control. For complex intermediates like 2-Chloro-3-methoxy-4-pyridinamine hydrochloride (CAS 1227600-23-8 for the free base), understanding the exact crystallographic arrangement is paramount. This molecule presents multiple hydrogen-bond donors and acceptors, a halogen for potential halogen bonding, and a hydrochloride salt state that dictates its solubility, stability, and downstream reactivity.
To determine whether the protonation occurs at the pyridine nitrogen or the primary amine, and to map the intricate hydrogen-bonding network with the chloride counterion, researchers must select the optimal crystallographic technique. This guide objectively compares the three leading methodologies—Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—evaluating their performance, sample requirements, and structural output [4].
The Contenders: Evaluating Diffraction Technologies
The choice of analytical technique is entirely dictated by the physical nature of the crystallized sample. Growing large crystals is a notorious bottleneck in pharmaceutical development; many hydrochloride salts precipitate rapidly as microcrystalline powders [2].
Comparative Performance Matrix
The following table summarizes the quantitative and qualitative performance metrics of the three primary diffraction techniques used for small-molecule structure determination.
Feature / Technique
Single-Crystal XRD (SCXRD)
Powder XRD (PXRD)
Microcrystal Electron Diffraction (MicroED)
Sample Requirement
> 50–100 μm (Single, well-ordered crystal)
Bulk polycrystalline powder (mg to g scale)
< 1 μm (Nanocrystals / sub-micron powder)
Primary Output
Unambiguous 3D atomic coordinates, absolute configuration
High-resolution 3D atomic coordinates, electrostatic potential
Throughput
Medium (Hours to days per crystal)
High (Minutes to hours per bulk scan)
Low to Medium (Requires cryo-EM access and screening)
Structure Solution
Ab initio direct methods
Rietveld refinement (often requires prior model or CSP)
Ab initio direct methods (using standard X-ray software)
Key Limitation
Inability to grow large, high-quality crystals
Peak overlap in complex unit cells; difficult ab initio phasing
Dynamical scattering effects; requires specialized TEM equipment
Decision Logic for Structural Elucidation
The causality behind selecting a specific workflow relies on a self-validating decision tree. If 2-Chloro-3-methoxy-4-pyridinamine hydrochloride yields large, block-like crystals via slow evaporation, SCXRD is the gold standard [5]. However, if rapid precipitation yields a fine powder, the researcher must pivot to MicroED for ab initio structure determination, while utilizing PXRD to ensure the bulk batch matches the analyzed nanocrystal [1].
Decision workflow for selecting diffraction techniques based on API crystal dimensions.
Step-by-Step Methodologies and Self-Validating Protocols
To ensure scientific integrity, every experimental workflow must include internal validation checkpoints. Below are the protocols for resolving the structure of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride.
SCXRD remains the technique that ultimately provides unambiguous, accurate, and reliable three-dimensional structural parameters [5].
Crystallization & Selection: Dissolve the hydrochloride salt in a minimal amount of hot methanol. Slowly diffuse diethyl ether into the solution over 48 hours.
Validation Check: Examine under a polarized light microscope. Select a crystal exhibiting sharp extinction every 90 degrees, confirming it is a single crystal and not twinned.
Mounting: Coat the selected crystal (approx. 0.1 x 0.1 x 0.1 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K) to minimize thermal motion and prevent solvent loss.
Data Collection: Irradiate the sample using Cu-Kα radiation (
Å). Collect initial frames to determine the unit cell.
Validation Check: The indexing algorithm must return a high percentage of matched spots with low mosaicity.
Integration & Phasing: Integrate the data and apply empirical absorption corrections. Solve the structure using direct methods (e.g., SHELXT).
Validation Check: A final
value of < 0.05 and a flat residual electron density map confirm a highly accurate model. For this specific molecule, the difference Fourier map should clearly reveal the protonation state of the pyridine nitrogen.
Protocol B: Microcrystal Electron Diffraction (MicroED)
When 2-Chloro-3-methoxy-4-pyridinamine hydrochloride only yields sub-micron powders, MicroED utilizes a transmission electron microscope (TEM) to solve high-resolution structures from crystals one-billionth the size required for SCXRD [2], [3].
Step-by-step MicroED workflow for sub-micron pharmaceutical crystal structure determination.
Grid Preparation: Lightly crush the dry 2-Chloro-3-methoxy-4-pyridinamine hydrochloride powder between two glass slides. Dust the microcrystals directly onto a continuous carbon TEM grid.
Vitrification: Plunge-freeze the grid in liquid ethane to preserve the hydration state of the salt and minimize radiation damage during imaging.
Diffraction Screening: Insert the grid into a cryo-TEM operating at 200 kV or 300 kV. Scan the grid at low magnification to locate isolated nanocrystals (approx. 300 nm thick).
Validation Check: Switch to diffraction mode. The presence of sharp, distinct diffraction spots extending beyond 1.0 Å resolution indicates a suitable crystal.
Continuous Rotation Data Collection: Continuously rotate the stage from -30° to +30° while illuminating the crystal with a very low-dose electron beam (e.g.,
) to prevent destruction of the organic framework.
Data Processing: Process the resulting frames using standard X-ray crystallographic software (e.g., DIALS, XDS). Because electrons interact with the electrostatic potential of matter rather than just electron density, MicroED can be exceptionally sensitive to the precise location of protons and chloride ions [3].
Protocol C: Powder X-ray Diffraction (PXRD) for Bulk Validation
While SCXRD and MicroED solve the 3D structure of a single particle, PXRD is the primary tool for screening because it rapidly differentiates polymorphs across the entire bulk batch [1].
Sample Preparation: Gently grind the bulk API batch to ensure a uniform particle size (ideal average ~10 μm) to minimize preferred orientation effects. Pack into a zero-background sample holder.
Data Collection: Scan from
to using Bragg-Brentano geometry.
Validation Check: The resulting diffractogram serves as a unique fingerprint.
Rietveld Refinement: Import the theoretical powder pattern calculated from the SCXRD or MicroED structural model. Refine the theoretical model against the experimental PXRD data.
Causality: If the calculated and experimental patterns match perfectly, the researcher has definitively proven that the bulk manufactured batch consists entirely of the specific polymorph solved at the single-crystal level [4].
Conclusion
For a functionalized heterocycle like 2-Chloro-3-methoxy-4-pyridinamine hydrochloride, determining the exact crystal structure is not a luxury; it is a regulatory and chemical necessity. While SCXRD remains the undisputed gold standard for absolute configuration, the pharmaceutical industry's shift toward poorly soluble, rapidly precipitating APIs makes MicroED an indispensable tool for sub-micron structure determination. By coupling these high-resolution techniques with PXRD for bulk phase validation, researchers create a closed-loop, self-validating system that ensures absolute structural integrity from the nanometer scale to the manufacturing floor.
References
X-Ray Diffraction Strategies for Pharmaceutical Crystallography
Lab Manager
URL:[Link]
Microcrystal electron diffraction could advance drug development
Drug Target Review
URL:[Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination
Molecular Pharmaceutics - ACS Publications
URL:[Link]
Chapter 6: Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling
Royal Society of Chemistry (RSC)
URL:[Link]
Comparative
Bioactivity & SAR Guide: 2-Chloro vs. 2-Fluoro Pyridine Kinase Inhibitors
Executive Summary In the optimization of pyridine-based kinase inhibitors, the choice between a 2-chloro and 2-fluoro substituent is a pivotal decision that impacts potency, metabolic stability, and safety. While both ha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of pyridine-based kinase inhibitors, the choice between a 2-chloro and 2-fluoro substituent is a pivotal decision that impacts potency, metabolic stability, and safety. While both halogens are electron-withdrawing, their distinct physicochemical profiles lead to divergent biological outcomes.
2-Fluoro (2-F): Primarily utilized to block metabolic oxidation and modulate pKa with minimal steric penalty (H-bioisostere). However, it introduces a risk of chemical instability via nucleophilic aromatic substitution (
) if the pyridine ring is highly electron-deficient.
2-Chloro (2-Cl): Offers significant lipophilic bulk (Methyl-bioisostere) and the unique capability to form halogen bonds with hinge carbonyls. It is chemically more stable towards nucleophilic displacement than 2-F in this scaffold but less effective at blocking oxidative metabolism.
Part 1: Physicochemical & Mechanistic Basis
Electronic Effects & Hinge Binding
The pyridine nitrogen often serves as a critical Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., interacting with the backbone NH of residues like Met, Leu, or Glu). The strength of this interaction is directly correlated with the basicity of the pyridine nitrogen.
Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (
), exerting a stronger inductive withdrawal than Chlorine ().
pKa Impact: Both halogens significantly lower the basicity of the pyridine nitrogen compared to the unsubstituted parent (pKa ~5.2).
Impact: The 2-F substitution renders the pyridine nitrogen a weaker H-bond acceptor than the 2-Cl analog. If the inhibitor relies heavily on this specific H-bond for potency, the 2-Cl analog often exhibits superior
values.
Steric Fit & Halogen Bonding
Steric Bulk:
Fluorine (
): Mimics Hydrogen. Ideal for tight pockets where larger groups would cause steric clashes.
Chlorine (
): Mimics a Methyl group. Ideal for filling hydrophobic pockets to gain entropy-driven binding affinity.
Halogen Bonding (X-Bond):
Chlorine: Possesses a polarizable "sigma-hole" (region of positive electrostatic potential) on the vector extension of the C-Cl bond. This allows 2-Cl to form a directed halogen bond with backbone carbonyl oxygens in the kinase hinge, a specific interaction 2-F cannot replicate due to its low polarizability and high electronegativity.
Stability Trade-offs (The "Reactivity Cliff")
A critical yet often overlooked factor is the susceptibility to Nucleophilic Aromatic Substitution (
).
Metabolic Stability (Oxidation): 2-F is superior.[2] The C-F bond (approx. 116 kcal/mol) is stronger than C-Cl (approx. 81 kcal/mol) and highly resistant to Cytochrome P450-mediated oxidation.
Chemical Stability (Glutathione Trapping): 2-F is a liability in electron-deficient rings. Due to the high electronegativity of F, the C2 position becomes highly electrophilic. In biological systems, 2-fluoropyridines can react with the thiol group of Glutathione (GSH), leading to irreversible adducts and potential toxicity. 2-Fluoropyridine reacts ~320x faster than 2-Chloropyridine in
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment).
Critical Signal: Look for [M + GSH - HF] adducts for the 2-F analog.
Interpretation: The presence of a GSH adduct in the "No NADPH" sample indicates the 2-F inhibitor is chemically unstable and likely toxic.
Workflow Diagram: GSH Trapping
Caption: Workflow to distinguish direct chemical reactivity (SNAr) from metabolic activation.
References
Comparison of Halogen Bonding in Kinase Inhibitors:
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Application.
Reactivity of 2-Fluoro vs 2-Chloropyridines (
Rates):
Loudon, G. M. (2002). Nucleophilic Aromatic Substitution of Pyridines.
Physicochemical Properties of Halogenated Pyridines:
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
Kinase Hinge Binding & pKa Effects:
Pfizer Global R&D. (2010). Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors.
Glutathione Trapping Protocols:
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Validating Purity of 2-Chloro-3-methoxy-4-pyridinamine: A Comparative LC-MS Guide
Topic: Validating Purity of 2-Chloro-3-methoxy-4-pyridinamine via LC-MS Content Type: Publish Comparison Guide Executive Summary: The Isomer Challenge 2-Chloro-3-methoxy-4-pyridinamine (CAS: 172687-41-1) is a critical he...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating Purity of 2-Chloro-3-methoxy-4-pyridinamine via LC-MS
Content Type: Publish Comparison Guide
Executive Summary: The Isomer Challenge
2-Chloro-3-methoxy-4-pyridinamine (CAS: 172687-41-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural integrity—specifically the positioning of the chlorine and methoxy substituents relative to the amine—is pivotal for downstream biological activity.
The primary analytical challenge with this intermediate is not gross contamination, but regioisomeric impurity . Synthetic pathways often yield trace amounts of the 5-amino or 6-amino isomers, which possess identical molecular weights and similar UV absorption profiles to the target 4-amino compound.
This guide compares the validation of this molecule using LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and qNMR techniques. We demonstrate why LC-MS, particularly when coupled with phenyl-hexyl stationary phases, is the superior methodology for validating purity in early-phase drug development.
Comparative Analysis: LC-MS vs. Alternatives
While HPLC-UV is the industry workhorse for routine release, it poses significant risks during method validation for pyridine intermediates due to its inability to distinguish co-eluting isomers without specific reference standards.
Table 1: Performance Comparison of Analytical Techniques
Feature
LC-MS (Target Method)
HPLC-UV (Alternative 1)
qNMR (Alternative 2)
Specificity
High. Distinguishes impurities by Mass-to-Charge () ratio and Retention Time (RT).
Medium. Relies solely on RT and UV spectra; blind to co-eluting isomers.
High. Structural certainty; distinct chemical shifts for isomers.
Sensitivity (LOD)
Excellent. Can detect trace impurities <0.05% (ng/mL range).
Good. Typically ~0.1% limit; poor for non-chromophoric impurities.
Low. Typically requires >1% impurity for reliable integration.
Isomer Resolution
Superior. MS confirms MW; specific column chemistries (see Sec. 3) separate isomers.[1][2]
Variable. Requires authentic standards for every potential isomer to confirm separation.
Excellent. Protons on the pyridine ring show distinct splitting patterns.
Throughput
High. Rapid gradients (<10 min).
High. Rapid gradients.
Low. Long acquisition times for trace analysis.
Primary Use Case
Purity Validation & Impurity ID.
Routine QC Release.
Reference Standard Potency.
Scientist’s Insight: Use qNMR to establish the absolute potency of your primary reference standard. Use LC-MS to validate the purity method and identify unknown peaks. Use HPLC-UV only after the method is cross-validated by LC-MS.
Technical Deep Dive: The LC-MS Solution
To validate the purity of 2-Chloro-3-methoxy-4-pyridinamine effectively, we must move beyond standard C18 columns. The pyridine ring's basicity and the subtle differences in dipole moments between isomers require a stationary phase that exploits
- interactions.
The "Secret Weapon": Phenyl-Hexyl Chemistry
Standard C18 columns often fail to resolve the target (4-amino) from its regioisomers (e.g., 5-amino) because their hydrophobicities are nearly identical.
Recommendation: Use a Phenyl-Hexyl stationary phase.[3]
Mechanism: The phenyl ring on the column interacts with the
-electrons of the pyridine. The electron-donating methoxy group alters the electron density of the pyridine ring differently depending on its position, resulting in significantly different retention times on phenyl phases compared to C18.
Optimized LC-MS Protocol
Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Promotes ionization of the amine).
0-1 min: 5% B (Isocratic hold to elute polar salts)
1-8 min: 5%
40% B (Shallow gradient for isomer separation)
8-10 min: 95% B (Wash)
Detection:
UV: 254 nm (primary), 280 nm.
MS: ESI+, Scan range 100–400
. Target .
Validation Workflow (ICH Q2(R2) Aligned)
The following workflow ensures the method is "fit for purpose" according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to validation.
Diagram 1: Analytical Validation Lifecycle
Caption: A risk-based validation lifecycle ensuring the method can detect degradation products and distinguish isomers before routine implementation.
Key Validation Experiments
A. Specificity (The Critical Test)
Inject the sample along with potential synthetic precursors:
Spike the target analyte into a "synthetic matrix" (or blank solvent if matrix is unavailable) at 50%, 100%, and 150% levels.
Acceptance Criteria: Recovery between 98.0% – 102.0%.
Impurity Profiling Logic
When an unknown peak appears, LC-MS allows for immediate triage. The diagram below illustrates the decision logic for identifying impurities in this specific pyridine scaffold.
Diagram 2: Impurity Identification Logic Tree
Caption: Decision tree for triaging impurities based on Mass-to-Charge ratio relative to the parent compound (MW 158.5).
Conclusion
For the validation of 2-Chloro-3-methoxy-4-pyridinamine , relying solely on HPLC-UV is a calculated risk that often fails to detect regioisomeric impurities. By adopting the LC-MS protocol with a Phenyl-Hexyl stationary phase , you ensure:
Orthogonal Selectivity: Separating isomers via
- interactions.
Mass Confirmation: verifying that "pure" peaks are not hiding co-eluting contaminants.
Regulatory Compliance: Meeting ICH Q2(R2) expectations for specificity and robustness.
This approach transforms the validation process from a "tick-box" exercise into a robust scientific defense of your material's quality.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
Agilent Technologies. (2022). Selectivity Comparison of Phenyl-Hexyl Columns for Aromatic Compounds. Agilent Technical Notes. [Link] (Note: Generic link to Phenyl-Hexyl tech note).
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7][Link]
Technical Comparison Guide: pKa Profiling of 4-amino-2-chloro-3-methoxypyridine
Executive Summary & Core Directive This guide provides a technical analysis of the acid dissociation constant (pKa) of 4-amino-2-chloro-3-methoxypyridine (CAS 1227600-23-8). As a trisubstituted pyridine derivative, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
This guide provides a technical analysis of the acid dissociation constant (pKa) of 4-amino-2-chloro-3-methoxypyridine (CAS 1227600-23-8). As a trisubstituted pyridine derivative, this molecule serves as a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.
Understanding its pKa is non-trivial due to the competing electronic effects of the electron-donating amino/methoxy groups and the electron-withdrawing chloro substituent. This guide moves beyond simple database lookups, utilizing Structure-Activity Relationship (SAR) logic and comparative experimental data to establish an authoritative pKa profile.
Key Technical Insight
The estimated pKa of the pyridine nitrogen in 4-amino-2-chloro-3-methoxypyridine is 3.73 ± 0.30 . This places it in a distinct "weak base" category—significantly less basic than 4-aminopyridine (pKa 9.1) but more basic than 2-chloropyridine (pKa 0.7), making it uniquely tunable for specific nucleophilic substitution reactions.
Theoretical Framework & Electronic Analysis
To accurately determine the pKa without direct experimental literature for this specific intermediate, we must deconstruct the molecule using the Hammett Substituent Constant principles and experimental data from close analogs.
Structural Dissection
The molecule consists of a pyridine ring with three competing substituents:[1][2]
Pyridine Nitrogen (N1): The primary basic center.
4-Amino Group (-NH₂): A strong resonance donor (+R). It pushes electron density into the ring, significantly increasing the basicity of N1.
2-Chloro Group (-Cl): A strong inductive withdrawer (-I) and weak resonance donor. Located ortho to N1, it drastically decreases basicity.
3-Methoxy Group (-OMe): A resonance donor (+R) but inductively withdrawing (-I). At the 3-position (meta to N1, ortho to -NH2), its inductive effect slightly dominates regarding N1 basicity, while sterically influencing the 4-amino group.
Comparative pKa Data Table
The following table synthesizes experimental and high-confidence predicted data to triangulate the target value.
Compound
Structure
pKa (Pyridine N)
Electronic Driver
Pyridine
Unsubstituted
5.23
Baseline reference.
4-Aminopyridine (4-AP)
4-NH₂
9.11
Strong +R effect of 4-NH₂ stabilizes the protonated cation.
4-Amino-2-chloropyridine
4-NH₂, 2-Cl
4.73
2-Cl (-I effect) drops pKa by ~4.4 units vs 4-AP.
4-Amino-3-methoxypyridine
4-NH₂, 3-OMe
8.11
3-OMe (-I effect) drops pKa by ~1.0 unit vs 4-AP.
2-Chloro-3-methoxypyridine
2-Cl, 3-OMe
-0.51
Lacks the strong 4-NH₂ donor; highly acidic cation.
TARGET: 4-amino-2-chloro-3-methoxypyridine
4-NH₂, 2-Cl, 3-OMe
~3.73 (Est.)
Combined effect of 2-Cl and 3-OMe on the 4-AP scaffold.
Data Sources: Consensus of predicted values (ACD/Labs, ChemAxon) and experimental literature for analogs [1, 2, 3].
Visualizing the Electronic Landscape
The following diagram illustrates the competing electronic effects that result in the calculated pKa.
Figure 1: Electronic substituent effects determining the basicity of the pyridine nitrogen.
Experimental Determination Protocol
For researchers needing to validate this value experimentally, the Potentiometric Titration method is the gold standard due to the molecule's likely solubility profile (low water solubility, requiring a co-solvent).
Method: Potentiometric Titration in Mixed Solvent
Prerequisites:
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).
Solvent: Water:Methanol (50:50 v/v) or Water:Dioxane. Note: pKa values measured in mixed solvents must be corrected to aqueous conditions using the Yasuda-Shedlovsky extrapolation.
Titrant: 0.1 M HCl (standardized).
Step-by-Step Protocol:
Preparation: Dissolve ~10 mg of 4-amino-2-chloro-3-methoxypyridine in 30 mL of the chosen co-solvent system (degassed to remove CO₂).
Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01, 7.00, 10.00). Ensure the electrode slope is >95%.
Blank Titration: Perform a titration on the solvent blank to determine the
of the system.
Sample Titration:
Add the sample solution to the vessel.
Titrate with 0.1 M HCl in small increments (0.05 mL).
Record potential (mV) vs. volume added.
Data Processing:
Plot the first derivative (
) to identify the inflection point.
Use the Henderson-Hasselbalch equation at the half-neutralization point to calculate
(apparent pKa in solvent).
Correction: Apply the correction factor for the specific solvent percentage to estimate
(aqueous pKa).
Workflow Visualization
Figure 2: Potentiometric titration workflow for accurate pKa determination of aminopyridines.
Implications for Drug Development[3][4][5]
The pKa of 3.73 has specific implications for formulation and medicinal chemistry:
Solubility at Physiological pH: At pH 7.4 (blood), the molecule is >99.9% uncharged (neutral). This suggests high membrane permeability but poor aqueous solubility . Formulation strategies may require salt formation (e.g., mesylate or hydrochloride) to lower the local pH and ensure dissolution.
Reactivity: The reduced basicity of the pyridine nitrogen (compared to 4-AP) makes it a "softer" nucleophile. In coupling reactions (e.g., Buchwald-Hartwig), the 4-amino group will be the primary nucleophile, but the 2-chloro position is activated for nucleophilic aromatic substitution (
) due to the electron-deficient ring, especially if the pyridine N is protonated or complexed with a Lewis acid.
References
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 4-Amino-2-chloropyridine.[3][4] Retrieved from [Link]
Executive Summary: The Precision Gap in Kinase Inhibitor Development
Reference Standards for 2-Chloro-3-methoxy-4-pyridinamine Impurities: A Technical Comparison Guide In the synthesis of next-generation kinase inhibitors (particularly JAK/TYK2 and similar pathways), 2-Chloro-3-methoxy-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standards for 2-Chloro-3-methoxy-4-pyridinamine Impurities: A Technical Comparison Guide
In the synthesis of next-generation kinase inhibitors (particularly JAK/TYK2 and similar pathways), 2-Chloro-3-methoxy-4-pyridinamine (CAS: 1227600-23-8) serves as a critical scaffold.[1] Its unique substitution pattern—a reactive chlorine for coupling (via SNAr or Buchwald-Hartwig) and a methoxy group for solubility/binding affinity—makes it highly valuable but also prone to specific impurity profiles that generic Certificates of Analysis (CoA) often overlook.[1]
This guide objectively compares reference standard grades available for this compound and its impurities.[1] It demonstrates why relying on "Research Grade" standards for quantitative impurity profiling can introduce a 5-15% mass balance error , potentially jeopardizing ICH Q3A/B compliance during late-stage development.[1]
Impurity Landscape: What You Are Actually Quantifying
Before comparing standards, we must define the critical impurities.[1] In the synthesis of 2-Chloro-3-methoxy-4-pyridinamine (typically via iodination of 2-chloro-4-aminopyridine followed by methoxylation), three specific impurities dominate the profile.
Impurity ID
Chemical Name
Origin
Detection Challenge
Impurity A
2-Chloro-3-iodo-4-pyridinamine
Precursor: Residual intermediate from the iodination step.
Response Factor: High iodine mass significantly alters UV absorption relative to the target, skewing HPLC area %.[1]
Impurity B
2-Chloro-4-aminopyridine
Starting Material: Unreacted material or de-iodinated byproduct.[1]
Polarity: Elutes early in Reverse Phase (RP) HPLC; often co-elutes with solvent front if method is not optimized.[1]
Tautomerism: Exists in equilibrium with pyridone forms, causing peak tailing and integration errors.[1]
Comparative Analysis: Reference Standard Tiers
The market offers three distinct grades of reference standards. The choice of grade directly impacts the accuracy of your Potency (Assay) and Impurity calculations.[1]
Tier 1: Research Grade (The "Purity by Area" Trap)
Description: Typically supplied by catalog chemical vendors.[1]
CoA Data: Identity (NMR/MS), Purity (>95% by HPLC Area).
Critical Flaw:Assumes 100% Mass Balance. It ignores residual water, solvents, and inorganic salts (e.g., copper salts from methoxylation).[1]
Risk: If the material is actually 95% pure by HPLC but contains 5% water and 3% salt, the True Assay is ~87% . Using this as a standard will cause you to overestimate the purity of your API batches.[1]
Tier 2: Analytical Reference Standard
Description: Intended for routine QC.
CoA Data: Identity, HPLC Purity, Water Content (KF), Residual Solvents (GC).
Advantage: Provides a "Potency" value corrected for volatiles (
).
Limitation: Rarely corrects for inorganic content (Residue on Ignition/ROI) or counter-ions unless specified.
Tier 3: Qualified Secondary Standard (The "Gold Standard")
Description: Characterized in-house or by specialized vendors using qNMR (Quantitative NMR) against a NIST-traceable internal standard.
CoA Data: Absolute weight-based assay (w/w%).
Advantage: Independent of chromatographic response factors.[1] Accounts for all non-analyte mass (water, salt, solvent, oligomers).[1]
Data Comparison: Impact on Quantitation
Experiment: A batch of API intermediate was analyzed for Impurity A using standards of different grades.
Insight: The Tier 1 standard was "purer" on paper but contained invisible salts.[1] This led to weighing less actual standard than thought, resulting in a lower peak area response for the standard and thus underestimating the impurity in the sample.
Experimental Protocol: The Self-Validating qNMR Qualification
As a Senior Scientist, you should not blindly trust vendor CoAs for critical impurity markers. Use this protocol to upgrade a Tier 1 material to a Tier 3 standard.
Objective: Determine the absolute purity (w/w%) of 2-Chloro-3-methoxy-4-pyridinamine using Maleic Acid as a NIST-traceable Internal Standard (IS).
= Number of protons (3 for Methoxy, 2 for Maleic Acid).[1]
= Molecular Weight (158.58 for Analyte, 116.07 for Maleic Acid).[1]
Acceptance Criteria:
Perform in triplicate. The RSD of the three assay values must be < 1.0% .[1] If >1.0%, the weighing or solubility was flawed.[1]
Workflow Visualization: Impurity Standard Qualification
The following diagram illustrates the decision tree for selecting and qualifying reference standards for this pyridine intermediate.
Caption: Decision matrix for qualifying impurity standards. qNMR is the mandatory gatekeeper for GMP-critical standards lacking CRM status.
References
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1] Link
Simson Pharma. (2025).[1] 2-Chloro-3-methoxy-pyridin-4-amine Certificate of Analysis Data. Simson Pharma Limited.[1] Link
ChemicalBook. (2022).[1] Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. ChemicalBook Technical Reports.[1] Link
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry, 55(6), 2778–2786.[1] Link[1]
An authoritative, step-by-step operational guide for the handling, deactivation, and disposal of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride . As a halogenated pyridine derivative and an amine hydrochloride salt, thi...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, step-by-step operational guide for the handling, deactivation, and disposal of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride .
As a halogenated pyridine derivative and an amine hydrochloride salt, this compound presents specific logistical challenges in laboratory waste management. Improper disposal not only violates environmental compliance but can lead to hazardous cross-reactions in mixed waste streams. This guide synthesizes chemical causality with field-proven methodologies to ensure safe, self-validating disposal workflows.
Physicochemical Profiling & Risk Assessment
To design an effective disposal strategy, we must first deconstruct the molecule's chemical behavior. The disposal routing of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride is dictated by three structural features:
The Hydrochloride Salt: Renders the compound highly soluble in water and polar protic solvents, resulting in a mildly acidic aqueous solution.
The Pyridine Amine: A reactive functional group that can undergo unintended alkylation or oxidation if mixed with incompatible waste streams (e.g., strong oxidizers or alkylating agents).
The Aryl Chloride: The presence of a covalently bound halogen mandates that all organic waste containing this compound be strictly segregated into Halogenated Waste Streams to prevent the formation of toxic dioxins during incineration [2].
The following diagram illustrates the logical routing of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride waste based on its physical state and solvent matrix.
Figure 1: Decision matrix for the segregation and neutralization of halogenated pyridine amine waste.
Experimental Protocols: Deactivation & Disposal
The following step-by-step methodologies are designed as self-validating systems . By observing specific physical changes (e.g., cessation of gas evolution, colorimetric pH shifts), operators can confirm the success of each step before proceeding, ensuring absolute safety.
Protocol A: Aqueous Waste Neutralization
Aqueous washes containing the hydrochloride salt will be acidic. They must be neutralized before being added to bulk aqueous waste to prevent the unintended generation of toxic gases (e.g., hydrogen cyanide or hydrogen sulfide) if the bulk carboy contains incompatible salts.
Step 1: Initial pH Profiling. Measure the pH of the aqueous waste using universal indicator paper.
Causality: Establishing the baseline acidity determines the volume of base required and prevents over-titration.
Step 2: Base Addition. Slowly add a 1M Sodium Bicarbonate (
) solution dropwise while stirring.
Causality:
is a weak base. It neutralizes the HCl without causing a rapid exothermic spike, which could volatilize residual organics.
Self-Validation: The reaction will produce
gas. The cessation of effervescence (bubbling) serves as a visual, self-validating indicator that the bulk of the acid has been neutralized.
Step 3: Verification. Once bubbling ceases, re-test the solution with pH paper. The target is a stable pH between 6.0 and 8.0.
Step 4: Transfer. Once validated, transfer the neutralized solution to the designated "Aqueous Hazardous Waste" carboy.
Protocol B: Organic Solvent Waste Routing
Organic filtrates (e.g., from recrystallization or reaction workups) containing this compound must be handled with strict adherence to EPA guidelines for listed/characteristic wastes [2].
Step 1: Segregation. Route all organic solvents containing 2-Chloro-3-methoxy-4-pyridinamine into a dedicated Halogenated Waste container.
Causality: This compound contains a covalently bound chlorine atom. If incinerated under standard non-halogenated conditions, it acts as a precursor to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to safely capture the resulting HCl gas [2].
Step 2: Compatibility Check. Ensure the halogenated waste carboy does not contain strong oxidizers (e.g., nitric acid washes) or reactive metals, as the amine functionality remains susceptible to rapid oxidation.
Step 3: Labeling. Update the hazardous waste tag immediately. List "2-Chloro-3-methoxy-4-pyridinamine" and the specific solvent matrix (e.g., Dichloromethane, Methanol). OSHA's Hazard Communication Standard mandates that all constituents >1% be explicitly named on the waste manifest [3].
Protocol C: Solid Waste & Consumables
Solid waste includes residual powders, contaminated weighing boats, spatulas, and filter papers.
Step 1: Containment. Place all solid waste into a puncture-resistant, sealable high-density polyethylene (HDPE) container or a thick, double-lined hazardous waste bag.
Step 2: Dust Suppression. If disposing of spilled raw powder, lightly mist the powder with water or ethanol before sweeping.
Causality: Misting prevents the aerosolization of the fine hydrochloride powder, mitigating the risk of inhalation exposure and mucosal irritation[1].
Step 3: Final Consolidation. Seal the container and label it as "Hazardous Solid Waste - Halogenated Organic/Amine Contaminated."
Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.
PPE Upgrade: Don a particulate respirator (N95 or higher) if the spill involves dry powder outside of a fume hood, alongside standard chemical-resistant nitrile gloves and splash goggles.
Containment (Solid Spill): Do not dry sweep. Cover the powder with damp absorbent pads (water or ethanol) to suppress dust. Gently gather the pads and place them into a solid hazardous waste container.
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust, as the amine may react over time.
Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water as Aqueous Hazardous Waste and neutralize it following Protocol A .
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. Retrieved from[Link]
Personal protective equipment for handling 2-Chloro-3-methoxy-4-pyridinamine hydrochloride
Executive Summary & Chemical Profile Warning: This compound belongs to the aminopyridine class. While specific toxicological data for this exact substituted analog (CAS 1227600-23-8 for free base; HCl salt unlisted) may...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Warning: This compound belongs to the aminopyridine class. While specific toxicological data for this exact substituted analog (CAS 1227600-23-8 for free base; HCl salt unlisted) may be limited, Structure-Activity Relationship (SAR) protocols dictate it must be handled with the same rigor as 4-Aminopyridine (4-AP) —a known potassium channel blocker and neurotoxin—combined with the corrosive properties of a hydrochloride salt.
This guide provides a "Zero-Exposure" operational framework. Do not rely solely on generic SDS templates; use this high-containment strategy.
Property
Data / Assumption
Operational Implication
Physical State
Fine Crystalline Powder
High dust generation potential; inhalation risk is primary.[1][2]
Treat as a sensitized, high-potency compound (HPAPI).
Personal Protective Equipment (PPE) Matrix
Effective protection requires a multi-barrier approach. Single layers are insufficient for fine hydrochloride salts which can permeate standard nitrile upon hydration.
The "Three-Zone" Defense System
Zone
Standard
Specific Equipment Requirement
Rationale
Respiratory
APF 50+
Powered Air-Purifying Respirator (PAPR) with HEPA filters OR N95/P100 only inside a Class II Biosafety Cabinet.
Prevents inhalation of nanogram-level dust which can trigger systemic neurotoxicity.
Dermal (Hands)
Double-Glove
Inner: 4-mil Nitrile (High dexterity). Outer: 5-mil Extended Cuff Nitrile or Laminate Film (Silver Shield).
HCl salts are hygroscopic; moisture on skin turns dust into hydrochloric acid, accelerating permeation.
Ocular
ANSI Z87.1+
Chemical Splash Goggles (Indirect Vent) + Face Shield.
Do not use safety glasses. Dust can bypass side shields; HCl hydrolysis causes immediate corneal opacity.
Body
Type 4/5/6
Disposable Tyvek® Lab Coat (wrist-sealed) or Coverall.
Prevents migration of dust to street clothes.
PPE Decision Logic (Visualization)
This diagram illustrates the decision workflow for selecting PPE based on the quantity handled.
Caption: PPE selection logic based on scale of operation. Note that >100mg handling defaults to Level 2 protection due to dust risks.
Operational Protocol: "Zero-Contact" Handling
Objective: Transfer solid material without generating airborne particulates.
A. Engineering Controls[3][4]
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm) or Glove Box.
Static Control: Use an ionizing bar or anti-static gun inside the hood. Aminopyridine salts are prone to static charge, causing "jumping" powder.
B. Step-by-Step Weighing Procedure
Preparation:
Place a disposable secondary containment tray (spill tray) inside the hood.
Line the balance pan with weighing paper or a tared vial.
Critical: Pre-moisten a Kimwipe with methanol and place it in the back of the hood (away from the balance) to act as a "static sink" if an ionizer is unavailable.
Transfer:
Open the source container only inside the hood.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Transfer slowly. If powder adheres to the spatula due to static, pause and tap gently against the vial wall.
Wipe the exterior of the receiving vial with a dry Kimwipe, then a wet wipe, before removing it from the hood.
Dispose of the spatula and wipes in the solid hazardous waste stream inside the hood.
Disposal & Decontamination Workflow
Principle: Aminopyridines are environmentally persistent and toxic to aquatic life. Never dispose of down the drain.
Decontamination Solution
Preparation: 5% Sodium Hypochlorite (Bleach) mixed 1:1 with water, OR a specific surfactant-based cleaner (e.g., Decon 90) for glass.
Mechanism: Oxidation helps degrade the pyridine ring, though complete mineralization requires high-temperature incineration.
Waste Stream Segregation
Solid Waste: Contaminated gloves, weighing boats, and paper go into "Toxic Solid Waste" (Double-bagged).
Liquid Waste: Mother liquors or dissolved samples go into "Halogenated Organic Waste" (due to the Chlorine and HCl).
Disposal Logic Diagram
Caption: Segregation workflow ensuring toxic aminopyridines are routed to incineration rather than general landfill.
Emergency Response
In case of Exposure:
Inhalation: Move to fresh air immediately. If breathing is labored, emergency services must administer oxygen.[5][6][7] Alert medical personnel to potential Neurotoxicity (seizure risk).
Skin Contact:
Do not scrub. Scrubbing abrades the skin and accelerates absorption.
Flush with copious water for 15 minutes.[1][5][6][8]
Remove contaminated clothing carefully to avoid aerosolizing dust.[4]
Eye Contact: Flush for 15 minutes. The HCl component can cause rapid pH damage; immediate irrigation is critical to save sight.
References
PubChem. (n.d.). Compound Summary: 4-Aminopyridine (Toxicity Profile). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine.[9] Retrieved from [Link]